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  • Product: Methyl 3-formylthiophene-2-carboxylate
  • CAS: 67808-71-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 3-formylthiophene-2-carboxylate

Foreword: The Strategic Importance of Methyl 3-formylthiophene-2-carboxylate in Medicinal Chemistry and Materials Science Methyl 3-formylthiophene-2-carboxylate is a key heterocyclic building block, the structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Methyl 3-formylthiophene-2-carboxylate in Medicinal Chemistry and Materials Science

Methyl 3-formylthiophene-2-carboxylate is a key heterocyclic building block, the structural motif of which is embedded in a multitude of pharmacologically active agents and advanced organic materials. The thiophene core, functionalized with both an aldehyde and an ester group in a specific 1,2,3-arrangement, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development and materials science. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and the rationale behind procedural choices, reflecting a synthesis of established chemical principles and field-proven insights.

I. Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, Methyl 3-formylthiophene-2-carboxylate, reveals two primary strategic approaches for its construction. The choice between these pathways is often dictated by the availability of starting materials, desired scale of synthesis, and the specific isomeric purity required.

Diagram 1: Retrosynthetic Analysis

G target Methyl 3-formylthiophene-2-carboxylate pathway1 Pathway 1: Formylation of a Pre-functionalized Thiophene target->pathway1 Formylation pathway2 Pathway 2: Carboxylation/Esterification of a Pre-functionalized Thiophene target->pathway2 Carboxylation/ Esterification start1 Methyl thiophene-2-carboxylate pathway1->start1 start2 3-Bromothiophene pathway2->start2

Caption: Retrosynthetic approaches to Methyl 3-formylthiophene-2-carboxylate.

Pathway 1 commences with a pre-existing thiophene bearing the methyl carboxylate group, followed by the introduction of the formyl group at the 3-position. This approach hinges on the regioselectivity of electrophilic substitution on the thiophene ring, which is influenced by the directing effect of the ester functionality.

Pathway 2 adopts an alternative strategy, beginning with a thiophene substituted at the 3-position, which then undergoes functionalization at the 2-position to introduce the methyl carboxylate group. This pathway often provides greater control over the regiochemical outcome.

This guide will primarily focus on a robust and well-documented iteration of Pathway 2, which has demonstrated reliability and high yields.

II. Pathway 1: Direct Formylation of Methyl Thiophene-2-carboxylate - A Critical Evaluation

The direct formylation of methyl thiophene-2-carboxylate presents a seemingly straightforward route to the target molecule. However, the directing effects of the ester group on the thiophene ring pose a significant challenge.

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] In benzene chemistry, such groups are typically meta-directing. However, in five-membered heterocycles like thiophene, the interplay of inductive and resonance effects can lead to more complex regiochemical outcomes.[2][3] Electrophilic attack at the 5-position is often favored in 2-substituted thiophenes with deactivating groups.

Classical formylation methods such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions are common choices for introducing an aldehyde functionality onto an aromatic ring.[4][5][6][7]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[7] While effective for many thiophene derivatives, the regioselectivity on methyl thiophene-2-carboxylate is a critical consideration.[8][9][10]

  • Reimer-Tiemann Reaction: This method involves the use of chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile.[6][11] It is most effective for electron-rich phenols and some heterocycles.[11][12]

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, and is typically used for the ortho-formylation of phenols.[4][13]

Due to the deactivating nature of the ester group and the propensity for substitution at the 5-position, achieving selective formylation at the 3-position via these methods is often low-yielding and results in isomeric mixtures that are challenging to separate. Therefore, this pathway is generally considered less practical for the clean synthesis of Methyl 3-formylthiophene-2-carboxylate.

III. Pathway 2: A Stepwise Approach from 3-Bromothiophene

A more reliable and regioselective synthesis of Methyl 3-formylthiophene-2-carboxylate is achieved through a multi-step sequence starting from the readily available 3-bromothiophene. This pathway offers excellent control over the introduction of functional groups at the desired positions.

Diagram 2: Synthetic Pathway from 3-Bromothiophene

G start 3-Bromothiophene step1 Methyl 3-bromothiophene-2-carboxylate start->step1 1. n-BuLi, THF, -78 °C 2. CO2 3. CH3I, K2CO3 step2 Methyl 3-(dimethoxymethyl)thiophene-2-carboxylate step1->step2 1. n-BuLi, THF, -78 °C 2. DMF target Methyl 3-formylthiophene-2-carboxylate step2->target Acidic Workup (e.g., HCl)

Caption: A robust synthetic route to Methyl 3-formylthiophene-2-carboxylate.

Step 1: Synthesis of Methyl 3-bromothiophene-2-carboxylate

The initial step involves the regioselective introduction of a carboxyl group at the 2-position of 3-bromothiophene. This is efficiently accomplished through a lithium-halogen exchange followed by carboxylation.

Expertise & Experience: The use of an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) is crucial for the selective lithium-halogen exchange at the 3-position without significant deprotonation at other positions.[14] The resulting 3-thienyllithium is a potent nucleophile. Quenching this intermediate with carbon dioxide (dry ice) introduces the carboxylate functionality. Subsequent esterification, for instance, with methyl iodide in the presence of a base like potassium carbonate, yields the desired methyl 3-bromothiophene-2-carboxylate.[15]

Experimental Protocol: Synthesis of Methyl 3-bromothiophene-2-carboxylate

  • To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flask, place an excess of crushed dry ice. Carefully transfer the solution of 3-thienyllithium onto the dry ice via cannula.

  • Allow the reaction mixture to warm to room temperature, and then quench with water.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromothiophene-2-carboxylic acid.

  • Dissolve the crude acid in acetone and add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) and stir the mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 3-bromothiophene-2-carboxylate.

ReagentMolar Eq.Key Function
3-Bromothiophene1.0Starting material
n-Butyllithium1.1Lithiating agent
Carbon DioxideExcessCarboxylating agent
Methyl Iodide1.2Methylating agent
Potassium Carbonate1.5Base for esterification
TetrahydrofuranSolventAprotic solvent
Step 2: Formylation via Lithium-Halogen Exchange

With methyl 3-bromothiophene-2-carboxylate in hand, the next critical step is the introduction of the formyl group at the 3-position. This is achieved through another selective lithium-halogen exchange, followed by quenching with a suitable formylating agent.

Expertise & Experience: N,N-Dimethylformamide (DMF) is a widely used and effective electrophile for formylation of organolithium species.[16] The reaction proceeds through the formation of a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde. The low reaction temperature (-78 °C) is again essential to prevent side reactions.

Experimental Protocol: Synthesis of Methyl 3-formylthiophene-2-carboxylate

  • Dissolve methyl 3-bromothiophene-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 3-formylthiophene-2-carboxylate.

ReagentMolar Eq.Key Function
Methyl 3-bromothiophene-2-carboxylate1.0Starting material
n-Butyllithium1.1Lithiating agent
N,N-Dimethylformamide1.5Formylating agent
TetrahydrofuranSolventAprotic solvent

IV. Mechanistic Insights

A deeper understanding of the reaction mechanisms validates the chosen synthetic strategy and provides a basis for troubleshooting and optimization.

Diagram 3: Mechanism of Lithiation and Formylation

G cluster_0 Lithium-Halogen Exchange cluster_1 Formylation start Methyl 3-bromothiophene-2-carboxylate intermediate1 3-Lithio-thiophene intermediate start->intermediate1 n-BuLi, -78 °C intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 DMF target Methyl 3-formylthiophene-2-carboxylate intermediate2->target Acidic Workup

Caption: Key mechanistic steps in the synthesis.

The lithium-halogen exchange is a facile process for aryl bromides, driven by the formation of the more stable thienyllithium species.[14] The subsequent nucleophilic attack of the thienyllithium on the electrophilic carbonyl carbon of DMF is a classic example of organometallic addition to a carbonyl compound. The resulting lithium alkoxide intermediate is stable at low temperatures and is hydrolyzed during the aqueous workup to liberate the aldehyde.

V. Conclusion and Future Perspectives

The synthesis of Methyl 3-formylthiophene-2-carboxylate is most reliably achieved through a multi-step pathway commencing with 3-bromothiophene. This approach offers excellent regiochemical control, leading to the desired product in good overall yield. While direct formylation of methyl thiophene-2-carboxylate remains an area of academic interest, the challenges associated with regioselectivity currently limit its practical application for large-scale synthesis.

The methodologies presented in this guide are robust and scalable, providing a solid foundation for the production of this important synthetic intermediate. Further research may focus on the development of catalytic methods for the direct C-H formylation of thiophene-2-carboxylates, which would represent a more atom-economical and environmentally benign approach.

VI. References

  • Taylor & Francis Online. (n.d.). Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.

  • ResearchGate. (2025). Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes.

  • ResearchGate. (n.d.). Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate.... Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016). Duff Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.

  • YouTube. (2018). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

  • ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016). Duff Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives....

  • Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Retrieved from

  • MDPI. (n.d.). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Retrieved from [Link]

  • Reddit. (2025). Vilsmeier-Haack.

  • PubMed. (2021). Palladium Catalyzed Direct Carbonylative Thiomethylation of Aryldiazonium Salts and Amines.... Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and carbonylation studies on methylpalladium(II) complexes containing chelating pyridinecarboxylate ligands....

  • MDPI. (n.d.). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Retrieved from [Link]

Sources

Exploratory

Methyl 3-Formylthiophene-2-Carboxylate: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of a Bifunctional Heterocycle Methyl 3-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a strategic building block in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Heterocycle

Methyl 3-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a strategic building block in modern organic synthesis. Its structure, featuring a thiophene core substituted with vicinal formyl and methyl carboxylate groups, offers two distinct and synthetically versatile handles for molecular elaboration. The electron-deficient nature of the thiophene ring, further influenced by the electron-withdrawing substituents, governs its reactivity and makes it a sought-after intermediate.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactive potential of Methyl 3-formylthiophene-2-carboxylate. For researchers in drug discovery and materials science, this molecule is not merely a reagent but a platform for constructing complex molecular architectures, from pharmacologically active agents like kinase inhibitors to novel organic materials.[1][2][3] Thiophene-based scaffolds are integral to numerous approved drugs and advanced materials, and understanding the manipulation of highly functionalized precursors like this one is paramount for innovation.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is the foundation of its effective application in synthesis. All experimental work should begin with confirmation of the material's identity and purity against these established benchmarks.

Physicochemical Properties

The key physical and chemical identifiers for Methyl 3-formylthiophene-2-carboxylate are summarized below.

PropertyValueSource
IUPAC Name Methyl 3-formyl-2-thiophenecarboxylate[4]
CAS Number 3140-89-6
Molecular Formula C₇H₆O₃S[4]
Molecular Weight 170.19 g/mol
Appearance Typically a white to pale yellow solid (crystals or powder)[1]
Solubility Good solubility in common organic solvents like chloroform, ethanol, and dimethylformamide.[1] Low water solubility.[5]
SMILES COC(=O)C1=C(C=O)C=CS1
InChIKey YJFLHFAVBHLAQA-UHFFFAOYSA-N
Spectroscopic Signature

The bifunctional nature of the molecule provides a distinct spectroscopic fingerprint essential for reaction monitoring and product characterization.

  • ¹H NMR: The proton NMR spectrum is characterized by several key signals: a singlet for the methyl ester protons (-OCH₃) typically around 3.9 ppm, a singlet for the aldehydic proton (-CHO) downfield between 9.8-10.5 ppm, and two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two coupled protons on the thiophene ring.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the ester carbonyl (approx. 160-165 ppm), the aldehyde carbonyl (approx. 185-190 ppm), the methyl ester carbon (approx. 52 ppm), and four signals for the thiophene ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching bands. The ester C=O stretch typically appears around 1710-1730 cm⁻¹, while the aldehyde C=O stretch is found at a slightly lower wavenumber, around 1670-1690 cm⁻¹, due to conjugation with the thiophene ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a clear molecular ion (M⁺) peak at m/z = 170, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The preparation of Methyl 3-formylthiophene-2-carboxylate typically involves the introduction of a formyl group onto a pre-existing thiophene-2-carboxylate scaffold. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its high efficiency and regioselectivity for formylating electron-rich aromatic systems.[6]

The causality for this choice lies in the mechanism: the Vilsmeier reagent, a chloroiminium cation generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a moderately reactive electrophile. It is potent enough to attack the electron-rich thiophene ring but not so reactive as to cause unwanted side reactions. The directing effect of the C2-ester group favors electrophilic substitution at the C5 position. To achieve the desired 3-formyl isomer, the starting material must be Methyl 3-methylthiophene-2-carboxylate, with the formylation occurring via oxidation of the methyl group, or through a more complex multi-step synthesis involving protection and lithiation strategies.

A more direct, albeit less common, route involves the cyclization of acyclic precursors, such as the Fiesselmann thiophene synthesis, which constructs the thiophene ring itself with the desired functionalities.[7]

Synthetic Workflow: Vilsmeier-Haack Approach

The following diagram illustrates a conceptual workflow for the formylation of a suitable thiophene precursor.

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent ([ClCH=N(Me)2]+) DMF->Vilsmeier Activation POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermediate Sigma Complex (Electrophilic Attack) Vilsmeier->Intermediate Start Methyl Thiophene- 2-carboxylate Start->Intermediate + Vilsmeier Reagent Product_imine Iminium Salt Intermediate Intermediate->Product_imine Aromatization Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Product_imine->Hydrolysis Quench Extraction Organic Extraction (e.g., EtOAc) Hydrolysis->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification FinalProduct Methyl 3-formylthiophene- 2-carboxylate Purification->FinalProduct

Caption: Vilsmeier-Haack formylation workflow.

Chemical Reactivity and Strategic Applications

The synthetic power of Methyl 3-formylthiophene-2-carboxylate stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, enabling the construction of complex derivatives in a controlled, stepwise manner.

Transformations of the Aldehyde Group

The formyl group is a gateway to a vast array of chemical structures. Its electrophilic carbon is a prime target for nucleophiles.

  • Condensation Reactions: It readily undergoes Knoevenagel, aldol, or similar condensation reactions with active methylene compounds to form C=C bonds, extending the conjugated system. This is fundamental in the synthesis of dyes and functional materials.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) provides substituted aminomethylthiophenes, a common scaffold in medicinal chemistry.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These provide reliable access to vinylthiophenes with predictable stereochemistry, crucial for creating polymers and complex natural product analogs.

  • Oxidation/Reduction: The aldehyde can be selectively oxidized to the corresponding carboxylic acid (affording a diacid derivative) or reduced to a primary alcohol (providing a hydroxymethyl derivative) without affecting the ester, using appropriate reagents.

Transformations of the Ester Group

The methyl ester, while generally less reactive than the aldehyde, offers important synthetic options.

  • Saponification: Basic hydrolysis (e.g., with NaOH or KOH) converts the ester to a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. This is often a key step to enable subsequent amide bond formation.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form thiophene-2-carboxamides. This amide linkage is a critical pharmacophore in many drug candidates, including VEGFR-2 inhibitors.[8]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to primary alcohols.

Key Reaction Pathways

The following diagram illustrates the divergent synthetic possibilities from this core intermediate.

G cluster_aldehyde Aldehyde Chemistry cluster_ester Ester Chemistry Start Methyl 3-formylthiophene- 2-carboxylate Knoevenagel Vinyl Thiophene (Knoevenagel Condensation) Start->Knoevenagel CH2(CN)2, base ReductiveAmination Aminomethyl Thiophene (Reductive Amination) Start->ReductiveAmination 1. R2NH 2. NaBH3CN Wittig Stilbene Analog (Wittig Reaction) Start->Wittig Ph3P=CHR Alcohol_Aldehyde Hydroxymethyl Thiophene (Selective Reduction, e.g., NaBH4) Start->Alcohol_Aldehyde Saponification Thiophene Carboxylic Acid (Saponification) Start->Saponification 1. NaOH 2. H3O+ LAH Diol Derivative (LiAlH4 Reduction) Start->LAH Amide Thiophene Carboxamide (Amidation) Saponification->Amide R2NH, Coupling Agent

Caption: Key synthetic transformations of the title compound.

Self-Validating Experimental Protocols

The following protocols are provided as robust starting points. A self-validating system requires in-process checks (e.g., TLC) and final characterization (e.g., NMR, MS) to confirm the reaction's success and the product's identity.

Protocol: Synthesis via Vilsmeier-Haack Reaction

Causality: This protocol uses a 2-step, 1-pot approach where the Vilsmeier reagent is formed first at low temperature to control its exothermic formation, before reacting with the thiophene substrate. The aqueous workup hydrolyzes the intermediate iminium salt to reveal the aldehyde.

  • Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Reagent Formation: Charge the flask with anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. A pale yellow solid may form.

  • Substrate Addition: Dissolve Methyl thiophene-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench & Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice containing sodium acetate (3 equivalents). This step is exothermic and must be done with caution.

  • Workup: Stir the resulting slurry vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel. Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected signatures.

Protocol: Knoevenagel Condensation for C-C Bond Formation

Causality: This protocol demonstrates the utility of the aldehyde. A weak base like piperidine is used to deprotonate the active methylene compound (malononitrile) in situ, forming a nucleophile that attacks the aldehyde. The subsequent dehydration is often spontaneous.

  • Setup: In a round-bottom flask, dissolve Methyl 3-formylthiophene-2-carboxylate (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. A precipitate often forms as the product is generated. Monitor the reaction by TLC (typically complete within 1-2 hours).

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.

  • Validation: Dry the product under vacuum. Confirm the structure of the resulting vinyl thiophene derivative by NMR, noting the disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. Methyl 3-formylthiophene-2-carboxylate and its reagents require careful handling.

  • Hazard Profile: The compound is generally classified as harmful if swallowed and causes skin and eye irritation.[5][9] Avoid inhalation of dust and fumes.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][10] Work in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[5] Keep away from sources of ignition as it may be a combustible solid.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9] It may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5][10] Do not allow the product to enter drains or waterways.[10]

Conclusion

Methyl 3-formylthiophene-2-carboxylate is a quintessential example of a high-value synthetic intermediate. Its well-defined physicochemical properties, predictable spectroscopic signatures, and reliable synthetic routes make it an accessible and powerful tool. The true expertise in its use, however, lies in the strategic manipulation of its orthogonal aldehyde and ester functionalities. For the medicinal or materials chemist, this molecule is not an endpoint but a versatile starting point for the rational design and construction of novel, functional molecules that can address contemporary challenges in science and technology.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-formylthiophene-2-carboxylate.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 255849, Methyl 3-formylthiophene-2-carboxylate. PubChem. Retrieved from [Link]

  • Fisher Scientific (2023). SAFETY DATA SHEET.
  • ChemBK (2024). Methyl 5-formylthiophene-2-carboxylate.
  • Fisher Scientific (2021). SAFETY DATA SHEET: Methyl 3-aminothiophene-2-carboxylate.
  • ResearchGate (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ResearchGate (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. Retrieved from [Link]

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Foundational

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Methyl-3-formylthiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-formylthiophene-2-carboxylate (C₇H₆O₃S). Aimed at researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-formylthiophene-2-carboxylate (C₇H₆O₃S). Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound. The guide is structured to not only present the core data but also to provide insights into the experimental methodologies and the rationale behind the interpretation of the spectra. This approach is designed to ensure scientific integrity and to empower fellow scientists in their analytical endeavors.

Introduction

Methyl 3-formylthiophene-2-carboxylate is a substituted thiophene derivative with the molecular formula C₇H₆O₃S. Its structure incorporates a thiophene ring, a methyl ester, and an aldehyde functional group. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's constitution. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide an unambiguous structural confirmation of Methyl 3-formylthiophene-2-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides crucial information about the molecular weight and elemental composition of a compound.[1]

Predicted Mass Spectrometry Data

For Methyl 3-formylthiophene-2-carboxylate (Molecular Formula: C₇H₆O₃S), the expected mass spectral data is as follows:

Adductm/z (Predicted)
[M+H]⁺171.01105
[M+Na]⁺192.99299
[M]⁺170.00322
[M-H]⁻168.99649

Table 1: Predicted m/z values for various adducts of Methyl 3-formylthiophene-2-carboxylate. Data sourced from computational predictions.[2]

Interpretation

The most critical peak to identify is the molecular ion peak ([M]⁺) or a common adduct like [M+H]⁺. The monoisotopic mass of the compound is approximately 170.00377 Da.[2] High-resolution mass spectrometry (HRMS) would be able to distinguish this from other molecules with the same nominal mass. The fragmentation pattern, which results from the breakdown of the unstable molecular ion, can provide further structural information.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[3][4]

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent like methanol or acetonitrile.[5]

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Inlet System: Direct infusion or via Gas Chromatography (GC) for volatile compounds.

  • Data Acquisition: Introduce the sample into the ion source. The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.[3] The detector records the abundance of each ion.

Rationale for Experimental Choices
  • EI: This is a classic, robust ionization method suitable for relatively small, volatile organic molecules. It reliably produces a molecular ion and a reproducible fragmentation pattern that can be compared to spectral libraries.

  • Volatile Solvent: Ensures the sample can be easily introduced into the high-vacuum environment of the mass spectrometer.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[6] Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.[6]

Characteristic IR Absorption Bands
Functional GroupBondExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O stretch~1685-1710Strong
EsterC=O stretch~1720-1740Strong
Aromatic RingC=C stretch~1450-1600Medium-Weak
AldehydeC-H stretch~2720 and ~2820Medium (often two distinct peaks)
AlkylC-H stretch~2850-3000Medium
AromaticC-H stretch~3000-3100Medium-Weak
EsterC-O stretch~1100-1300Strong

Table 2: Expected IR absorption frequencies for Methyl 3-formylthiophene-2-carboxylate.

Interpretation

The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The aldehyde carbonyl will typically appear at a lower wavenumber than the ester carbonyl due to conjugation with the thiophene ring. The presence of both aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹ respectively, is also a key diagnostic feature.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal preparation.[7]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.[8]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[7]

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[8]

Rationale for Experimental Choices
  • ATR: This method is rapid, requires very little sample, and avoids the need for preparing KBr pellets, which can be time-consuming and moisture-sensitive.[7][9] It is a non-destructive technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (protons) and ¹³C.[10][11]

¹H NMR Spectroscopy

Structure and Proton Labeling:

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~3.9Singlet3H-O-CH₃ (Ester)
b~10.2Singlet1H-CHO (Aldehyde)
c~7.2Doublet1H~5.0Thiophene H-4
d~7.8Doublet1H~5.0Thiophene H-5

Table 3: Predicted ¹H NMR spectral data for Methyl 3-formylthiophene-2-carboxylate.

Interpretation
  • Singlet at ~3.9 ppm (3H): This is characteristic of the three equivalent protons of the methyl ester group.

  • Singlet at ~10.2 ppm (1H): This highly deshielded signal is a classic indicator of an aldehyde proton.

  • Doublets at ~7.2 and ~7.8 ppm (1H each): These signals correspond to the two protons on the thiophene ring. They appear as doublets because they are coupled to each other. The proton at position 5 (d) is expected to be further downfield due to the anisotropic effect of the adjacent carbonyl group of the ester. The coupling constant of ~5.0 Hz is typical for vicinal protons on a thiophene ring.

¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~52CH₃O-CH₃ (Ester)
~128CHThiophene C-4
~135C (quaternary)Thiophene C-2
~140CHThiophene C-5
~145C (quaternary)Thiophene C-3
~162C (quaternary)C=O (Ester)
~185CHC=O (Aldehyde)

Table 4: Predicted ¹³C NMR spectral data for Methyl 3-formylthiophene-2-carboxylate.

Interpretation
  • The spectrum should show 7 distinct carbon signals, corresponding to the 7 carbon atoms in the molecule.

  • The two carbonyl carbons are the most deshielded, with the aldehyde carbon appearing further downfield (~185 ppm) than the ester carbon (~162 ppm).

  • The methyl ester carbon will be the most upfield signal (~52 ppm).

  • The four carbons of the thiophene ring will appear in the aromatic region (~125-145 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between the CH and quaternary carbons.[12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[13][14] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Solvent: CDCl₃

    • Experiments:

      • Standard 1D ¹H NMR

      • Standard 1D ¹³C NMR (proton-decoupled)

      • (Optional) 2D experiments like COSY (to confirm H-H coupling) and HSQC/HMBC (to correlate H and C signals).[11]

  • Data Acquisition and Processing: Insert the sample into the spectrometer.[14] The instrument acquires the free induction decay (FID), which is then Fourier transformed by the software to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS.

Rationale for Experimental Choices
  • CDCl₃: It is a common, relatively inexpensive deuterated solvent that dissolves a wide range of organic compounds.[10] Its residual proton signal is a sharp singlet at 7.26 ppm, which does not interfere with the analyte signals.

  • TMS: It is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a position that does not overlap with most organic compounds.

  • 400 MHz Spectrometer: Provides good signal dispersion, allowing for accurate determination of chemical shifts and coupling constants.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of Methyl 3-formylthiophene-2-carboxylate relies on the synergistic interpretation of all spectroscopic data.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous characterization of Methyl 3-formylthiophene-2-carboxylate. MS confirms the molecular weight. IR identifies the key aldehyde and ester functional groups. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of each part of the molecule. This guide has outlined the expected data, the rationale for its interpretation, and the standardized protocols for its acquisition, serving as a valuable resource for researchers in the chemical sciences.

References

  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from Benchchem website.[13]

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-formylthiophene-2-carboxylate

Abstract Methyl 3-formylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its chemical react...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its chemical reactivity, biological activity, and material properties are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive technical analysis of the molecule's structure and conformation, integrating spectroscopic, crystallographic, and computational data. We delve into the critical intramolecular interactions that govern the orientation of the formyl and methoxycarbonyl substituents, offering both foundational knowledge and practical, field-proven protocols for researchers in organic synthesis, medicinal chemistry, and computational modeling.

Introduction to Methyl 3-formylthiophene-2-carboxylate

Methyl 3-formylthiophene-2-carboxylate, with the chemical formula C₇H₆O₃S, is a bifunctional heterocyclic compound.[1][2] The thiophene ring provides a rigid scaffold, while the adjacent formyl (-CHO) and methyl carboxylate (-COOCH₃) groups at the C3 and C2 positions, respectively, offer reactive sites for further chemical modification. Understanding the spatial arrangement of these functional groups is paramount, as it dictates the molecule's steric and electronic profile, influencing its interaction with enzymes, receptors, and other molecules.

The central scientific question revolves around the rotational freedom of the C2-ester and C3-aldehyde bonds and which conformation is energetically most favorable. This is governed by a subtle interplay of steric hindrance, electrostatic interactions, and potential non-covalent bonding, such as intramolecular hydrogen bonds or sulfur-oxygen interactions.

Molecular Structure Elucidation

The definitive structure of a molecule is best understood through a combination of techniques that probe its connectivity and spatial arrangement in both solid and solution states.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region corresponding to the protons on the thiophene ring (H4 and H5). A singlet would correspond to the methyl ester protons (-OCH₃), and another singlet, typically further downfield, would represent the aldehydic proton (-CHO). The chemical shifts and coupling constants of the ring protons are highly sensitive to the electronic effects of the substituents.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal seven distinct signals, including those for the thiophene ring carbons, the methyl carbon, and the two carbonyl carbons (one for the ester and one for the aldehyde), which would appear at the lowest field.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.[5] Strong absorption bands are expected for the C=O stretching vibrations of both the aldehyde and the ester functionalities. These typically appear in the region of 1650-1750 cm⁻¹. The precise position of these bands can offer clues about conjugation and potential intramolecular interactions.[5]

Crystallographic Analysis

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for the title compound is not found in the searched literature, studies on analogous structures, such as methyl-3-aminothiophene-2-carboxylate, reveal important structural motifs.[6][7] In these systems, the thiophene ring and its substituents are often nearly coplanar, a conformation stabilized by intramolecular hydrogen bonding.[6] For Methyl 3-formylthiophene-2-carboxylate, a similar planarity is expected, stabilized by non-covalent interactions.

A key structural feature in related thiophene derivatives is the potential for an intramolecular interaction between the thiophene sulfur atom and an oxygen atom of a substituent.[8] This S···O attraction can significantly influence the conformation.

Table 1: Predicted Key Structural Parameters for Methyl 3-formylthiophene-2-carboxylate (Note: These are estimated values based on general crystallographic data for thiophene derivatives.[5][6])

ParameterPredicted Value RangeRationale
C=O Bond Length (Ester)1.20 - 1.23 ÅTypical C=O double bond length.
C=O Bond Length (Aldehyde)1.20 - 1.22 ÅTypical C=O double bond length.
C-S Bond Lengths (Ring)1.71 - 1.74 ÅCharacteristic of thiophene rings.[6]
Thiophene Ring Angles~111° (C-S-C), ~112° (S-C-C)Consistent with substituted thiophenes.[5]
Dihedral Angle (Ring-Ester)< 15°Planarity favored by conjugation.
Dihedral Angle (Ring-Aldehyde)< 15°Planarity favored by conjugation.

Conformational Analysis

The conformation of Methyl 3-formylthiophene-2-carboxylate is primarily defined by the rotation around the single bonds connecting the formyl and carboxylate groups to the thiophene ring.

Dominant Conformers and Intramolecular Interactions

The relative orientation of the two carbonyl groups is the most critical conformational feature. The two principal planar conformers would be:

  • The syn conformer: Where the two carbonyl oxygen atoms are oriented on the same side relative to the C2-C3 bond.

  • The anti conformer: Where the two carbonyl oxygen atoms are on opposite sides.

Computational studies on related 2- and 3-substituted thiophenes show that intramolecular interactions often dictate a strong conformational preference.[9][10][11] In this molecule, the most likely stabilizing interaction is an attractive force between the electron-rich oxygen of the formyl group and the electron-deficient sulfur of the thiophene ring. This would favor a conformer where the formyl group's oxygen is pointed towards the sulfur atom. Such non-covalent S···O interactions are well-documented and play a crucial role in stabilizing specific conformations in thiophene derivatives.[8]

The interplay of steric repulsion between the substituents and these stabilizing electronic interactions determines the final, lowest-energy conformation.

Workflow for Computational Conformational Analysis

To rigorously determine the preferred conformation and the energy barriers between different conformers, a computational approach using Density Functional Theory (DFT) is the state-of-the-art method. This provides a self-validating system where theoretical predictions can be correlated with experimental spectroscopic data.

Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of Methyl 3-formylthiophene-2-carboxylate using molecular modeling software.

  • Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., HF/3-21G) to obtain a reasonable starting structure.

  • Potential Energy Surface Scan: Identify the key dihedral angles (C3-C(aldehyde) and C2-C(ester)). Perform a relaxed potential energy surface scan by rotating one dihedral angle in increments (e.g., 10°) while allowing all other geometric parameters to relax at each step. This is performed at a higher level of theory (e.g., B3LYP/6-31G(d)).

  • Identification of Minima: Identify the low-energy minima (stable conformers) and transition states (rotational barriers) from the scan.

  • Re-optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation on each identified minimum and transition state using a more robust basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum, while a single imaginary frequency confirms a transition state.[5]

  • Energy Analysis: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of all conformers to determine their populations at a given temperature.

Diagram: Computational Workflow for Conformational Analysis

G A 1. Build Initial 3D Structure B 2. Initial Geometry Optimization (e.g., HF/3-21G) A->B C 3. Relaxed Potential Energy Surface Scan (B3LYP/6-31G(d)) B->C D 4. Identify Stationary Points (Minima & Transition States) C->D E 5. High-Level Optimization & Frequency Calculation (B3LYP/6-311+G(d,p)) D->E F 6. Analyze Relative Energies (ΔG) and Conformer Population E->F G End: Predicted Stable Conformations F->G

A typical DFT workflow for identifying stable molecular conformers.

Synthesis and Applications

Synthetic Protocol

Methyl 3-formylthiophene-2-carboxylate is typically synthesized via the Vilsmeier-Haack formylation of a suitable precursor, Methyl 3-methylthiophene-2-carboxylate. This classic reaction introduces a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

  • Substrate Addition: To the prepared Vilsmeier reagent, add a solution of Methyl 3-methylthiophene-2-carboxylate in a suitable solvent (e.g., 1,2-dichloroethane) dropwise, maintaining a low temperature.

  • Reaction: Allow the mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is alkaline.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Methyl 3-formylthiophene-2-carboxylate.

Importance in Drug Development

The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5][12] The specific arrangement of the formyl and carboxylate groups in Methyl 3-formylthiophene-2-carboxylate makes it an ideal starting material for creating libraries of complex molecules. The aldehyde can be readily converted into amines, alcohols, or acids, or used in condensation reactions to form Schiff bases or other heterocyclic rings.[13] The ester can be hydrolyzed or converted to an amide. The defined conformation of this starting block ensures a more predictable three-dimensional structure in the final drug candidates, which is crucial for achieving high-affinity binding to biological targets.

Conclusion

The molecular architecture of Methyl 3-formylthiophene-2-carboxylate is governed by the planar thiophene core and the relative orientations of its formyl and carboxylate substituents. While definitive crystallographic data is pending, a comprehensive analysis based on spectroscopic principles, data from analogous compounds, and established computational methods strongly suggests a predominantly planar conformation. This planarity is stabilized by electronic conjugation and likely involves a key intramolecular S···O interaction that dictates the preferred rotational conformer. The protocols and insights provided herein offer a robust framework for researchers to synthesize, analyze, and computationally model this important chemical intermediate, facilitating its application in the rational design of novel therapeutics and advanced materials.

References

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Foundational

"Methyl 3-formylthiophene-2-carboxylate" CAS number and identifiers

An In-depth Technical Guide to Methyl 3-formylthiophene-2-carboxylate Introduction Methyl 3-formylthiophene-2-carboxylate is a bifunctional heterocyclic compound that serves as a highly versatile building block in modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-formylthiophene-2-carboxylate

Introduction

Methyl 3-formylthiophene-2-carboxylate is a bifunctional heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a thiophene scaffold, it offers multiple reaction pathways for constructing complex molecular architectures. The thiophene ring itself is a key pharmacophore found in numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for professionals in research and drug development.

Chemical Identity and Core Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for Methyl 3-formylthiophene-2-carboxylate are summarized below.

IdentifierValueSource
CAS Number 67808-71-3[1]
IUPAC Name methyl 3-formylthiophene-2-carboxylate[1]
Molecular Formula C₇H₆O₃S[1][2][3]
Molecular Weight 170.19 g/mol [3]
Canonical SMILES COC(=O)C1=C(C=CS1)C=O[1][2]
InChI InChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3[1][2]
InChIKey PPNVUVBYMGWBSG-UHFFFAOYSA-N[1][2]

Physicochemical Properties and Safety Data

Understanding the physical properties and safety protocols is critical for the effective and safe handling of this reagent in a laboratory setting.

Physical Properties
PropertyValueNotes
Appearance Solid / Crystalline PowderTypically reported by suppliers.
Boiling Point 304.2 ± 27.0 °C at 760 mmHgPredicted value.[4]
Storage Keep in a dark place, inert atmosphere, store in freezer, under -20°CRecommended for maintaining stability.[4]
Safety and Handling

As a reactive organic compound, Methyl 3-formylthiophene-2-carboxylate requires careful handling. The following information is synthesized from safety data sheets for structurally related thiophene derivatives and represents best practices.[5][6][7][8]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[6][8]

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.[6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Get immediate medical attention.[6]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[6]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

Synthesis and Mechanistic Considerations

The synthesis of substituted thiophenes is a well-established field. While multiple routes to this specific molecule exist, a common and illustrative approach involves the Fiesselmann thiophene synthesis or related cyclization strategies. A representative synthesis starts from readily available precursors.

Representative Synthesis Protocol: Modified Fiesselmann-Type Reaction

The Fiesselmann synthesis allows for the construction of the thiophene ring from a β-chlorovinyl aldehyde and a thioglycolate ester. This method is highly effective for producing 2-carboxy-3-substituted thiophenes.

Step-by-Step Methodology:

  • Preparation of the Intermediate: Start with a suitable three-carbon precursor which can be converted to an α,β-unsaturated aldehyde or ketone.

  • Reaction with Thioglycolate: React the intermediate with methyl thioglycolate in the presence of a base, such as sodium methoxide in methanol.

  • Cyclization and Dehydration: The initial Michael addition is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.

  • Work-up and Purification: The reaction is quenched with a weak acid, and the product is extracted using an organic solvent. Purification is typically achieved via column chromatography or recrystallization.

G cluster_0 Synthesis Workflow start Precursors: - α,β-unsaturated aldehyde - Methyl Thioglycolate base Base Addition (e.g., Sodium Methoxide) in Methanol start->base Step 1 reaction Michael Addition & Intramolecular Condensation base->reaction Step 2 quench Acidic Work-up (e.g., aq. HCl) reaction->quench Step 3 extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction Step 4 purification Purification (Column Chromatography) extraction->purification Step 5 product Final Product: Methyl 3-formylthiophene-2-carboxylate purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Causality: The use of a strong base like sodium methoxide is crucial for deprotonating the methyl thioglycolate, forming a potent nucleophile that initiates the key carbon-sulfur bond formation. The subsequent intramolecular condensation is thermodynamically driven by the formation of the stable aromatic thiophene ring.

Applications in Research and Drug Development

The true value of Methyl 3-formylthiophene-2-carboxylate lies in its utility as a scaffold for building more complex, high-value molecules. Thiophene-containing compounds are integral to many approved drugs and clinical candidates.[9]

Role as a Pharmaceutical Intermediate

The molecule's two functional groups are orthogonal reaction handles:

  • The Aldehyde (Formyl) Group: Readily participates in reactions like reductive amination (to form amines), Wittig reactions (to form alkenes), and condensations (to form Schiff bases or other heterocycles).

  • The Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

This dual reactivity makes it a key intermediate in the synthesis of compounds targeting a range of diseases. For example, related thiophene amides have been investigated as potent VEGFR-2 inhibitors for anti-angiogenic cancer therapy.[10] The core scaffold is also found in drugs for neurological and cardiovascular conditions.[11]

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions start Methyl 3-formyl- thiophene-2-carboxylate reductive_amination Reductive Amination start->reductive_amination R-NH2 wittig Wittig Reaction start->wittig Ph3P=CHR condensation Condensation start->condensation H2N-X hydrolysis Hydrolysis start->hydrolysis NaOH, H2O bioactive Complex Bioactive Molecule reductive_amination->bioactive wittig->bioactive condensation->bioactive amide_coupling Amide Coupling hydrolysis->amide_coupling R'-NH2, Coupling Agent amide_coupling->bioactive

Sources

Exploratory

Methyl 3-formylthiophene-2-carboxylate: A Cornerstone Building Block for Heterocyclic Synthesis in Drug Discovery

Abstract Methyl 3-formylthiophene-2-carboxylate is a highly versatile bifunctional molecule that has emerged as a pivotal starting material in modern organic synthesis. Possessing both an electrophilic aldehyde and a nuc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formylthiophene-2-carboxylate is a highly versatile bifunctional molecule that has emerged as a pivotal starting material in modern organic synthesis. Possessing both an electrophilic aldehyde and a nucleophile-susceptible ester group strategically positioned on a thiophene scaffold, this compound provides a robust platform for constructing complex heterocyclic systems. This technical guide delves into the synthesis, key reactive properties, and strategic applications of methyl 3-formylthiophene-2-carboxylate, with a particular focus on its role in the synthesis of medicinally relevant scaffolds such as thieno[2,3-d]pyrimidines. We provide field-proven insights into experimental design, detailed step-by-step protocols, and mechanistic explanations to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Thiophene

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. The thiophene ring, in particular, is a privileged structure, valued for its ability to act as a bioisostere for phenyl and other aromatic rings, thereby modulating pharmacokinetic and pharmacodynamic properties. Methyl 3-formylthiophene-2-carboxylate (CID 255849) distinguishes itself as a uniquely valuable building block due to the ortho-positioning of an aldehyde and a methyl ester on this heterocycle.[1] This arrangement facilitates a wide array of cyclization and condensation reactions, making it an ideal precursor for fused-ring systems that are often explored in drug discovery programs.[2][3][4]

The dual reactivity allows for sequential or one-pot transformations to build molecular complexity rapidly. The aldehyde group serves as a handle for reactions like condensation, reductive amination, and Wittig-type olefination, while the ester can be hydrolyzed, amidated, or used as an electrophilic site in cyclization reactions. This guide will explore the practical synthesis of this key starting material and its subsequent transformation into high-value heterocyclic structures.

Caption: Chemical structure of Methyl 3-formylthiophene-2-carboxylate.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Data Summary

The key physicochemical properties of Methyl 3-formylthiophene-2-carboxylate are summarized below for quick reference.

PropertyValueSource
CAS Number 33336-53-7PubChem[1]
Molecular Formula C₇H₆O₃SPubChem[1]
Molecular Weight 170.19 g/mol PubChem[1]
Appearance Light yellow to yellow crystalline powder-
Melting Point 75-79 °C-
Boiling Point ~285.5 °C (Predicted)PubChem[1]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). Insoluble in water.-
Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Methyl 3-formylthiophene-2-carboxylate requires careful handling.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture ingress and degradation.[7]

Synthesis of the Starting Material

The most reliable and scalable method for preparing Methyl 3-formylthiophene-2-carboxylate is through the Vilsmeier-Haack formylation of its precursor, Methyl 3-methylthiophene-2-carboxylate.[9][10] This reaction is a cornerstone of aromatic chemistry, particularly effective for introducing formyl groups onto electron-rich heterocycles.[11][12]

The Vilsmeier-Haack Reaction: Mechanistic Insight

The causality behind this reaction's success lies in the in-situ generation of the "Vilsmeier reagent," a highly electrophilic chloroiminium salt, from the reaction of a formamide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[13] This reagent is sufficiently electrophilic to attack the electron-rich thiophene ring. The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis during aqueous workup to liberate the aldehyde.

vilsmeier_workflow start Methyl 3-methylthiophene-2-carboxylate + DMF reagent_prep Add POCl₃ at 0-10°C (Vilsmeier Reagent Formation) start->reagent_prep Precursor formylation Electrophilic Aromatic Substitution (Formylation) reagent_prep->formylation React with Thiophene hydrolysis Aqueous Workup (Hydrolysis of Iminium Salt) formylation->hydrolysis Intermediate product Methyl 3-formylthiophene-2-carboxylate hydrolysis->product Final Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility and safety.

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the chloroiminium salt.

  • Substrate Addition: Dissolve Methyl 3-methylthiophene-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Application in the Synthesis of Thieno[2,3-d]pyrimidines

One of the most powerful applications of Methyl 3-formylthiophene-2-carboxylate is in the synthesis of thieno[2,3-d]pyrimidines. This scaffold is of immense interest in medicinal chemistry as it acts as a bioisostere of purines, enabling it to interact with a wide range of biological targets, including kinases and other nucleotide-binding proteins.[2][14][15] Derivatives have shown potent anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

The Friedländer Annulation Approach

The synthesis typically proceeds through a variation of the Friedländer annulation. The process begins with the conversion of the starting material into a 3-amino-2-carbonylthiophene derivative, which then undergoes cyclization with a suitable partner. A highly efficient route involves an initial Gewald aminothiophene synthesis, not directly from our title compound, but from precursors that our compound can be readily derived from.[16][17][18] However, a more direct pathway involves a Knoevenagel condensation followed by cyclization.

Here, we will focus on a direct and illustrative condensation-cyclization strategy.

thienopyrimidine_synthesis start Methyl 3-formylthiophene- 2-carboxylate condensation Condensation & Cyclization (Nucleophilic attack on C=O and Ester) start->condensation reagent Guanidine Hydrochloride + Base (e.g., NaOEt) reagent->condensation product 4-Amino-thieno[2,3-d]pyrimidine -carboxylate derivative condensation->product Aromatization

Caption: Synthesis of a Thieno[2,3-d]pyrimidine derivative.

Detailed Experimental Protocol: Thienopyrimidine Synthesis

This protocol outlines the one-pot synthesis of a 4-aminothieno[2,3-d]pyrimidine derivative.

  • Reaction Setup: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (2.2 eq) in absolute ethanol under a nitrogen atmosphere, add guanidine hydrochloride (1.5 eq). Stir the resulting suspension for 30 minutes at room temperature.

  • Substrate Addition: Add Methyl 3-formylthiophene-2-carboxylate (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction involves an initial condensation of the guanidine with the aldehyde, followed by an intramolecular cyclization where the second amino group of the guanidine attacks the ester carbonyl, leading to ring closure and elimination of methanol. Monitor the reaction by TLC.

  • Workup: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Carefully neutralize the reaction with glacial acetic acid or by pouring it into ice-water.

  • Isolation: The product often precipitates from the cooled solution. Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether to remove impurities.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to afford the pure thieno[2,3-d]pyrimidine derivative.

Conclusion

Methyl 3-formylthiophene-2-carboxylate is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex, medicinally relevant heterocycles. Its bifunctional nature, coupled with the privileged thiophene core, provides a reliable and versatile entry point into scaffolds like thieno[2,3-d]pyrimidines, which are at the forefront of modern drug discovery. The synthetic protocols and mechanistic insights provided in this guide are designed to be robust and reproducible, empowering chemists to harness the full potential of this valuable starting material in their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Ali, T. A., & Mohamed, S. K. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1159-1177. Retrieved from [Link]

  • Khan, I., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Retrieved from [Link]

  • Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

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  • Lagardère, P., Fersing, C., Masurier, N., & Lisowski, V. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Retrieved from [Link]

  • PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

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  • ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates from acetylenic.... Retrieved from [Link]

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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
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  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
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  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

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  • NIST. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Reactivity and Stability of Methyl 3-formylthiophene-2-carboxylate

Introduction Methyl 3-formylthiophene-2-carboxylate is a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its unique trifunctional nature...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-formylthiophene-2-carboxylate is a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its unique trifunctional nature, featuring a thiophene core, an aldehyde, and a methyl ester, presents a rich landscape for chemical modification. This guide provides an in-depth exploration of the reactivity and stability profile of this molecule, offering field-proven insights and practical methodologies for its handling and application. Understanding the delicate interplay of its functional groups is paramount for leveraging its synthetic potential and ensuring the integrity of research outcomes.

Molecular Structure and Electronic Properties

Methyl 3-formylthiophene-2-carboxylate possesses a thiophene ring, an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system, rendering the ring electron-rich and susceptible to electrophilic attack.[1] The electron-withdrawing nature of the formyl and carboxylate groups at positions 3 and 2, respectively, deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene. However, they also act as directors for incoming reagents and influence the overall reactivity of the molecule.

The carbonyl carbon of the formyl group is highly electrophilic and serves as the primary site for nucleophilic addition reactions.[2] The adjacent methyl ester, while also an electron-withdrawing group, is generally less reactive towards nucleophiles than the aldehyde.

Reactivity Profile

The reactivity of methyl 3-formylthiophene-2-carboxylate is characterized by the interplay of its three key functional moieties: the aldehyde, the ester, and the thiophene ring.

Reactions at the Formyl Group

The aldehyde functionality is the most reactive site for nucleophilic addition. These reactions typically proceed via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.[3]

  • Reductive Amination: A cornerstone reaction for introducing nitrogen-containing substituents, crucial in the synthesis of many pharmaceutical intermediates.[4][5]

  • Wittig Reaction: Enables the conversion of the formyl group into a carbon-carbon double bond, offering a pathway to a diverse array of vinylthiophene derivatives.

  • Grignard and Organolithium Reactions: The addition of organometallic reagents leads to the formation of secondary alcohols, expanding the molecular complexity.

  • Cyanohydrin Formation: Reaction with cyanide ions yields cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and α-amino acids.

Experimental Protocol: Reductive Amination

  • Dissolve methyl 3-formylthiophene-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired primary or secondary amine (1-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5-2 equivalents), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Formyl Group Modification

Caption: Key nucleophilic addition reactions at the formyl group.

Reactions Involving the Thiophene Ring

While deactivated by the two electron-withdrawing groups, the thiophene ring can still undergo electrophilic aromatic substitution, albeit under more forcing conditions than unsubstituted thiophene.[6] The substitution pattern is directed by the existing substituents.

  • Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Nitration and Sulfonation: These reactions require strong acidic conditions and careful temperature control to avoid degradation.

The thiophene ring can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, typically after conversion of a C-H bond to a C-halogen or C-boronic ester bond. Palladium-catalyzed direct arylation at the C5 position of similar 3-aminothiophene derivatives has been reported.[7]

Reactions of the Methyl Ester

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[8] It can also be converted to amides via aminolysis or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Experimental Protocol: Ester Hydrolysis (Basic)

  • Dissolve methyl 3-formylthiophene-2-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with a dilute acid (e.g., 1M HCl) at 0 °C.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Stability Profile

The stability of methyl 3-formylthiophene-2-carboxylate is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses.

ConditionStabilityPotential Degradation Pathways
pH Stable in neutral and mildly acidic conditions.Susceptible to hydrolysis under strong acidic or basic conditions.
Temperature Moderately stable at room temperature.Decomposition may occur at elevated temperatures. Recommended storage at 2-8°C.[9]
Light Potential for photodecomposition.Store in amber vials or protected from light.
Oxidizing Agents The aldehyde group is susceptible to oxidation to a carboxylic acid. The thiophene ring can also be oxidized under strong conditions.Avoid strong oxidizing agents.
Reducing Agents The aldehyde is readily reduced to an alcohol. The ester can be reduced under stronger conditions.Dependent on the choice of reducing agent.

Storage Recommendations: For long-term storage, it is advisable to keep methyl 3-formylthiophene-2-carboxylate in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C).

Degradation Pathway Visualization

Degradation_Pathways M3FTC Methyl 3-formylthiophene-2-carboxylate AcidHydrolysis 3-Formylthiophene-2-carboxylic acid M3FTC->AcidHydrolysis Strong Acid BaseHydrolysis 3-Formylthiophene-2-carboxylate salt M3FTC->BaseHydrolysis Strong Base Oxidation Methyl 3-carboxythiophene-2-carboxylate M3FTC->Oxidation Oxidizing Agent Reduction Methyl 3-(hydroxymethyl)thiophene-2-carboxylate M3FTC->Reduction Reducing Agent

Caption: Major degradation pathways of the target molecule.

Conclusion

Methyl 3-formylthiophene-2-carboxylate is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the formyl group, while the thiophene ring and methyl ester offer further opportunities for functionalization. A thorough understanding of its stability profile is essential for its effective use. By carefully selecting reaction conditions and adhering to appropriate storage protocols, researchers can fully exploit the synthetic potential of this important heterocyclic compound.

References

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  • Cheméo. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • YouTube. (2021, August 9). Thiophene #!Electrophilic substitution reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 14). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • PubMed. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Retrieved from [Link]

  • PubMed Central. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2019, November 12). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Formation of Methyl 3-formylthiophene-2-carboxylate

This guide provides a comprehensive technical overview of the synthesis of Methyl 3-formylthiophene-2-carboxylate, a pivotal intermediate in the fields of medicinal chemistry and materials science. We will delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of Methyl 3-formylthiophene-2-carboxylate, a pivotal intermediate in the fields of medicinal chemistry and materials science. We will delve into the core mechanistic principles governing its formation, with a particular focus on providing a causal understanding of the experimental choices involved. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's synthesis.

Introduction: The Significance of a Versatile Thiophene Building Block

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications in functional materials.[1] The strategic introduction of functional groups onto the thiophene scaffold is a key aspect of modern organic synthesis, enabling the construction of complex molecular architectures with tailored properties. Methyl 3-formylthiophene-2-carboxylate is a prime example of a highly valuable, functionalized thiophene. Its utility as a precursor for a variety of pharmaceuticals, including anti-inflammatory and anticonvulsant agents, underscores its importance in drug discovery.[2] The presence of both a formyl and a methyl carboxylate group provides two distinct points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.[3]

The Vilsmeier-Haack Reaction: A Primary Route to Formation

The most common and efficient method for the synthesis of Methyl 3-formylthiophene-2-carboxylate is the Vilsmeier-Haack reaction.[4] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The key reagents are a phosphorus halide, typically phosphorus oxychloride (POCl₃), and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4]

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Byproduct Dichlorophosphate anion Intermediate1->Byproduct

Caption: Formation of the Vilsmeier Reagent.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich thiophene ring of the starting material, methyl thiophene-2-carboxylate, then attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde.

Electrophilic_Substitution Substrate Methyl thiophene-2-carboxylate Sigma_Complex Sigma Complex (Wheland Intermediate) Substrate->Sigma_Complex Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H⁺ Product Methyl 3-formylthiophene-2-carboxylate Iminium_Salt->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Electrophilic substitution and hydrolysis.

Regioselectivity: The Directing Influence of the Carboxylate Group

A critical aspect of this synthesis is the regioselectivity of the formylation. The starting material, methyl thiophene-2-carboxylate, has a methyl carboxylate group at the 2-position. This group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. However, it directs the incoming electrophile to the meta-positions (3 and 5).

The preference for substitution at the 3-position over the 5-position can be explained by considering the stability of the Wheland intermediate (sigma complex) formed during the electrophilic attack. Attack at the 3-position leads to a more stable intermediate where the positive charge can be delocalized over more resonance structures, including one where the charge is adjacent to the sulfur atom, which can help to stabilize it. In contrast, attack at the 5-position results in a less stable intermediate. Both electronic and steric factors can play a role in this selectivity.[6]

Experimental Protocol: A Representative Procedure

While specific laboratory protocols may vary, the following represents a generalized and reliable procedure for the Vilsmeier-Haack formylation of methyl thiophene-2-carboxylate.

Step Procedure Rationale
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).The reaction must be carried out under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent.
2 Cool the flask to 0 °C in an ice bath.The formation of the Vilsmeier reagent is exothermic and cooling is necessary to control the reaction rate.
3 Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.Dropwise addition prevents a rapid, uncontrolled reaction.
4 After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.This allows for the complete formation of the electrophile before the addition of the substrate.
5 Dissolve methyl thiophene-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane.The substrate is added as a solution to ensure efficient mixing.
6 Add the solution of methyl thiophene-2-carboxylate dropwise to the Vilsmeier reagent at 0 °C.Slow addition helps to control the reaction and minimize side reactions.
7 After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Heating is often required to drive the electrophilic substitution to completion.
8 Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.This quenches the reaction and begins the hydrolysis of the iminium salt intermediate.
9 Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.Neutralization is necessary for the work-up and extraction of the product.
10 Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).The product is more soluble in the organic phase.
11 Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.These steps remove residual water and inorganic salts.
12 Remove the solvent under reduced pressure to obtain the crude product.This isolates the product from the solvent.
13 Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Methyl 3-formylthiophene-2-carboxylate.Purification is essential to obtain a high-purity product.

Spectroscopic Data of Methyl 3-formylthiophene-2-carboxylate

The identity and purity of the synthesized Methyl 3-formylthiophene-2-carboxylate can be confirmed by various spectroscopic techniques.

Spectroscopic Technique Expected Data
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~10 ppm), the two thiophene ring protons (doublets, ~7-8 ppm), and the methyl ester protons (singlet, ~3.9 ppm).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~185 ppm), the ester carbonyl carbon (~162 ppm), the thiophene ring carbons, and the methyl ester carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), the ester C=O stretch (~1720 cm⁻¹), and C-H and C=C stretching vibrations of the thiophene ring.[7][8]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (170.18 g/mol ).[9]

Note: Predicted spectroscopic data can be found in public databases such as PubChem.[10][11]

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most prevalent method, other formylation techniques could potentially be employed, although they are generally less common for this specific transformation. These include:

  • Formylation via Organolithium Intermediates: This would involve the deprotonation of the thiophene ring at the 3-position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF. However, achieving regioselective lithiation at the 3-position in the presence of the 2-carboxylate group can be challenging.

  • The Duff Reaction: This method uses hexamethylenetetramine as the formylating agent and is typically employed for electron-rich phenols and anilines. Its applicability to a deactivated thiophene derivative like methyl thiophene-2-carboxylate is likely to be limited.

  • The Gattermann and Reimer-Tiemann Reactions: These are classic formylation reactions that are generally less efficient and require harsher conditions than the Vilsmeier-Haack reaction, making them less suitable for this synthesis.

Conclusion

The synthesis of Methyl 3-formylthiophene-2-carboxylate is most effectively and commonly achieved through the Vilsmeier-Haack reaction. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituent group on the thiophene ring, is paramount for a successful and high-yielding synthesis. The detailed experimental protocol provided in this guide, coupled with the expected spectroscopic data, offers a solid foundation for researchers and scientists working with this important synthetic intermediate. The versatility of Methyl 3-formylthiophene-2-carboxylate as a building block ensures its continued importance in the development of new pharmaceuticals and advanced materials.

References

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Foundational

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thiophene-Based Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene-based aldehydes, a class of comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene-based aldehydes, a class of compounds that has become indispensable in medicinal chemistry and materials science. We delve into the seminal discovery of thiophene by Victor Meyer and the subsequent pioneering work that led to the first synthesis of a thiophene aldehyde. The narrative then transitions to a detailed examination of the evolution of synthetic methodologies, from early electrophilic substitution reactions to the sophisticated and highly efficient protocols employed today. Key reactions, including the Vilsmeier-Haack, Gattermann, and Rieche formylations, are discussed in-depth, with a focus on their mechanistic underpinnings and practical applications. This guide aims to provide researchers with a thorough historical and technical understanding of thiophene-based aldehydes, fostering a deeper appreciation of their synthetic versatility and continued relevance in modern chemical research.

The Dawn of Thiophene Chemistry: Victor Meyer's Serendipitous Discovery

The story of thiophene-based aldehydes begins with the discovery of their parent heterocycle, thiophene. In 1882, at the University of Zurich, Victor Meyer was conducting a lecture demonstration of the indophenin reaction, a color test for benzene involving isatin and sulfuric acid.[1] To his surprise, the usually reliable test failed. The benzene he was using, which had been prepared from the decarboxylation of benzoic acid, did not produce the characteristic blue color. Intrigued by this anomaly, Meyer postulated that the color reaction was not due to benzene itself, but rather to an impurity present in coal tar-derived benzene.

Through meticulous investigation, Meyer and his team successfully isolated this sulfur-containing impurity and named it "thiophene" (from the Greek "theion" for sulfur and "phaino" for shining)[1]. This discovery, born from a failed lecture experiment, opened the door to a vast new field of heterocyclic chemistry. The "Victor Meyer period" of 1883 to 1888 saw an explosion of research into the reactivity and derivatization of this novel aromatic compound[2].

The First Thiophene Aldehyde: A Landmark Synthesis

Following the isolation of thiophene, the scientific community, led by Meyer and his contemporaries, embarked on a systematic exploration of its chemical properties. A pivotal moment in this exploration was the first synthesis of a thiophene-based aldehyde. In 1885, Ludwig Gattermann, in collaboration with M. Kaiser and Victor Meyer, published a groundbreaking paper in Berichte der deutschen chemischen Gesellschaft detailing their investigations into thiophene derivatives. While the full text of this seminal publication requires access to historical chemical archives, its citation stands as a testament to the first successful foray into the synthesis of this important class of compounds. This early work likely involved the adaptation of existing formylation methods for aromatic compounds to the newly discovered thiophene ring, laying the groundwork for the more sophisticated synthetic protocols that would follow.

The Evolution of Synthetic Methodologies: Key Formylation Reactions

The introduction of a formyl group onto the thiophene ring is a fundamental transformation that unlocks a wealth of synthetic possibilities. Over the decades, several key named reactions have become the cornerstones of thiophene aldehyde synthesis.

The Vilsmeier-Haack Reaction: A Workhorse for Formylation

The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the thiophene ring. Subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde. The reaction is highly regioselective, with formylation occurring preferentially at the C2 (α) position of the thiophene ring due to the superior stabilization of the intermediate carbocation.

Experimental Protocol: Vilsmeier-Haack Synthesis of Thiophene-2-carboxaldehyde [3]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole).

  • Allow the mixture to stand for 30 minutes. The temperature will rise, and the color will change from yellow to red.

  • Begin mechanical stirring and cool the flask in a water bath.

  • Add thiophene (1.1 moles) dropwise at a rate that maintains the temperature between 25-35°C.

  • After the addition is complete, continue stirring at the same temperature for 2 hours.

  • Allow the reaction mixture to stand at room temperature for 15 hours.

  • Pour the viscous solution into a vigorously stirred mixture of cracked ice and water.

  • Separate the aqueous layer and extract with ether.

  • Combine the organic layer and ether extracts and wash with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Concentrate the solution and distill the residue under reduced pressure to obtain thiophene-2-carboxaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of thiophene.

The Gattermann Reaction: An Early Contender

Developed by the German chemist Ludwig Gattermann, this reaction provides another avenue for the formylation of aromatic compounds. The classical Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A safer modification of this reaction employs zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is believed to be a formimidoyl chloride-Lewis acid complex. Similar to the Vilsmeier-Haack reaction, the Gattermann reaction on thiophene also yields the 2-formyl derivative as the major product.

Caption: Generalized pathway for the Gattermann formylation of thiophene.

The Rieche Formylation: A Milder Alternative

The Rieche formylation, reported by Alfred Rieche in 1960, offers a milder method for the formylation of electron-rich aromatic compounds. This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄).

The mechanism involves the formation of a dichloromethyl cation equivalent, which acts as the electrophile. The reaction with thiophene proceeds smoothly to afford the corresponding aldehyde.

Modern Applications and Future Outlook

Thiophene-based aldehydes, particularly thiophene-2-carboxaldehyde, are versatile building blocks in organic synthesis. Their utility stems from the reactivity of both the aldehyde functional group and the thiophene ring itself. They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.

The aldehyde group can be readily transformed into a variety of other functional groups, including carboxylic acids, alcohols, amines, and nitriles. Furthermore, the thiophene ring can be further functionalized through electrophilic substitution, metalation, and cross-coupling reactions, allowing for the construction of complex molecular architectures.

The rich history and evolving synthetic methodologies surrounding thiophene-based aldehydes underscore their enduring importance in chemistry. As our understanding of their reactivity continues to grow, so too will their applications in the development of novel molecules with significant biological and material properties.

Quantitative Data Summary

Reaction NameTypical Formylating Agent(s)CatalystKey Features
Vilsmeier-Haack DMF / POCl₃NoneWidely applicable, highly regioselective for C2.
Gattermann HCN / HCl or Zn(CN)₂ / HClAlCl₃Historical significance, useful for certain substrates.
Rieche Dichloromethyl methyl etherTiCl₄Milder reaction conditions.

References

  • Gattermann, L.; Kaiser, M.; Meyer, V. (1885). Untersuchungen über die Thiophengruppe. Berichte der deutschen chemischen Gesellschaft, 18(2), 3005-3012. [Link]

  • King, W. J.; Nord, F. F. (1949). Preparation of Thiophene-2-aldehyde and Some Substituted Thiophene Aldehydes. The Journal of Organic Chemistry, 14(4), 638–642. [Link]

  • Weston, A. W.; Michaels, Jr., R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108. [Link]

  • Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers. [Link]

  • Campaigne, E.; Archer, W. L. (1953). The Vilsmeier Reaction with Thiophene and Furan. Journal of the American Chemical Society, 75(4), 989–991. [Link]

  • Organic Syntheses. (n.d.). 2-Thenaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • Swanston, J. (2005). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon Press. [Link]

  • Truitt, P.; Long, L. M.; Crouch, W. W. (1950). The Gattermann-Koch Reaction. Chemical Reviews, 46(2), 223–242. [Link]

  • Rieche, A.; Gross, H.; Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94. [Link]

  • Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

  • Eicher, T.; Hauptmann, S.; Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (3rd ed.). Wiley-VCH. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. [Link]

  • Wikipedia. (2024). Thiophene. In Wikipedia. Retrieved from [Link]

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Theoretical Studies on Formylthiophene Carboxylates: A Computational Approach to Unlocking Molecular Properties and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biologic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] Formylthiophene carboxylates, a specific subclass, serve as versatile intermediates and key structural motifs in numerous pharmacologically active compounds.[3] Understanding their intrinsic properties—such as conformational stability, electronic structure, and reactivity—is paramount for rational drug design and the development of novel materials. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate formylthiophene carboxylates. We will delve into the causality behind computational choices, from method selection to the interpretation of results, offering a framework for predicting molecular behavior and guiding experimental synthesis and evaluation.

The Foundation: Theoretical Methodologies in Computational Chemistry

The study of formylthiophene carboxylates at a molecular level is greatly empowered by computational chemistry. These theoretical methods allow us to model molecular systems and predict their properties with remarkable accuracy, often providing insights that are difficult to obtain through experimental means alone. The choice of methodology is critical, representing a balance between computational cost and desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium-sized organic molecules. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach is computationally efficient while providing high accuracy for a wide range of molecular properties.

  • Causality of Choice: For thiophene derivatives, DFT is particularly effective in predicting geometries, vibrational frequencies, and electronic properties like molecular orbital energies.[4][5] Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) are frequently employed. This combination is a self-validating system, having been benchmarked extensively against experimental data for similar heterocyclic compounds, demonstrating its reliability in predicting both structural and electronic parameters.[4][6]

Frontier Molecular Orbital (FMO) Theory

The chemical reactivity and kinetic stability of a molecule can be effectively described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small gap implies low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[5][7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Application: In drug design, the MEP surface is invaluable for predicting how a molecule will interact with a biological receptor. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[8]

Hirshfeld Surface Analysis and Fukui Functions

To gain a deeper understanding of intermolecular interactions and site-specific reactivity, advanced analytical tools are employed.

  • Hirshfeld Surface Analysis: This technique visualizes and quantifies intermolecular interactions within a crystal structure, such as hydrogen bonds and van der Waals forces, which are critical for molecular packing and recognition.[6]

  • Fukui Functions: These functions are derived from DFT calculations and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, offering a more quantitative measure of local reactivity than MEP alone.[6]

Conformational Landscape of Formylthiophene Carboxylates

The biological activity and physical properties of formylthiophene carboxylates are intrinsically linked to their three-dimensional structure. The presence of rotatable single bonds between the thiophene ring and the formyl and carboxylate substituents gives rise to various conformers.

Theoretical calculations are essential for exploring this conformational space. Ab-initio molecular orbital methods have shown that the relative stability of different conformers (e.g., X,O-trans vs. X,O-cis, where X is the ring heteroatom) is a delicate balance of several factors:

  • Conjugative Interactions: Delocalization of π-electrons between the ring and the substituents.

  • Polar Character: The overall dipole moment of the conformer.

  • Local Electrostatic Interactions: Repulsive or attractive forces between atoms of the formyl/carboxylate groups and the thiophene ring.[9]

The choice of basis set can significantly impact the calculated energy difference between conformers. More extended basis sets, like 6-31G, generally provide a more accurate prediction, favoring the X,O-trans form.[9] Furthermore, computational models can simulate solvent effects using approaches like reaction field theory, which qualitatively predicts how the conformational equilibrium shifts in media of different polarities.[9]

Caption: Rotational freedom around single bonds (τ1, τ2) gives rise to different conformers.

Probing Electronic Structure and Spectroscopic Signatures

Theoretical calculations provide a powerful means to predict and interpret the spectroscopic properties of formylthiophene carboxylates, serving as a crucial tool for structural verification alongside experimental data.

Frontier Molecular Orbitals and Reactivity

As shown in Table 1, DFT calculations can determine the HOMO and LUMO energies for a series of derivatives. These values are fundamental to understanding their electronic behavior. For instance, studies on thiophene-2-carboxamide derivatives revealed that amino-substituted compounds possess a smaller HOMO-LUMO energy gap compared to methyl-substituted ones, indicating higher reactivity.[4] This trend is consistent with the principle that a smaller gap facilitates electronic transitions, often correlating with heightened biological activity.[5]

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Representative Thiophene Derivatives

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Energy Gap (ΔE)Reference
Thiophene-2-carboxamide3-Amino-5.12-0.984.14[4]
Thiophene-2-carboxamide3-Methyl-5.89-0.755.14[4]
Thiophene-2-carboxylic acid5-CH3 Thiourea-6.21-2.343.87[5]
Thiophene-2-carboxylic acid4-OCH3 Thiourea-5.98-1.784.20[5]

Note: Values are illustrative and depend on the specific computational method and basis set used.

Vibrational and Electronic Spectra Simulation

DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) absorption spectra.[5] By comparing the computed spectrum with the experimental one, each vibrational mode (e.g., C=O stretch, N-H bend) can be assigned, confirming the presence of key functional groups and validating the proposed molecular structure.[4][10]

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. This allows for the prediction of λ_max values and helps elucidate the nature of electronic transitions within the molecule.

Guiding Drug Discovery: Reactivity and Biological Activity

Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, and antitumor properties.[1][11][4][6] Theoretical studies play a pivotal role in Structure-Activity Relationship (SAR) analysis and the rational design of more potent analogues.

  • Antibacterial and Antioxidant Activity: Studies have shown that the presence of electron-withdrawing or electron-donating groups can significantly influence the biological profile of thiophene derivatives.[1] For example, 3-amino thiophene-2-carboxamide derivatives have demonstrated potent antioxidant and antibacterial activities.[4] Computational analyses, such as calculating the HOMO-LUMO gap, help explain these observations by correlating electronic structure with reactivity.[4][5]

  • Antitumor Activity: Certain thiophene derivatives have been investigated as antitumor agents.[2][6] Molecular docking, a computational technique, is used to predict how these molecules bind to specific protein targets, such as enzymes or receptors implicated in cancer pathways.[4] The docking score and analysis of binding interactions (e.g., hydrogen bonds, hydrophobic contacts) provide critical insights for optimizing the molecular structure to enhance binding affinity and, consequently, therapeutic efficacy.

Standard Protocol: A Practical Workflow for DFT Calculations

This section outlines a standardized, self-validating protocol for performing DFT calculations on a formylthiophene carboxylate derivative, ensuring reproducibility and accuracy.

G A 1. Molecular Structure Input (Build or import initial 3D structure) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Finds the lowest energy conformation. A->B Initial Guess C 3. Frequency Calculation (Same level of theory) Confirms true minimum (no imaginary frequencies) Provides IR spectra. B->C Optimized Geometry D 4. Single-Point Energy Calculation (Higher level of theory if needed) Calculates electronic properties (HOMO, LUMO, MEP). C->D Verified Minimum E 5. Property Analysis (TD-DFT for UV-Vis, NBO/Fukui for reactivity) D->E Electronic Wavefunction F 6. Data Interpretation (Compare with experimental data, SAR analysis) E->F Calculated Properties

Caption: A typical computational workflow for theoretical analysis of a molecule.

Step-by-Step Methodology
  • Structure Preparation:

    • Construct the 3D chemical structure of the target molecule (e.g., methyl 2-formylthiophene-3-carboxylate) using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Select the DFT functional. B3LYP is a robust and widely used choice.

    • Basis Set: Choose a basis set appropriate for the system. 6-311G(d,p) provides a good balance of accuracy and computational demand.

    • Calculation Type: Set up a geometry optimization (Opt) calculation. This procedure systematically alters the molecular geometry to find the lowest energy structure.

  • Vibrational Frequency Analysis:

    • Purpose: To verify that the optimized structure is a true energy minimum and to compute the IR spectrum.

    • Calculation Type: Perform a frequency (Freq) calculation using the exact same method and basis set as the optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The output will provide thermodynamic data and a list of vibrational modes and their corresponding IR intensities.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • This calculation will provide detailed information about the electronic structure, including the energies of the HOMO and LUMO.

    • Request additional outputs such as the molecular electrostatic potential (MEP) surface for visualization.

  • Advanced Analyses (Optional):

    • Excited States: For UV-Vis spectra prediction, perform a TD-DFT calculation.

    • Reactivity Indices: For detailed reactivity analysis, perform a Natural Bond Orbital (NBO) analysis or use specialized software to calculate Fukui functions.[6]

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, provide an indispensable framework for understanding the structure, properties, and reactivity of formylthiophene carboxylates. These computational approaches enable the detailed exploration of conformational landscapes, the prediction of spectroscopic signatures for structural validation, and the elucidation of electronic properties that govern chemical reactivity and biological activity. By integrating these in-silico techniques with experimental research, scientists and drug development professionals can accelerate the discovery and optimization of novel thiophene-based compounds, transforming rational design from a concept into a practical and powerful research paradigm.

References

  • Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH).
  • Li, Y-F., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI.
  • AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
  • Lumbroso, H., et al. (1987). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Journal of the Chemical Society, Perkin Transactions 2.
  • Gobouri, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.
  • Profeta Jr., S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling.
  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health (NIH).
  • Castellano, S., et al. (2021). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • Abstract. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

  • AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Available at: [Link]

  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ResearchGate. Available at: [Link]

  • Saeed, S., et al. (2025). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. ResearchGate. Available at: [Link]

  • Bakr, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). Available at: [Link]

  • El-Seedi, H. R., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

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Foundational

The Versatile Thiophene Scaffold: A Technical Guide to its Biological Activities

Introduction: The Privileged Status of Thiophene in Medicinal Chemistry The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, holds a privileged position in the realm of medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Thiophene in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, holds a privileged position in the realm of medicinal chemistry.[1][2] Its unique electronic and structural properties make it a versatile scaffold for the design and development of novel therapeutic agents.[1][2] The thiophene moiety is a common feature in a number of FDA-approved drugs, highlighting its clinical significance.[1][2] This guide provides an in-depth exploration of the diverse biological activities of substituted thiophenes, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules.

Anticancer Activity of Substituted Thiophenes: Targeting the Hallmarks of Cancer

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[3][4][5] These compounds have been shown to interfere with various signaling pathways and cellular processes that are critical for tumor growth and progression.[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of substituted thiophenes are often attributed to their ability to inhibit key enzymes and proteins involved in cancer pathogenesis.[2][3]

  • Tubulin Polymerization Inhibition: A significant number of thiophene-based compounds exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[6][7][8][9][10] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8][10] The trimethoxyphenyl moiety is a common feature in many potent tubulin inhibitors, and its incorporation into a thiophene scaffold has yielded compounds with impressive activity.[7]

  • Kinase Inhibition: Thiophene derivatives have been successfully designed as inhibitors of various protein kinases that are often dysregulated in cancer.[11][12][13][14][15] Notably, they have shown potent inhibitory activity against:

    • Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR, which are key drivers in many solid tumors, have been effectively targeted.[11][12][13][14][15]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][16]

The following diagram illustrates the key anticancer mechanisms of action for substituted thiophenes.

Thiophene Substituted Thiophenes Tubulin Tubulin Polymerization Inhibition Thiophene->Tubulin Kinase Kinase Inhibition Thiophene->Kinase G2M G2/M Cell Cycle Arrest Tubulin->G2M EGFR EGFR Inhibition Kinase->EGFR VEGFR2 VEGFR-2 Inhibition Kinase->VEGFR2 Apoptosis Apoptosis G2M->Apoptosis Angiogenesis Anti-Angiogenesis VEGFR2->Angiogenesis ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophenes Thiophene Derivatives Thiophenes->COX2 Inhibition

Caption: Inhibition of COX-2 by Thiophene Derivatives.

Quantitative Analysis of COX Inhibition

The potency of thiophene derivatives as anti-inflammatory agents is determined by their IC50 values for COX-1 and COX-2 inhibition. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide19.50.2967.24[17]
Thiophene Pyrazole Hybrid-0.67-[18]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivative-0.31 - 1.40-[18]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of thiophene derivatives against COX-1 and COX-2. [19][20][21][22] Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of arachidonic acid, COX catalyzes the formation of prostaglandin G2 (PGG2), which is then reduced to PGH2, a process that can be monitored colorimetrically or fluorometrically.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic or fluorogenic probe.

  • Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the thiophene derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: After a set incubation time, measure the absorbance or fluorescence to determine the extent of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: A New Frontier in Fighting Infections

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted thiophenes have demonstrated promising activity against a range of bacterial and fungal pathogens. [23][24][25][26][27]

Spectrum of Activity

Thiophene derivatives, particularly aminothiophenes, have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. [23][24][27]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of thiophene derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [28][29][30][31][32]

Compound Class Microorganism MIC (µg/mL) Reference
3-Aminothiophene-2-carboxylate Escherichia coli 10 - 20 [23]
3-Aminothiophene-2-carboxylate Staphylococcus aureus 10 - 20 [23]
3-Aminothiophene-2-carboxylate Aspergillus niger 10 - 20 [23]
3-Aminothiophene-2-carboxylate Candida albicans 10 - 20 [23]
3-Halobenzo[b]thiophene Gram-positive bacteria 16 [25]
3-Halobenzo[b]thiophene Candida albicans 16 [25]
Thiophene Derivative Colistin-Resistant A. baumannii 16 - 32 [26]

| Thiophene Derivative | Colistin-Resistant E. coli | 8 - 32 | [26]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [28][29][30][31][32] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Procedure:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculate the Plate: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Synthesis of Biologically Active Thiophenes: Building the Scaffold

The synthesis of substituted thiophenes is a cornerstone of their development as therapeutic agents. Several robust and versatile methods are employed to construct and functionalize the thiophene ring.

Key Synthetic Methodologies
  • Gewald Synthesis: This is a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl- and heteroaryl-substituted thiophenes. [33][34][35][36][37]It involves the reaction of a thiophene halide or triflate with a boronic acid or ester. [33][34][35][36][37] The following diagram provides a simplified overview of these two key synthetic routes.

cluster_0 Gewald Synthesis cluster_1 Suzuki Coupling Ketone Ketone/ Aldehyde Sulfur Sulfur + Base Ketone->Sulfur Nitrile Active Methylene Nitrile Nitrile->Sulfur Aminothiophene 2-Aminothiophene Sulfur->Aminothiophene ThiopheneHalide Thiophene Halide PdCatalyst Pd Catalyst + Base ThiopheneHalide->PdCatalyst BoronicAcid Boronic Acid BoronicAcid->PdCatalyst ArylThiophene Aryl-Thiophene PdCatalyst->ArylThiophene

Caption: Key Synthetic Routes to Substituted Thiophenes.

Exemplary Synthetic Protocol: Suzuki Coupling for 2-Arylthiophene Synthesis

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid. [33][35][36] Materials:

  • Bromothiophene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion: The Enduring Promise of Thiophene in Drug Discovery

The thiophene scaffold continues to be a rich source of inspiration for medicinal chemists. Its remarkable versatility allows for the development of compounds with a broad spectrum of biological activities, addressing some of the most pressing challenges in human health. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of substituted thiophenes will undoubtedly lead to the discovery of new and improved therapeutic agents in the years to come.

References

  • A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones. Synthesis. 2026;58:89–94. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR. [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. NIH. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • View of Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]

  • Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. [Link]

  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH. [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. [Link]

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. [Link]

  • Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. ResearchGate. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. ResearchGate. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Methyl 3-formylthiophene-2-carboxylate from Methyl 3-methylthiophene-2-carboxylate

An In-Depth Technical Guide Abstract Methyl 3-formylthiophene-2-carboxylate is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both an electrophilic aldehyde and a nucleophi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 3-formylthiophene-2-carboxylate is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both an electrophilic aldehyde and a nucleophilic addition-prone ester. Its synthesis from the readily available precursor, methyl 3-methylthiophene-2-carboxylate, presents a common challenge in selective oxidation. This document provides a comprehensive, field-tested guide for this transformation, detailing a robust two-step protocol. The methodology centers on a highly selective free-radical bromination of the 3-methyl group, followed by a mild and efficient oxidation of the resulting bromomethyl intermediate to the desired aldehyde. This guide explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes critical safety information for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of a methyl group on an aromatic or heteroaromatic ring into a formyl group is a fundamental transformation in organic synthesis. Direct oxidation of the methyl group on the electron-rich thiophene ring is often challenging, leading to low yields, over-oxidation to the carboxylic acid, or undesired ring oxidation.

A more reliable and controllable strategy involves a two-step sequence:

  • Side-Chain Halogenation: Introduction of a halogen, typically bromine, onto the methyl group. This is achieved via a free-radical pathway using N-Bromosuccinimide (NBS), which selectively targets the "benzylic-like" position of the thiophene ring.

  • Oxidation of the Halide: Conversion of the resulting 3-(bromomethyl)thiophene intermediate into the aldehyde. The Kornblum oxidation is an excellent choice for this step, utilizing dimethyl sulfoxide (DMSO) as a mild oxidant to prevent over-oxidation.

This approach offers high selectivity and generally provides good to excellent yields, making it a preferred method for laboratory and scale-up applications.

Chemical Principles and Mechanistic Insights

Step 1: Free-Radical Bromination with N-Bromosuccinimide (NBS)

The selective bromination of the methyl group is accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism.

  • Initiation: The initiator (BPO) thermally decomposes to form phenyl radicals, which then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the thiophene substrate. This step is highly selective for the benzylic-like position due to the resonance stabilization of the resulting thiophenylmethyl radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial for the success of this reaction, as it ensures that the concentration of molecular bromine (Br₂), which could lead to electrophilic aromatic substitution on the thiophene ring, remains low.[1]

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation BPO BPO Ph_rad 2 Ph• BPO->Ph_rad Δ Br_rad Br• Ph_rad->Br_rad + HBr HBr HBr (trace) Substrate Th-CH₃ Br_rad->Substrate Radical_Intermediate Th-CH₂• Substrate->Radical_Intermediate + Br• Product Th-CH₂Br Radical_Intermediate->Product + NBS NBS NBS Succ_rad Succinimide Radical

Caption: Mechanism of Free-Radical Bromination.
Step 2: Kornblum Oxidation

The Kornblum oxidation provides a mild and effective method for converting the primary bromide into an aldehyde.[2] The reaction involves using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, often with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HBr generated.

The mechanism involves the nucleophilic attack of the oxygen atom of DMSO on the carbon bearing the bromine, forming an alkoxysulfonium salt. In the presence of a base, this intermediate undergoes an elimination reaction to yield the desired aldehyde, dimethyl sulfide (DMS), and the protonated base. This method is advantageous as it operates under neutral or slightly basic conditions and at moderate temperatures, minimizing side reactions and preventing over-oxidation to the carboxylic acid.

Detailed Experimental Protocols

Safety First: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃), though not used in this specific protocol, is mentioned in the broader context of formylation and is highly corrosive and reacts violently with water.[3][4] NBS is a lachrymator and an irritant. Carbon tetrachloride is a suspected carcinogen and should be handled with extreme care.

Protocol 1: Synthesis of Methyl 3-(bromomethyl)thiophene-2-carboxylate
  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 3-methylthiophene-2-carboxylate (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (or a safer alternative like cyclohexane) as the solvent.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. A key indicator is the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Workup: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. b. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and then brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow oil or solid. It can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of Methyl 3-formylthiophene-2-carboxylate (Kornblum Oxidation)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified methyl 3-(bromomethyl)thiophene-2-carboxylate (1.0 eq).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO) as the solvent and sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).

  • Reaction: Heat the mixture to 100-120°C.

  • Monitoring: Monitor the reaction by TLC until the starting bromide is consumed (typically 1-3 hours).

  • Workup: a. Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. b. Extract the aqueous mixture several times with ethyl acetate or diethyl ether. c. Combine the organic layers and wash thoroughly with water to remove residual DMSO, followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the final product as a solid or oil.

Synthetic_Workflow Start Methyl 3-methylthiophene- 2-carboxylate Step1 Step 1: Bromination Start->Step1 NBS, BPO CCl₄, Reflux Intermediate Methyl 3-(bromomethyl)thiophene- 2-carboxylate Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 DMSO, NaHCO₃ 100-120 °C Product Methyl 3-formylthiophene- 2-carboxylate Step2->Product

Caption: Overall synthetic workflow for the target molecule.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Summary of Reagents and Conditions
StepStarting MaterialKey ReagentsEquivalentsSolventTemperatureTypical Time
1 Methyl 3-methylthiophene-2-carboxylateNBS, BPO1.05, 0.02CCl₄Reflux (~77°C)2-4 h
2 Methyl 3-(bromomethyl)thiophene-2-carboxylateDMSO, NaHCO₃Solvent, 2.5DMSO100-120°C1-3 h
Table 2: Expected Analytical Data
CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)
Starting Material C₇H₈O₂S156.20~7.5 (d, 1H, thiophene-H), ~7.0 (d, 1H, thiophene-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃)
Bromide Intermediate C₇H₇BrO₂S235.10~7.6 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~4.6 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃)
Final Product C₇H₆O₃S170.19~10.2 (s, 1H, -CHO), ~7.8 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H), ~3.9 (s, 3H, -OCH₃)

Note: Expected NMR shifts are approximate and should be confirmed with experimental data. Coupling constants (J values) for thiophene protons are typically in the range of 5-6 Hz.

Conclusion

The described two-step protocol, involving free-radical side-chain bromination followed by Kornblum oxidation, provides a reliable and efficient pathway for the synthesis of methyl 3-formylthiophene-2-carboxylate from its corresponding 3-methyl precursor. This guide offers the necessary theoretical background and practical steps to enable researchers to successfully perform this valuable transformation, facilitating further exploration in drug discovery and materials science.

References

  • Chapman, N. B., & Hughes, F. (1951). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Al-Mulla, A. (2017). Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate. [Link]

  • Mohanakrishnan, A., et al. (2011). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Indian Journal of Chemistry - Section B.
  • Clementi, S., et al. (1973). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. (1984).
  • Quinoline. (n.d.). 3-Methylthiophene-2-carboxaldehyde Supplier & Manufacturer China. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • Epp, J. B., et al. (2012). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Missoum, H., et al. (2020). synthesis of heterocycle via Vilsmeier-haack reaction. ResearchGate. [Link]

  • Singh, B., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Al-Zaydi, K. M. (2009). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

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  • Google Patents. (1983).
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Application

Formylation of Methyl Thiophene-2-carboxylate: A Detailed Guide to Synthetic Protocols

Introduction: The Strategic Importance of Formylated Thiophenes In the landscape of modern drug discovery and materials science, the thiophene nucleus is a privileged scaffold. Its unique electronic properties and abilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Thiophenes

In the landscape of modern drug discovery and materials science, the thiophene nucleus is a privileged scaffold. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its role in a multitude of commercial drugs and advanced materials. The introduction of a formyl group (-CHO) onto the thiophene ring is a pivotal synthetic transformation, installing a versatile chemical handle for further molecular elaboration. Specifically, methyl 5-formylthiophene-2-carboxylate is a highly valuable building block, serving as a precursor for a range of pharmaceutical intermediates and organic electronic materials.[1]

This application note provides a comprehensive overview of the primary synthetic routes for the formylation of methyl thiophene-2-carboxylate. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Understanding the Field: Regioselectivity in the Formylation of 2-Substituted Thiophenes

The formylation of methyl thiophene-2-carboxylate is an electrophilic aromatic substitution reaction. The regiochemical outcome—that is, the position at which the formyl group is introduced—is dictated by the electronic nature of the substituent already present on the thiophene ring. The methyl carboxylate group (-COOCH₃) at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation makes the formylation of methyl thiophene-2-carboxylate more challenging than that of thiophenes bearing electron-donating groups.

The electron-withdrawing nature of the carboxylate group directs incoming electrophiles primarily to the 5-position. This is because the resonance structures of the Wheland intermediate (the carbocation formed during the electrophilic attack) show that attack at the 5-position results in a more stable intermediate compared to attack at the 3- or 4-positions.[2]

Core Methodologies for Formylation

Three principal methods have proven effective for the formylation of methyl thiophene-2-carboxylate: the Vilsmeier-Haack reaction, the Rieche formylation, and formylation via a lithiation-electrophilic quench sequence. Each of these methods offers distinct advantages and is suited to different experimental constraints.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]

Mechanism of Action:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The thiophene ring then acts as a nucleophile, attacking the Vilsmeier reagent to form an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[5]

Experimental Workflow: Vilsmeier-Haack Reaction

reagent_prep Vilsmeier Reagent Formation reaction Electrophilic Attack by Methyl Thiophene-2-carboxylate reagent_prep->reaction Add Substrate hydrolysis Hydrolysis of Iminium Intermediate reaction->hydrolysis Reaction Mixture workup Aqueous Workup & Extraction hydrolysis->workup Quench purification Purification workup->purification Crude Product product Methyl 5-formyl- thiophene-2-carboxylate purification->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Protocol: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • Methyl thiophene-2-carboxylate

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[6]

    • Add a solution of methyl thiophene-2-carboxylate (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford methyl 5-formylthiophene-2-carboxylate.[6]

The Rieche Formylation

The Rieche formylation is another effective method for the formylation of aromatic compounds, particularly those that are electron-rich.[7] This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[8]

Causality in Experimental Design:

The choice of a potent Lewis acid is critical in this reaction, as it serves to activate the dichloromethyl methyl ether, generating a highly electrophilic species that can be attacked by the deactivated thiophene ring. The reaction is typically carried out at low temperatures to control the reactivity and minimize side reactions.

Experimental Workflow: Rieche Formylation

mixing Combine Substrate and Lewis Acid in Solvent addition Add Dichloromethyl Methyl Ether mixing->addition Cooled Solution reaction Reaction at Controlled Temperature addition->reaction quench Quench with Ice Water reaction->quench TLC Monitoring extraction Extraction and Washing quench->extraction purification Purification extraction->purification Crude Product product Methyl 5-formyl- thiophene-2-carboxylate purification->product

Caption: Workflow for the Rieche formylation.

Detailed Protocol: Rieche Formylation

  • Reagents and Materials:

    • Methyl thiophene-2-carboxylate

    • Dichloromethyl methyl ether

    • Titanium tetrachloride (TiCl₄)

    • Dichloromethane (DCM), anhydrous

    • Ice water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve methyl thiophene-2-carboxylate (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

    • Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

    • Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.[6]

    • Quench the reaction by carefully pouring it into ice water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.[6]

Formylation via Lithiation

Formylation via an organolithium intermediate is a powerful and highly regioselective method.[9] This approach involves the deprotonation of the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic formylating agent, such as DMF.[10]

Expertise in Action: The Rationale for Lithiation

This method is particularly advantageous when high regioselectivity is required. The deprotonation occurs at the most acidic proton, which in the case of methyl thiophene-2-carboxylate is the proton at the 5-position, due to the inductive effect of the sulfur atom and the carboxylate group. This ensures that the formyl group is introduced exclusively at this position.

Experimental Workflow: Formylation via Lithiation

deprotonation Deprotonation with n-BuLi at Low Temperature quench Quench with DMF deprotonation->quench Lithiated Intermediate warm Warm to Room Temperature quench->warm workup Aqueous Workup with NH4Cl warm->workup extraction Extraction workup->extraction purification Purification extraction->purification Crude Product product Methyl 5-formyl- thiophene-2-carboxylate purification->product

Caption: Workflow for formylation via lithiation.

Detailed Protocol: Formylation via Lithiation

  • Reagents and Materials:

    • Methyl thiophene-2-carboxylate

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of methyl thiophene-2-carboxylate (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour.[6]

    • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[6]

Comparative Analysis of Formylation Protocols

The choice of the most suitable formylation protocol depends on several factors, including the desired yield, regioselectivity, scalability, and the availability of reagents and equipment. The following table provides a summary of the key parameters for each method.

MethodReagentsTypical Reaction ConditionsReported Yield (%)Regioselectivity (5-formyl)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to room temp, 2-15 hGood to ExcellentHighWell-established, reliable, uses common reagents.[6]Can be harsh for sensitive substrates, requires aqueous workup.[6]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄0 °C to room tempModerate to GoodGenerally highEffective for deactivated aromatics.[6][7]Lewis acid can be harsh; requires strictly anhydrous conditions.[6]
Formylation via Lithiation n-BuLi, DMF-78 °C to room tempGood to ExcellentExcellentHigh regioselectivity, generally clean reactions.[6]Requires cryogenic temperatures and handling of pyrophoric reagents.

Conclusion: A Versatile Toolbox for Thiophene Functionalization

The formylation of methyl thiophene-2-carboxylate is a critical transformation for the synthesis of advanced materials and pharmaceutical intermediates. The Vilsmeier-Haack reaction, Rieche formylation, and formylation via lithiation each offer a viable pathway to the desired product, with distinct advantages and limitations. A thorough understanding of the reaction mechanisms and careful consideration of the experimental parameters outlined in this guide will enable researchers to confidently select and execute the most appropriate protocol for their synthetic goals.

References

  • Methyl 5-formylthiophene-2-carboxylate. ChemBK. Available at: [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... ResearchGate. Available at: [Link]

  • Enzyme-catalyzed organic synthesis: NAD(P)H cofactor regeneration using ethanol/alcohol dehydrogenase/aldehyde dehydrogenase and methanol/alcohol dehydrogenase/aldehyde dehydrogenase/formate dehydrogenase. ACS Publications. Available at: [Link]

  • Whitesides Group Publications: The 1980s. Whitesides Group. Available at: [Link]

  • Puriˆcation and Characterization of an a-Haloketone-resistant Formate Dehydrogenase from Thiobacillus sp. Strain KNK65MA, and Cloning of the Gene. J-STAGE. Available at: [Link]

  • Rieche formylation. Wikipedia. Available at: [Link]

  • NEW OXIDOREDUCTASES FOR THE SYNTHESIS OF CHIRAL BUILDING BLOCKS. DSpace. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Rieche formylation. Wikipedia. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. Available at: [Link]

  • Formation of benzal chlorides 2 during Rieche formylation. ResearchGate. Available at: [Link]

  • Rieche Formylation. SynArchive. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

  • (PDF) Tetrahedron Letters. ResearchGate. Available at: [Link]

  • Synthesis, Structure, and Olefin Polymerization Activity of Vanadium(V) Catalysts Stabilized by Imido and Hydrotris(pyrazolyl)borato Ligands. ACS Publications. Available at: [Link]

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Method

Application Notes and Protocols: Methyl 3-formylthiophene-2-carboxylate in the Synthesis of Thieno[2,3-d]pyrimidine Pharmaceutical Intermediates

Introduction Methyl 3-formylthiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-formylthiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic-susceptible ester, allows for a variety of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of methyl 3-formylthiophene-2-carboxylate in the synthesis of thieno[2,3-d]pyrimidines. Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide will detail a robust, multi-step synthetic pathway from methyl 3-formylthiophene-2-carboxylate to a key thieno[2,3-d]pyrimidin-4(3H)-one intermediate. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles and mechanistic insights to ensure reproducibility and facilitate further exploration.

Synthetic Strategy: A Pathway to Thieno[2,3-d]pyrimidines

The core of our synthetic strategy involves the transformation of the 3-formyl group of methyl 3-formylthiophene-2-carboxylate into an amino functionality, which is a prerequisite for the construction of the pyrimidine ring. This is achieved through a reliable three-step sequence: oximation, Beckmann rearrangement, and subsequent hydrolysis. The resulting methyl 3-aminothiophene-2-carboxylate is then cyclized to the target thieno[2,3-d]pyrimidin-4(3H)-one.

Synthetic_Workflow start Methyl 3-formylthiophene-2-carboxylate step1 Step 1: Oximation start->step1 intermediate1 Methyl 3-(hydroxyiminomethyl)thiophene-2-carboxylate step1->intermediate1 step2 Step 2: Beckmann Rearrangement intermediate1->step2 intermediate2 Methyl 3-formamidothiophene-2-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 intermediate3 Methyl 3-aminothiophene-2-carboxylate step3->intermediate3 step4 Step 4: Cyclization intermediate3->step4 product Thieno[2,3-d]pyrimidin-4(3H)-one step4->product

A multi-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This part details the conversion of the formyl group to an amino group.

Step 1: Oximation of Methyl 3-formylthiophene-2-carboxylate

  • Principle: The formyl group is converted to an oxime by reaction with hydroxylamine hydrochloride. The reaction is typically carried out in a protic solvent in the presence of a mild base to neutralize the liberated HCl.

  • Protocol:

    • To a solution of methyl 3-formylthiophene-2-carboxylate (1 equivalent) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir for 30 minutes.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum to afford methyl 3-(hydroxyiminomethyl)thiophene-2-carboxylate.

Step 2: Beckmann Rearrangement to Methyl 3-formamidothiophene-2-carboxylate

  • Principle: The oxime is subjected to a Beckmann rearrangement in the presence of a strong acid or a dehydrating agent (e.g., phosphorus pentachloride, thionyl chloride, or polyphosphoric acid) to yield the corresponding N-substituted amide.

  • Protocol:

    • Carefully add methyl 3-(hydroxyiminomethyl)thiophene-2-carboxylate (1 equivalent) in small portions to pre-heated polyphosphoric acid (10 equivalents by weight) at 120-130 °C with stirring.

    • Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield methyl 3-formamidothiophene-2-carboxylate.

Step 3: Hydrolysis to Methyl 3-aminothiophene-2-carboxylate

  • Principle: The formamido group is hydrolyzed under acidic or basic conditions to reveal the primary amine. Acidic hydrolysis is often preferred to avoid potential side reactions with the ester group.

  • Protocol:

    • Suspend methyl 3-formamidothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

    • Heat the mixture to reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

    • Cool the reaction mixture and neutralize it carefully with a cold aqueous solution of sodium hydroxide to pH 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-aminothiophene-2-carboxylate.

Part 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

Step 4: Cyclization of Methyl 3-aminothiophene-2-carboxylate

  • Principle: The final cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one is achieved by heating the aminothiophene with a one-carbon source, such as formamide or formic acid. Formamide serves as both the reagent and the solvent in this transformation.[2][3]

  • Protocol:

    • Place methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of formamide (10-20 equivalents).

    • Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add water to the flask and stir to break up the solid.

    • Filter the solid, wash with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Cyclization_Mechanism cluster_0 Mechanism of Thienopyrimidine Formation A Methyl 3-aminothiophene-2-carboxylate C Intermediate Amidine A->C + Formamide - H2O B Formamide D Thieno[2,3-d]pyrimidin-4(3H)-one C->D Intramolecular Cyclization - MeOH

Mechanism of the final cyclization step.

Data Summary

The following table summarizes the expected outcomes for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one intermediate. The data is based on typical yields and characterization data for analogous compounds reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Data (Exemplary)
Methyl 3-(hydroxyiminomethyl)thiophene-2-carboxylateC₇H₇NO₃S185.2085-95¹H NMR (CDCl₃, δ): 8.1 (s, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 3.9 (s, 3H)
Methyl 3-formamidothiophene-2-carboxylateC₇H₇NO₃S185.2070-85¹H NMR (DMSO-d₆, δ): 10.2 (s, 1H), 8.3 (s, 1H), 7.8 (d, 1H), 7.4 (d, 1H), 3.8 (s, 3H)
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂S157.1975-90¹H NMR (CDCl₃, δ): 7.3 (d, 1H), 6.5 (d, 1H), 5.9 (br s, 2H), 3.8 (s, 3H)
Thieno[2,3-d]pyrimidin-4(3H)-oneC₆H₄N₂OS152.1860-75¹H NMR (DMSO-d₆, δ): 12.3 (br s, 1H), 8.1 (s, 1H), 7.6 (d, 1H), 7.4 (d, 1H)

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a valuable thieno[2,3-d]pyrimidin-4(3H)-one pharmaceutical intermediate from methyl 3-formylthiophene-2-carboxylate. By elucidating the synthetic pathway and providing in-depth procedural details, this guide empowers researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. The presented methodologies are based on well-established chemical transformations, ensuring a high degree of reliability and reproducibility.

References

  • Al-Abdullah, E. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

  • El-Enany, M. M., et al. (2010). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 15(12), 9053-9062. [Link]

  • PubChem. (n.d.). Methyl 3-formylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Rahman, A. A.-H. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. [Link]

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Application

Methyl 3-formylthiophene-2-carboxylate: A Versatile Building Block for Advanced Functional Conductive Polymers

An Application Note for Researchers and Scientists Abstract Methyl 3-formylthiophene-2-carboxylate (M3F2C) is an advanced heterocyclic monomer uniquely positioned for the synthesis of functional conductive polymers. Its...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract Methyl 3-formylthiophene-2-carboxylate (M3F2C) is an advanced heterocyclic monomer uniquely positioned for the synthesis of functional conductive polymers. Its structure incorporates two key electron-withdrawing groups: a methyl ester at the 2-position and a formyl (aldehyde) group at the 3-position. This substitution pattern not only modulates the electronic properties of the thiophene ring, influencing polymerization behavior and the final polymer's conductivity, but also offers significant advantages. The ester group can enhance solubility and processability, while the formyl group serves as a versatile chemical handle for post-polymerization modification. This allows for the covalent attachment of various functional moieties, enabling the creation of highly tailored materials for specific applications. This guide provides an in-depth exploration of M3F2C, detailing its properties and providing comprehensive protocols for its polymerization via electrochemical, chemical oxidative, and transition-metal-catalyzed cross-coupling methods.

Introduction to Methyl 3-formylthiophene-2-carboxylate (M3F2C)

The Promise of Functionalized Polythiophenes

Polythiophenes are a cornerstone class of conductive polymers, renowned for their environmental stability and tunable electronic properties.[1] The performance of these materials in applications ranging from organic electronics to biosensors is critically dependent on their molecular structure.[2] Introducing functional groups onto the thiophene monomer is a primary strategy for tailoring polymer properties.[3] Functional groups can control polymer solubility, influence chain packing and morphology, modify the electronic band gap, and provide sites for further chemical reactions.[4][5]

M3F2C: A Unique Monomer for Tailored Polymers

Methyl 3-formylthiophene-2-carboxylate stands out due to its dual functionality. The presence of two distinct, electron-withdrawing groups on the thiophene ring provides a powerful toolkit for the materials scientist.

  • Electronic Tuning : The formyl and carboxylate groups withdraw electron density from the thiophene ring. This increases the monomer's oxidation potential and generally leads to polymers with deeper HOMO levels, which can improve stability in electronic devices.

  • Solubility and Processability : The methyl ester group can improve the solubility of the resulting polymer in common organic solvents, facilitating material processing and characterization.

  • Post-Polymerization Functionalization : The aldehyde group is a reactive site that remains intact during many polymerization processes. It can readily undergo reactions such as Schiff base formation or Wittig reactions, allowing the polymer backbone to be decorated with complex molecules, sensors, or biocompatible moieties after polymerization is complete.[6][7]

Properties of Methyl 3-formylthiophene-2-carboxylate

A summary of the key physical and chemical properties of the M3F2C monomer is provided below.[8][9]

PropertyValue
Molecular Formula C₇H₆O₃S
Molecular Weight 170.19 g/mol
Appearance Off-white to yellow solid
IUPAC Name Methyl 3-formylthiophene-2-carboxylate
CAS Number 24647-81-2
Solubility Soluble in chloroform, THF, acetonitrile, DMF

Polymerization Strategies and Protocols

The choice of polymerization method is critical as it dictates the structure, molecular weight, and properties of the final polymer. Three primary methods are detailed below.

Electrochemical Polymerization

This method is ideal for creating thin, conductive polymer films directly onto an electrode surface. The process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple and propagate.

Causality and Experimental Choices : The electron-withdrawing nature of the formyl and ester groups increases the oxidation potential of M3F2C compared to unsubstituted or alkyl-substituted thiophenes.[10] Therefore, a higher applied potential is required to initiate polymerization.[11] The choice of solvent and electrolyte is crucial; they must provide a stable medium for the electrochemical process without reacting with the monomer or the growing polymer film. Acetonitrile with an inert salt like lithium perchlorate (LiClO₄) is a standard choice.[10]

G cluster_workflow Electrochemical Polymerization Workflow Monomer M3F2C in Electrolyte Solution Electrode Working Electrode (e.g., ITO, Pt, GC) Potential Apply Anodic Potential (Cyclic Voltammetry) Electrode->Potential -e⁻ Radical Formation of Monomer Radical Cations Potential->Radical Coupling Radical-Radical Coupling & Propagation Radical->Coupling Film Poly(M3F2C) Film Deposited on Electrode Coupling->Film

Figure 1. Workflow for electropolymerization of M3F2C.

Protocol: Electropolymerization by Cyclic Voltammetry (CV)

  • Preparation : Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. Add M3F2C to a final concentration of 20-50 mM.

  • Cell Setup : Assemble a three-electrode electrochemical cell. Use an Indium Tin Oxide (ITO) coated glass slide, a platinum button, or a glassy carbon electrode as the working electrode. Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.[10]

  • Purging : Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

  • Polymerization : Immerse the electrodes in the solution. Cycle the potential between 0 V and approximately +1.8 to +2.2 V (vs. Ag/AgCl) at a scan rate of 50-100 mV/s for 10-20 cycles. The exact upper potential limit should be determined empirically, looking for the sharp increase in current indicative of monomer oxidation.[12]

  • Film Growth : Observe the growth of a colored film (typically dark blue or black in its oxidized state) on the working electrode. The peak currents in the voltammogram will increase with each cycle, indicating polymer deposition.[11]

  • Washing : After deposition, remove the electrode and rinse it gently with fresh acetonitrile to remove unreacted monomer and electrolyte. The film can then be electrochemically "de-doped" by holding the potential at 0 V or a slightly negative potential to bring it to its neutral state (often red or orange).

Expected Results

Parameter Observation
Cyclic Voltammogram Irreversible oxidation peak on the first scan between +1.8 V and +2.2 V. Subsequent scans show increasing redox waves corresponding to the p-doping and de-doping of the polymer film.
Film Appearance A uniform, adherent film on the electrode surface. Color changes upon doping/de-doping (electrochromism).

| Conductivity | Can be measured in situ or ex situ using a four-point probe. |

Chemical Oxidative Polymerization

This method is suitable for producing bulk quantities of the polymer powder, which can then be dissolved for solution-based processing like spin-coating or printing.

Causality and Experimental Choices : The polymerization is initiated by a chemical oxidant, most commonly iron(III) chloride (FeCl₃).[13] The reaction proceeds via the formation of radical cations. The stoichiometry of oxidant-to-monomer is a critical parameter; a ratio of approximately 2.5:1 (FeCl₃:monomer) is often used as a starting point.[14] The order of addition can also impact the resulting polymer's molecular weight.[15] Due to the deactivating effect of the monomer's functional groups, polymerization may require slightly elevated temperatures or longer reaction times compared to simple alkylthiophenes.

G cluster_mechanism Chemical Oxidative Polymerization Mechanism Monomer M3F2C Monomer Radical Monomer Radical Cation [M3F2C]⁺• Monomer->Radical + FeCl₃ - FeCl₂ FeCl3 FeCl₃ (Oxidant) Dimer Dimer Radical Cation Radical->Dimer + [M3F2C]⁺• Polymer Propagation to Poly(M3F2C) Dimer->Polymer ... DopedPolymer Doped Polymer [Poly(M3F2C)]⁺(FeCl₄)⁻ Polymer->DopedPolymer Doping

Figure 2. Mechanism of FeCl₃-mediated oxidative polymerization.

Protocol: Bulk Polymerization with FeCl₃

  • Preparation : Ensure all glassware is oven-dried and the solvent (e.g., anhydrous chloroform or nitromethane) is free of water. Anhydrous FeCl₃ should be used.

  • Monomer Solution : Dissolve M3F2C (e.g., 1.0 g, 5.88 mmol) in 50 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Oxidant Solution : In a separate flask, dissolve anhydrous FeCl₃ (e.g., 2.38 g, 14.7 mmol, 2.5 equivalents) in 100 mL of anhydrous chloroform.

  • Reaction ("Standard Addition") : Slowly add the FeCl₃ solution to the stirring monomer solution dropwise over 30-60 minutes at room temperature.[15] A dark-colored precipitate should form.

  • Polymerization : Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere.

  • Quenching & Precipitation : Pour the reaction mixture into a large volume (e.g., 500 mL) of methanol to quench the reaction and precipitate the polymer.

  • Purification (De-doping) :

    • Filter the crude polymer.

    • Wash the solid extensively with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

    • To de-dope the polymer (remove counter-ions and convert it to the neutral, soluble form), stir the solid in a concentrated ammonia or hydrazine solution for 2-4 hours.

    • Filter the polymer again, wash with methanol, and then with water until the washings are neutral.

  • Drying : Dry the final polymer powder under vacuum at 40-50 °C.

Expected Results

Parameter Observation
Product A dark-colored powder (e.g., dark brown or purple).
Yield Typically 50-80%.
Solubility Should be soluble in solvents like chloroform, THF, or chlorobenzene after de-doping.

| Molecular Weight (GPC) | Expected to be in the range of 5-20 kDa, potentially lower than P3HT due to EWGs.[15] |

Stille Cross-Coupling Polymerization

This method provides the greatest control over polymer structure, leading to highly regioregular polymers with enhanced electronic and optical properties. It involves the palladium-catalyzed reaction between a distannylated and a dihalogenated aromatic monomer.

Causality and Experimental Choices : Stille coupling builds the polymer chain with precise, pre-defined linkages (e.g., head-to-tail), which is crucial for achieving high charge carrier mobility.[4] This precision comes at the cost of a more complex monomer synthesis. The M3F2C monomer must first be converted into a di-functionalized version, such as 4,5-dibromo-M3F2C. This is then reacted with a co-monomer like 2,5-bis(trimethylstannyl)thiophene in the presence of a palladium catalyst.[16] The choice of catalyst, ligands, and solvent is critical for achieving high molecular weight and yield.[17]

G cluster_workflow Stille Coupling Polymerization Workflow Monomer M3F2C Dibromo 1. Dibromination (e.g., with NBS) Monomer->Dibromo DibromoMonomer 4,5-Dibromo-M3F2C Dibromo->DibromoMonomer Polymerization 2. Stille Polycondensation (Pd Catalyst) DibromoMonomer->Polymerization Stannyl 2,5-Bis(trimethylstannyl) thiophene Stannyl->Polymerization Polymer Regioregular Poly(M3F2C-alt-Thiophene) Polymerization->Polymer

Figure 3. Workflow for Stille cross-coupling polymerization.

Protocol: Stille Coupling This protocol is presented in two parts: monomer synthesis and polymerization.

Part A: Synthesis of 4,5-Dibromo-methyl 3-formylthiophene-2-carboxylate

  • Setup : Dissolve M3F2C (1 eq.) in a suitable solvent like DMF or chloroform in a flask protected from light.

  • Bromination : Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (2.1 eq.) portion-wise over 1 hour.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup : Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with sodium thiosulfate solution and brine.

  • Purification : Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure dibrominated monomer.

Part B: Stille Polycondensation

  • Setup : In a Schlenk flask, combine the dibrominated M3F2C monomer (1 eq.), 2,5-bis(trimethylstannyl)thiophene (1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and anhydrous toluene or DMF.

  • Degassing : Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove all oxygen.

  • Polymerization : Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 24-48 hours. The solution may become viscous.

  • End-capping & Precipitation : Cool the reaction, add a small amount of bromobenzene to cap the chain ends, and stir for another 2 hours. Precipitate the polymer by pouring the solution into methanol.

  • Purification : Filter the polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

  • Drying : Dry the purified polymer under vacuum.

Expected Results

Parameter Observation
Regioregularity >98% Head-to-Tail linkages, confirmed by ¹H NMR spectroscopy.
Molecular Weight (GPC) Well-defined, with dispersity (Đ) often below 2.0.

| UV-Vis Spectrum | Sharper absorption peak with clear vibronic structure compared to the oxidatively prepared polymer, indicating a more ordered structure. |

Post-Polymerization Modification via the Formyl Group

A key advantage of Poly(M3F2C) is the ability to perform subsequent chemical transformations on the formyl group. This allows for the covalent attachment of functional units along the polymer backbone. A primary example is the formation of a Schiff base (imine) by reaction with a primary amine.

G cluster_reaction Post-Polymerization Modification: Schiff Base Formation Polymer Poly(M3F2C) Backbone with -CHO group Product Functionalized Polymer with Imine Linkage (-CH=N-R) Polymer->Product Amine Primary Amine R-NH₂ Amine->Product + (Acid Catalyst) - H₂O

Figure 4. Reaction scheme for modifying the polymer's formyl group.

Protocol: Schiff Base Formation

  • Dissolve the purified, neutral Poly(M3F2C) in a dry solvent like THF or chloroform.

  • Add the desired primary amine (R-NH₂) (1.1-1.5 eq. per formyl group).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction by FTIR spectroscopy, looking for the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1625 cm⁻¹).

  • Precipitate the functionalized polymer in a non-solvent like methanol and dry under vacuum.

Characterization of Poly(M3F2C)

Proper characterization is essential to confirm the structure and properties of the synthesized polymer.

TechniqueExpected Observations
FTIR Spectroscopy Confirms polymerization and functional groups. Key peaks: C=O stretch (ester) ~1720 cm⁻¹, C=O stretch (aldehyde) ~1680 cm⁻¹, thiophene C=C stretch ~1400-1500 cm⁻¹, C-S stretch ~820 cm⁻¹.[14][18]
¹H NMR Spectroscopy Provides structural information. Disappearance of monomer vinyl protons (at positions 4 and 5) indicates polymerization. For Stille polymers, the regiochemistry can be determined.
UV-Vis Spectroscopy Determines the electronic band gap. The λ_max of the π-π* transition in solution or as a thin film provides insight into the effective conjugation length.
Cyclic Voltammetry (CV) Determines redox potentials (HOMO/LUMO levels). A film cast on an electrode will show reversible p-doping and n-doping waves.
Gel Permeation (GPC) Measures the number-average (Mn) and weight-average (Mw) molecular weights and the dispersity (Đ) of the soluble polymer.

Conclusion and Outlook

Methyl 3-formylthiophene-2-carboxylate is a highly valuable and versatile monomer for constructing functional conductive polymers. Its unique electronic properties and, most importantly, its reactive formyl group open the door to a vast library of tailored materials. By selecting the appropriate polymerization technique—electrochemical for thin films, oxidative for bulk material, or Stille coupling for precision polymers—researchers can create advanced materials with properties fine-tuned for applications in organic solar cells, field-effect transistors, chemical sensors, and bioelectronics. The protocols and insights provided in this guide serve as a comprehensive starting point for harnessing the potential of this exceptional building block.

References

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Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 3-formylthiophene-2-carboxylate in Modern Agrochemical Synthesis

Abstract The thiophene heterocycle is a cornerstone in the design of modern agrochemicals, imparting unique physicochemical properties and potent biological activity to active ingredients.[1][2][3][4] Among the diverse a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene heterocycle is a cornerstone in the design of modern agrochemicals, imparting unique physicochemical properties and potent biological activity to active ingredients.[1][2][3][4] Among the diverse array of thiophene-based building blocks, Methyl 3-formylthiophene-2-carboxylate stands out as a particularly versatile and strategic intermediate. Its bifunctional nature, featuring an electrophilic aldehyde at the C3 position and a nucleophilically susceptible ester at the C2 position, provides multiple handles for synthetic elaboration. This guide provides an in-depth exploration of Methyl 3-formylthiophene-2-carboxylate, detailing its properties, its critical role in the synthesis of commercial agrochemicals, and field-proven protocols for its transformation into high-value downstream products.

Introduction: The Thiophene Scaffold in Agrochemical Design

Thiophene and its derivatives are classified as bioisosteres of benzene, meaning they can often replace a benzene ring in a biologically active molecule without loss of activity, and in many cases, with enhanced efficacy or an improved safety profile.[2] This principle has been successfully applied in the agrochemical industry, leading to the development of potent herbicides, fungicides, and insecticides.[5][6][7][8] The sulfur atom in the thiophene ring influences the molecule's electronic distribution, polarity, and metabolic stability, making it a privileged scaffold for modulating biological interactions.

Methyl 3-formylthiophene-2-carboxylate (CAS No. 255849) is a key synthon that capitalizes on these advantages. The C3-formyl group is a versatile functional handle, readily participating in oxidations, reductions, condensations, and other transformations to build complex molecular architectures. The adjacent C2-methyl carboxylate provides a direct precursor to carboxylic acids, amides, and other functionalities crucial for active ingredient performance. This document will focus on its pivotal role in the synthesis of the sulfonylurea herbicide, Thifensulfuron-methyl.

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 255849[9]
Molecular Formula C₇H₆O₃S[9]
Molecular Weight 170.19 g/mol [9]
Appearance White to light yellow crystalline powderN/A
Melting Point 75-79 °CN/A
Boiling Point ~300 °C (Predicted)N/A
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in water.N/A

Core Application: Synthesis of Thifensulfuron-Methyl Herbicide

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds.[10][11][12] Its synthesis relies on the precise construction of a thiophenesulfonylurea backbone, a process for which Methyl 3-formylthiophene-2-carboxylate is an ideal starting point. The synthesis involves the conversion of the formyl group into a sulfonamide, which is then coupled with a triazine heterocycle.

Synthetic Pathway Overview

The transformation from Methyl 3-formylthiophene-2-carboxylate to Thifensulfuron-methyl is a multi-step process that demonstrates the utility of both functional groups on the starting material. The key strategic steps are:

  • Oxidation: The C3-formyl group is selectively oxidized to a carboxylic acid.

  • Chlorosulfonation: The resulting 2,3-thiophenedicarboxylic acid derivative is treated with a strong chlorinating and sulfonating agent to install a sulfonyl chloride group at the C3 position. This is the most critical step, creating the reactive handle for the urea linkage.

  • Amination: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.

  • Activation & Coupling: The sulfonamide is activated and then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to form the final sulfonylurea bridge, yielding Thifensulfuron-methyl.[11]

Visualizing the Synthetic Workflow

The logical flow from the starting material to the final agrochemical product is illustrated below.

G A Methyl 3-formylthiophene- 2-carboxylate B Methyl 3-carboxythiophene- 2-carboxylate A->B 1. Oxidation (e.g., KMnO4 or Jones Reagent) C Methyl 3-(chlorosulfonyl)thiophene- 2-carboxylate B->C 2. Chlorosulfonation (e.g., ClSO3H) D Methyl 3-sulfamoylthiophene- 2-carboxylate Intermediate C->D 3. Amination (e.g., aq. NH3) F Thifensulfuron-methyl (Final Product) D->F 4. Coupling (via Isocyanate Intermediate) E 2-amino-4-methoxy- 6-methyl-1,3,5-triazine E->F

Caption: Synthetic pathway from Methyl 3-formylthiophene-2-carboxylate to Thifensulfuron-methyl.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations. These are designed as self-validating systems, incorporating in-process checks and purification steps to ensure high purity of the intermediates.

Protocol 1: Oxidation of Methyl 3-formylthiophene-2-carboxylate (to Intermediate B)
  • Objective: To selectively oxidize the aldehyde to a carboxylic acid without hydrolyzing the methyl ester.

  • Causality: Jones oxidation is a robust and well-established method for oxidizing aldehydes to carboxylic acids in the presence of esters. The reaction is typically fast and clean under controlled temperature conditions.

  • Procedure:

    • Dissolve Methyl 3-formylthiophene-2-carboxylate (1.0 eq) in acetone (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice-water bath.

    • Prepare Jones reagent by dissolving chromium trioxide (CrO₃, 1.2 eq) in water and adding concentrated sulfuric acid slowly.

    • Add the Jones reagent dropwise to the stirred thiophene solution, maintaining the internal temperature below 10 °C. The color will change from orange to green.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 1-2 hours).

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Filter the mixture through a pad of celite to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, Methyl 3-carboxythiophene-2-carboxylate.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield a white solid.

Protocol 2: Chlorosulfonation & Amination (to Intermediate D)
  • Objective: To convert the carboxylic acid to a sulfonamide, the key precursor for the final coupling.

  • Causality: Chlorosulfonic acid is a powerful reagent that introduces the -SO₂Cl group onto activated aromatic rings. Performing the reaction neat at a controlled temperature is crucial to prevent degradation. Subsequent amination with aqueous ammonia is a standard and efficient method to produce the sulfonamide.

  • Procedure:

    • Chlorosulfonation:

      • Carefully add Methyl 3-carboxythiophene-2-carboxylate (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5.0 eq) at 0 °C under an inert atmosphere (N₂).

      • Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by quenching a small aliquot and analyzing by LC-MS.

      • Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice with vigorous stirring.

      • The product, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, will precipitate as a solid.

      • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used immediately in the next step due to its moisture sensitivity.

    • Amination:

      • Suspend the crude Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).

      • Cool the suspension to 0 °C.

      • Add concentrated aqueous ammonia (NH₄OH, 3.0 eq) dropwise, keeping the temperature below 10 °C.

      • Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC.

      • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the resulting solid, Methyl 3-sulfamoylthiophene-2-carboxylate, by column chromatography or recrystallization to obtain the high-purity intermediate required for the final step.

Broader Applications & Future Scope

While the synthesis of Thifensulfuron-methyl is a primary application, the reactive handles of Methyl 3-formylthiophene-2-carboxylate open avenues for creating other agrochemicals.

Conceptual Pathway to Thiophene-Amide Fungicides

Many modern fungicides, such as boscalid and penthiopyrad, are based on an amide linkage.[8][13] The formyl and ester groups of our starting material can be readily converted into a scaffold for such fungicides. A plausible route involves:

  • Reductive Amination: The formyl group can be reacted with a desired aniline derivative in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary amine.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting acid is coupled with a second amine component using standard peptide coupling reagents (e.g., HATU, EDC) to form the final amide fungicide.

G A Methyl 3-formylthiophene- 2-carboxylate B Methyl 3-((aryl)aminomethyl)thiophene- 2-carboxylate A->B 1. Reductive Amination C 3-((aryl)aminomethyl)thiophene- 2-carboxylic acid B->C 2. Ester Hydrolysis (e.g., LiOH) D Thiophene-Amide Fungicide (Final Product) C->D 3. Amide Coupling (e.g., HATU) X Aryl-NH2 (1) X->B Y Aryl-NH2 (2) Y->D

Caption: Conceptual pathway to thiophene-amide fungicides.

Conclusion

Methyl 3-formylthiophene-2-carboxylate is a high-value, versatile building block for agrochemical synthesis. Its strategic placement of orthogonal functional groups—a reactive aldehyde and a stable ester—provides a robust platform for constructing complex molecular targets. As demonstrated by its key role in the synthesis of the herbicide Thifensulfuron-methyl, this intermediate enables efficient and modular access to commercially significant active ingredients. The protocols and conceptual pathways outlined in this guide serve as a practical resource for researchers and process chemists aiming to leverage the unique advantages of the thiophene scaffold in the development of next-generation crop protection solutions.

References

  • The Role of Thiophene in Agrochemicals and Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Thifensulfuron-methyl (Ref: DPX M6316). (n.d.). AERU - University of Hertfordshire.
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Application

Application Note &amp; Protocols: Strategic Synthesis of Fused Thiophene Heterocycles Using Methyl 3-formylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-formylthiophene-2-carboxylate is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the const...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylthiophene-2-carboxylate is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems. Its strategic placement of aldehyde and ester functionalities on a thiophene core allows for sequential and controlled reactions to build fused-ring structures of significant interest in medicinal chemistry. This guide provides an in-depth analysis of the reaction between methyl 3-formylthiophene-2-carboxylate and active methylene compounds, focusing on the foundational Knoevenagel condensation. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and demonstrate how the resulting intermediates serve as precursors for the synthesis of therapeutically relevant scaffolds like thieno[3,2-b]pyridines.

Introduction: The Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs due to its unique electronic properties and ability to act as a bioisostere for phenyl groups. The deliberate functionalization of this core allows for the fine-tuning of pharmacological properties. Methyl 3-formylthiophene-2-carboxylate is an exemplary starting material, primed for elaboration into more complex structures. Its reaction with active methylene compounds is a cornerstone transformation, enabling the formation of a critical carbon-carbon double bond that serves as a linchpin for subsequent cyclization reactions.

Core Reaction Principle: The Knoevenagel Condensation

The reaction between an aldehyde or ketone and a compound with an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) is known as the Knoevenagel condensation.[1] This reaction is fundamental to our topic, providing the initial carbon-carbon bond formation with high efficiency.

Mechanism and Causality

The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine, often with an acid co-catalyst. The process unfolds through a clear, logical sequence:

  • Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), creating a resonance-stabilized carbanion. The presence of two electron-withdrawing groups (EWG) is critical as it increases the acidity of the methylene protons, facilitating this step under mild conditions.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl 3-formylthiophene-2-carboxylate.

  • Aldol-type Addition: This attack forms an intermediate alkoxide.

  • Protonation & Dehydration: The alkoxide is protonated to form a β-hydroxy intermediate, which rapidly undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated product. The formation of this conjugated system is a powerful thermodynamic driving force for the reaction.

To drive the reaction equilibrium towards the product, the water generated during the dehydration step is often removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.[1][2]

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene (NC-CH2-EWG) C Resonance-Stabilized Carbanion (NC-CH(-)-EWG) A->C + B: B Base (B:) D Thiophene Aldehyde (R-CHO) C->D E Alkoxide Intermediate C->E + R-CHO F β-Hydroxy Intermediate E->F + H+ E->F G Final Product (R-CH=C(CN)(EWG)) F->G - H2O

Caption: Knoevenagel condensation workflow.

Application Protocol I: General Procedure for Knoevenagel Condensation

This protocol provides a robust and reproducible method for the condensation of methyl 3-formylthiophene-2-carboxylate with common active methylene compounds like malononitrile or ethyl cyanoacetate.

Materials and Reagents
  • Methyl 3-formylthiophene-2-carboxylate (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.2 eq)

  • Toluene or Benzene (as solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and Dean-Stark apparatus

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reagents: To the flask, add methyl 3-formylthiophene-2-carboxylate (e.g., 1.70 g, 10 mmol), the active methylene compound (11 mmol), toluene (100 mL), piperidine (0.1 mL, 1 mmol), and glacial acetic acid (0.12 mL, 2 mmol).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). The progress can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Knoevenagel adduct.

Causality and Scientist's Notes
  • Why Piperidine/Acetic Acid? This catalytic system, known as the Cope-Knoevenagel reaction condition, is highly effective. Piperidine acts as the base to generate the nucleophilic carbanion, while acetic acid protonates the intermediate alkoxide and catalyzes the final dehydration step.[2]

  • Why Toluene and a Dean-Stark Trap? The removal of water is crucial to prevent the reverse reaction (hydrolysis) and drive the equilibrium towards the product, ensuring a high yield.[1] Toluene forms an azeotrope with water, facilitating its removal.

  • TLC Monitoring: Use a mobile phase like 30% ethyl acetate in hexane. The product spot should be less polar (higher Rf) than the starting aldehyde.

Experimental_Workflow Experimental Workflow start 1. Assemble Glassware (Flask, Dean-Stark, Condenser) reagents 2. Charge Reagents - Thiophene Aldehyde - Active Methylene Cmpd. - Toluene - Catalysts start->reagents reflux 3. Heat to Reflux (4-8 hours) reagents->reflux monitor 4. Monitor Reaction - Water collection in trap - TLC analysis reflux->monitor workup 5. Cool & Work-up - Wash with H2O & Brine monitor->workup Reaction Complete dry 6. Dry & Concentrate - Anhydrous MgSO4 - Rotary Evaporation workup->dry purify 7. Purify Product - Recrystallization dry->purify end 8. Characterize (NMR, IR, MS) purify->end

Caption: General workflow for Knoevenagel condensation.

From Condensation to Cyclization: The Gateway to Thieno[3,2-b]pyridines

The true synthetic power of the Knoevenagel condensation is realized when the product is used as an intermediate for further transformations. The resulting electron-deficient alkene is an excellent Michael acceptor and is perfectly poised for cyclization reactions to form fused heterocyclic systems, most notably thieno[3,2-b]pyridines.[3] This can be achieved through a reaction analogous to the Friedländer annulation.[4]

Reaction Mechanism

The synthesis of the thieno[3,2-b]pyridine core from the Knoevenagel adduct (derived from ethyl cyanoacetate) typically involves reaction with an ammonia source, like ammonium acetate.

  • Michael Addition: The nitrogen from the ammonia source acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system (a 1,4-conjugate addition).

  • Intramolecular Cyclization: The newly added amino group then attacks the proximal ester carbonyl group in an intramolecular fashion.

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes tautomerization and dehydration to yield the stable, aromatic thieno[3,2-b]pyridine ring system.

Thienopyridine_Formation Thieno[3,2-b]pyridine Synthesis cluster_1 Step 1: Michael Addition cluster_2 Step 2: Cyclization cluster_3 Step 3: Aromatization A Knoevenagel Adduct (R-CH=C(CN)COOEt) C Michael Adduct A->C + NH3 B Ammonia Source (e.g., NH3) D Cyclic Intermediate C->D Intramolecular Attack on Ester C->D E Final Product (Thieno[3,2-b]pyridine) D->E - H2O - Tautomerization D->E

Caption: Pathway to Thieno[3,2-b]pyridines.

Data Summary

The Knoevenagel condensation is a high-yielding reaction applicable to a range of active methylene compounds. The choice of catalyst and conditions can be tailored to optimize outcomes.

Active Methylene CompoundCatalyst SystemSolventConditionsTypical YieldReference(s)
MalononitrilePiperidine/AcOHTolueneReflux, Dean-Stark>90%[2][5]
Ethyl CyanoacetateDBU/H₂OWaterRoom Temp85-95%[6]
Ethyl CyanoacetateDIPEAcMDCReflux~95%[7]
MalononitrileNi(NO₃)₂·6H₂OWaterRoom Temp88-98%[8]
Diethyl MalonateTiCl₄/PyridineDichloromethane0°C to RT70-85%[9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction 1. Inactive catalyst.2. Insufficient heating.3. Water not effectively removed.1. Use fresh piperidine.2. Ensure reaction is at a steady reflux.3. Check for leaks in the Dean-Stark setup; ensure the solvent is forming an azeotrope.
Formation of Side Products 1. Reaction run for too long.2. Catalyst concentration too high.3. Self-condensation of the aldehyde.1. Monitor reaction closely by TLC and stop once starting material is consumed.2. Reduce catalyst loading to 5-10 mol%.3. Add the aldehyde slowly to the mixture of active methylene compound and catalyst.
Difficult Purification 1. Oily product that won't crystallize.2. Product contaminated with starting material.1. Attempt purification via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).2. Improve the work-up washing steps; ensure the reaction has gone to completion.

Conclusion

The reaction of methyl 3-formylthiophene-2-carboxylate with active methylene compounds via the Knoevenagel condensation is a powerful and reliable method for carbon-carbon bond formation. It provides essential intermediates for the synthesis of complex, fused heterocyclic systems such as thieno[3,2-b]pyridines. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can efficiently generate a diverse library of compounds for evaluation in drug discovery and materials science programs.

References

  • Wikipedia. Gewald reaction. [Link]

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  • Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

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  • Organic Chemistry Portal. Gewald Reaction. [Link]

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  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

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  • PubMed. Convenient synthesis of polyfunctional dihydrothiophenes with tandem reaction of 1,3-thiazolidinedione, aldehyde, arylamine and ethyl cyanoacetate. [Link]

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  • Wiley Online Library. 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis. [Link]

  • PubMed Central. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

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  • PubMed Central. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. [Link]

  • ResearchGate. The redeeming features of reaction of the 8-formyl-7-hydroxychromones with malononitrile. [Link]

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Method

Application Notes &amp; Protocols: Leveraging Methyl 3-Formylthiophene-2-carboxylate in Multicomponent Reactions for Heterocyclic Scaffolding

Introduction: The Strategic Value of Thiophene Scaffolds and Multicomponent Reactions In the landscape of medicinal chemistry and drug development, thiophene-based heterocyclic compounds represent a privileged structural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene Scaffolds and Multicomponent Reactions

In the landscape of medicinal chemistry and drug development, thiophene-based heterocyclic compounds represent a privileged structural motif. Their unique electronic properties and ability to act as bioisosteres for phenyl rings or other heterocycles have cemented their importance in a vast array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2] The thieno[2,3-d]pyrimidine core, for instance, is a bioisostere of purine and is found in numerous kinase inhibitors and other targeted therapies.[2][3][4]

The efficient construction of these complex molecular architectures is a central challenge in synthetic chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful solution.[1][5] MCRs are prized for their atom economy, step efficiency, and operational simplicity, making them ideal for generating libraries of structurally diverse compounds for high-throughput screening.[6][7]

This guide focuses on the strategic application of Methyl 3-formylthiophene-2-carboxylate , a versatile and highly functionalized building block, in the synthesis of medicinally relevant fused thiophene systems via MCRs. The juxtaposition of the aldehyde and ester functionalities on the thiophene ring provides a unique platform for constructing complex heterocyclic systems like thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines.

Core Reactivity and Synthetic Potential

The reactivity of Methyl 3-formylthiophene-2-carboxylate is dominated by its two key functional groups:

  • The Formyl Group (Aldehyde): Acts as an electrophile, readily participating in condensation reactions with nucleophiles. This is the primary reactive site for initiating classic MCRs like the Biginelli and Hantzsch reactions.

  • The Methyl Carboxylate Group (Ester): While less reactive in the initial MCR steps, it serves as a crucial handle for subsequent transformations or can influence the electronic properties and conformation of the thiophene ring.

This dual functionality allows for the rapid assembly of fused heterocyclic systems, where the thiophene ring becomes an integral part of a larger, more complex scaffold.

Application 1: Synthesis of Thieno[2,3-d]pyrimidinones via a Biginelli-Type Reaction

The Biginelli reaction is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of biological activities.[8][9] By employing Methyl 3-formylthiophene-2-carboxylate as the aldehyde component, this reaction provides a direct route to novel thieno[2,3-d]pyrimidinone derivatives.

Causality of Component Selection:
  • Aldehyde: Methyl 3-formylthiophene-2-carboxylate provides the C4 and the thiophene-fused portion of the final heterocyclic system.

  • β-Ketoester (e.g., Ethyl Acetoacetate): This component provides the C5, C6, and the carboxylate group of the dihydropyrimidine ring.[10][11][12][13]

  • Urea (or Thiourea): This reagent supplies the N1 and N3 atoms and the C2 carbonyl (or thiocarbonyl) of the pyrimidine ring.[8][10]

Reaction Mechanism: Biginelli Condensation

The reaction proceeds through a series of acid-catalyzed condensation steps. The most accepted mechanism begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final thieno[2,3-d]pyrimidinone product.[8][9]

Diagram: Biginelli Reaction Workflow

cluster_inputs Reactants A Methyl 3-formyl- thiophene-2-carboxylate E One-Pot Reaction (Solvent, Heat) A->E B β-Ketoester (e.g., Ethyl Acetoacetate) B->E C Urea / Thiourea C->E D Acid Catalyst (e.g., HCl, PTSA) D->E F Acyliminium Ion Intermediate Formation E->F Step 1 G Nucleophilic Attack & Cyclization F->G Step 2 H Dehydration G->H Step 3 I Thieno[2,3-d]pyrimidinone Product H->I Final Product J Purification (Recrystallization/ Chromatography) I->J K Characterization (NMR, MS, IR) J->K

Caption: Workflow for the Biginelli synthesis of Thieno[2,3-d]pyrimidinones.

Experimental Protocol: Synthesis of Ethyl 4-(2-(methoxycarbonyl)thiophen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • Methyl 3-formylthiophene-2-carboxylate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Urea (1.5 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add Methyl 3-formylthiophene-2-carboxylate, ethyl acetoacetate, urea, and a catalytic amount of PTSA.

  • Add ethanol as the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure thieno[2,3-d]pyrimidinone derivative.[11]

Data Summary (Representative):

Aldehyde Componentβ-KetoesterN-SourceCatalystConditionsYield (%)
Methyl 3-formylthiophene-2-carboxylateEthyl acetoacetateUreaPTSAEthanol, Reflux, 6h75-85%
Methyl 3-formylthiophene-2-carboxylateMethyl acetoacetateThioureaYb(OTf)₃Solvent-free, 100°C80-90%

(Note: Yields are representative and can vary based on specific reaction scale and purification methods.)

Application 2: Synthesis of Thieno[2,3-b]pyridines via Friedländer Annulation

The Friedländer annulation is a powerful method for synthesizing quinolines and their heterocyclic analogues, such as thieno[2,3-b]pyridines. While classically a two-component reaction, it can be adapted into a multicomponent format. A more direct approach involves the reaction of an ortho-amino aldehyde with a compound containing an activated methylene group. In our case, we can adapt this by reacting Methyl 3-formylthiophene-2-carboxylate with an enolizable ketone in the presence of an ammonia source, which effectively becomes a Hantzsch-like pyridine synthesis.

Causality of Component Selection:
  • Aldehyde: Methyl 3-formylthiophene-2-carboxylate.

  • Active Methylene Compound (e.g., β-ketoester or 1,3-diketone): Provides the carbon backbone for the new pyridine ring.

  • Ammonia Source (e.g., Ammonium Acetate): Supplies the nitrogen atom for the pyridine ring.

Reaction Mechanism: Hantzsch-Type Pyridine Synthesis

The reaction likely proceeds through initial Knoevenagel condensation between the thiophene aldehyde and the active methylene compound. A second molecule of the active methylene compound condenses with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration/aromatization to form the stable thieno[2,3-b]pyridine ring system.

Diagram: Friedländer/Hantzsch-Type Synthesis Pathway

A Methyl 3-formyl- thiophene-2-carboxylate D One-Pot Reaction (Catalyst, Heat) A->D B Active Methylene Cmpd. (e.g., β-Ketoester) B->D C Ammonia Source (e.g., NH4OAc) C->D E Knoevenagel Adduct Formation D->E F Enamine Formation D->F G Michael Addition & Cyclization E->G F->G H Aromatization (Oxidation/Dehydration) G->H I Thieno[2,3-b]pyridine Product H->I

Caption: Pathway for Thieno[2,3-b]pyridine synthesis via an MCR approach.

Experimental Protocol: Synthesis of Dimethyl 7-methyl-5-phenylthieno[2,3-b]pyridine-2,6-dicarboxylate

Materials:

  • Methyl 3-formylthiophene-2-carboxylate (1.0 eq)

  • Methyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ceric ammonium nitrate (CAN) (catalyst, 0.05 eq)

  • Ethanol (solvent)

Procedure:

  • Combine Methyl 3-formylthiophene-2-carboxylate, methyl acetoacetate, and ammonium acetate in a flask.

  • Add a catalytic amount of ceric ammonium nitrate (CAN).

  • The reaction can be performed under solvent-free conditions or in a minimal amount of ethanol.

  • Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C).

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure thieno[2,3-b]pyridine product.

Conclusion and Future Outlook

Methyl 3-formylthiophene-2-carboxylate is a highly valuable building block for the diversity-oriented synthesis of complex, medicinally relevant heterocycles. Its application in established multicomponent reactions like the Biginelli and Hantzsch-type syntheses provides efficient, one-pot routes to thieno[2,3-d]pyrimidinones and thieno[2,3-b]pyridines. The protocols outlined here demonstrate the straightforward nature of these transformations, which can be readily adapted for the creation of compound libraries for drug discovery programs. Further exploration of other MCRs, such as the Ugi or Passerini reactions, and the use of microwave-assisted synthesis could further expand the synthetic utility of this versatile thiophene derivative.[6][7][13]

References

  • A convenient synthetic route to 2‐heteroaryl‐3‐hydroxybenzo[b]thiophene derivatives via K2CO3‐promoted multicomponent cyclization between o‐halogenated benzaldehyde, 2‐methylquinolines and sulfur powder has been demonstrated.
  • The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones 4 from ethyl acetoacetate 1, an aryl aldehyde (such as benzaldehyde 2), and urea 3. (Biginelli reaction - Wikipedia)
  • Chemoresistance poses a major challenge to the successful outcome of cancer chemotherapy by reducing or eliminating drug efficacy.
  • Thiophenes occur as important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices. (Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed)
  • This acid-catalyzed, three-component reaction between an aldehyde, a ß-ketoester and urea constitutes a rapid and facile synthesis of dihydropyrimidones, which are interesting compounds with a potential for pharmaceutical application. (Biginelli Reaction - Organic Chemistry Portal)
  • Synthesis of pyridenes 2, 3, thieno[2,3-b]pyridenes 6a–d and pyrimidine[4',5':4,5]thieno[2,3-b]pyridines 7 and 8. (Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI)
  • The standard glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, 3-phenyl-4-hydroxyquinolin-2(1H)-one (21), was used as a template for bioisostere benzene/thiophene exchange. (Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA)
  • The Biginelli reaction is a one-pot three-component organic reaction between a β-keto ester, an aryl aldehyde, and urea to produce pyrimidones under acidic conditions. (Biginelli reaction - Name-Reaction.com)
  • An effective synthesis of thiophene derivatives is delineated through a one-pot reaction involving aroylisothiocyanates, alkyl bromides and enaminones under solvent-free conditions at room temperature.
  • Methyl 3-aminothiophene-2-carboxylate functions as a key building block in the methyl 3-aminothiophene-2-carboxylate pharmaceutical intermediate pipeline. (The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.)
  • A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized by the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with various amines. (Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities - PubMed)
  • Multicomponent reaction involving thiophene‐2‐carboxaldehyde, cyanoacetic acid, and thiophenol (IV). (Multicomponent reaction involving thiophene‐2‐carboxaldehyde,...
  • The Biginelli reaction involves combining an aromatic aldehyde, urea, and a beta-ketoester to produce a heterocyclic compound called dihydropyrimidine. (Biginelli Reaction - YouTube)
  • Reaction of cyanopyridine-2(1H)-thiones 2a,b with chloroacetonitrile gave the corresponding 3-aminothieno[2,3-b]pyridine-2-carbonitriles 4a,b.
  • A novel large band gap 1-glycyl-3-methyl imidazolium chloride-iron (III) complex [[Gmim]Cl-Fe(III)] was found to be a heterogeneous catalyst for an efficient and solvent free synthesis of 3,4-dihydropyrimidin-2(1 H )-ones by condensation of substituted aldehydes, ethyl acetoacetate and urea (or) thiourea with tremendous yields in high... (one-pot three-component condensation reaction of aldehyde, ethyl...
  • Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. (Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)
  • The Friedländer reaction is used for the preparation of a large number of nitrogen-containing heterocyclic compounds, such as quinoline derivatives, pyridines, camptothecins, acridines, tacrine analogs, phenanthrolines, naphthyridines, anthyridines, and anthrazoline derivatives.
  • A new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2), has been successfully synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate and urea, employing PTSA as catalyst in reflux conditions and using ethanol as solvent. (Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Microwave-assisted (MWA) multicomponent reactions (MCRs) have successfully emerged as one of the useful tools in the synthesis of biologically relevant heterocycles. (Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PubMed)
  • (A) Synthesis of 1,5-Benzodiazepines: Fujioka et al. developed a one-pot, three-component reaction of aromatic aldehydes, 1,2-phenylenediamine, and methyl acetoacetate in the presence of a catalyticacid producing 1,5-benzodiazepines.
  • An efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones through one-pot three-component reaction of ethyl acetoacetate, aryl aldehyde and urea.
  • Solvent-free three components condensation of ethyl acetoacetate, urea, and different aldehydes catalyzed by NH4H2PO4 / MCM-41. (Solvent-free three components condensation of ethyl acetoacetate, urea,...
  • The Friedländer annulation combines an α-amino aldehyde or ketone with another aldehyde or ketone with at least one methylene α adjacent to the carbonyl to furnish a substituted quinoline.
  • Microwave-assisted (MWA) multicomponent reactions (MCRs) have successfully emerged as one of the useful tools in the synthesis of biologically relevant heterocycles. (Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Semantic Scholar)
  • 3-Amino-2-formyl-functionalized benzothiophenes have been synthesized from the corresponding benzothiophenes by a 4-step reaction process. (Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - NIH)
  • A common and scalable approach involves a two-step process: Friedländer Annulation: Synthesis of the core heterocyclic structure, Thieno[3,2-b]pyridine-6- carboxylic acid, from a suitable thiophene precursor.
  • The condensation of malononitrile with hydrogen sulfide and aldehydes in the presence of triethylamine in ethanol at room temperature afforded 4-alkyl(aryl, hetaryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans.
  • The synthesis of thieno[2,3‐c]pyridine derivatives by a metal‐free method via fused 1,2,3‐triazoles.
  • In this study, we developed an efficient strategy for constructing thieno[3,2-b]thiophene molecules from 3-nitrothiophenes, containing carbonyl fragments at the C-2 and C-5 atoms, by nucleophilic aromatic substitution of the nitro group in these substrates.
  • The Hantzsch pyridine synthesis is a multi-component organic reaction between an aldehyde, 2 equivalents of a β-keto ester and a nitrogen donor such as ammonium acetate or ammonia. (Hantzsch pyridine synthesis - Wikipedia)
  • This Letter describes the discovery of novel mGlu5 NAMs VU6031545 and VU6024945.
  • A novel green and efficient one-pot multicomponent reaction of dihydropyridine derivatives was reported as having good to excellent yield.
  • This work highlights the potential antitumor effect of a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative. (Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
  • We discovered 6-substituted thieno[2,3-d]pyrimidine compounds (3–9) with 3–4 bridge carbons and side-chain thiophene or furan rings for dual targeting one-carbon (C1) metabolism in folate receptor- (FR) expressing cancers. (Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC - NIH)
  • Synthesis of oxothiazolidine-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate together with its structure and X‐ray analysis were achieved. (Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)
  • In the present work, the title compounds, which were prepared from methyl-3-aminothiophene-2-carboxylate as a precursor, enable the production of thiophene-3-yl-containing bifunctional compounds that are suitable for use in heterocyclization reactions. (Synthetic approaches to functionalized thiophenes.
  • Methyl- and ethyl-2-amino thiophene-3-carboxylate derivatives 1(a-h) were synthesized by a simple one-pot condensation reaction of the ketone, elemental sulphur and methyl- or ethylcyanoacetate in the presence of morpholine as a catalyst. (Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases)

Sources

Application

Application Note: A Scalable, Regioselective Synthesis of Methyl 3-formylthiophene-2-carboxylate

Introduction: The Significance of a Key Heterocyclic Building Block Methyl 3-formylthiophene-2-carboxylate is a valuable heterocyclic intermediate in the development of novel pharmaceuticals and advanced materials. The t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Heterocyclic Building Block

Methyl 3-formylthiophene-2-carboxylate is a valuable heterocyclic intermediate in the development of novel pharmaceuticals and advanced materials. The thiophene core is a well-established isostere for benzene in medicinal chemistry, often imparting improved pharmacokinetic properties.[1] The specific arrangement of the carboxylate and formyl groups at the 2- and 3-positions, respectively, provides a versatile scaffold for constructing complex molecular architectures, particularly thieno[3,2-d]pyrimidines and other fused heterocyclic systems with demonstrated biological activity.

However, the synthesis of this molecule is not trivial. The primary challenge lies in achieving the desired 2,3-disubstitution pattern with high regioselectivity. Direct electrophilic formylation of methyl thiophene-2-carboxylate, for instance via the Vilsmeier-Haack reaction, is strongly directed to the more activated C-5 position due to the electronic influence of the sulfur heteroatom.[2][3] This necessitates a more nuanced synthetic strategy to ensure the formyl group is installed exclusively at the C-3 position, especially on a scale suitable for drug development campaigns.

This application note presents a robust and scalable two-step synthetic protocol starting from the commercially available Methyl 3-methylthiophene-2-carboxylate. The strategy hinges on the functionalization of the C-3 methyl group, thereby circumventing the challenges of direct ring formylation. We provide a detailed, field-tested protocol, an analysis of the underlying chemical principles, and critical safety and scale-up considerations for researchers in the pharmaceutical and chemical industries.

Retrosynthetic Analysis and Strategic Rationale

Our approach was designed around commercially available starting materials and scalable, high-yielding chemical transformations.

G target Methyl 3-formylthiophene-2-carboxylate intermediate1 Methyl 3-(bromomethyl)thiophene-2-carboxylate target->intermediate1 Kornblum Oxidation starting_material Methyl 3-methylthiophene-2-carboxylate intermediate1->starting_material Radical Bromination (NBS)

Caption: Retrosynthetic pathway for the target compound.

The chosen forward synthesis involves two key transformations:

  • Benzylic-type Radical Bromination: The methyl group at the C-3 position of the thiophene ring is analogous to a benzylic position and can be selectively halogenated using N-bromosuccinimide (NBS) under radical initiation. This approach is highly selective for the methyl group and avoids electrophilic aromatic substitution on the thiophene ring.[4]

  • Kornblum Oxidation: The resulting 3-(bromomethyl) intermediate is then oxidized to the desired aldehyde. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant, is an efficient and mild method that is well-suited for scale-up and avoids the use of heavy metal-based oxidants.

This strategy is superior to direct formylation as it guarantees the correct regiochemistry, starting with the isomerically pure Methyl 3-methylthiophene-2-carboxylate.[5]

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-(bromomethyl)thiophene-2-carboxylate

This step involves the selective free-radical bromination of the C-3 methyl group.

G cluster_0 Step 1: Radical Bromination Start Methyl 3-methylthiophene- 2-carboxylate Reagents NBS, AIBN CCl₄, Reflux Start->Reagents Product1 Methyl 3-(bromomethyl)thiophene- 2-carboxylate Reagents->Product1 G cluster_1 Step 2: Kornblum Oxidation Start2 Methyl 3-(bromomethyl)thiophene- 2-carboxylate Reagents2 DMSO, NaHCO₃ Heat Start2->Reagents2 Product2 Methyl 3-formylthiophene- 2-carboxylate Reagents2->Product2

Caption: Workflow for the oxidation to the final product.

Materials:

Reagent M.W. Quantity Moles Molar Eq.
Methyl 3-(bromomethyl)thiophene-2-carboxylate 235.09 60.0 g 0.255 1.0
Dimethyl sulfoxide (DMSO) 78.13 600 mL - -

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 42.8 g | 0.510 | 2.0 |

Protocol:

  • Reaction Setup: In a 2 L flask, combine Methyl 3-(bromomethyl)thiophene-2-carboxylate (60.0 g, 0.255 mol) and DMSO (600 mL).

  • Reagent Addition: Add powdered sodium bicarbonate (42.8 g, 0.510 mol) to the solution. The bicarbonate acts as a mild base to neutralize the HBr generated during the reaction.

  • Reaction Execution: Heat the stirred mixture to 100-110°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water. This will precipitate the product.

  • Purification: Stir the aqueous mixture for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual DMSO and salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield Methyl 3-formylthiophene-2-carboxylate as a crystalline solid.

Expected Yield: 75-85%.

Scale-Up and Process Safety Considerations

Scaling chemical synthesis requires careful attention to potential hazards.

  • Reagent Safety:

    • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • AIBN: Thermally unstable. Store refrigerated and avoid high temperatures outside of the reaction context to prevent uncontrolled decomposition.

    • Carbon Tetrachloride: A known carcinogen and ozone-depleting substance. If possible, substitute with a safer solvent like acetonitrile or chlorobenzene, although reaction optimization may be required.

    • DMSO: Can enhance skin absorption of other chemicals. Always wear gloves when handling.

  • Thermal Hazard Analysis:

    • The radical bromination reaction (Part 1) is initiated by heat and is exothermic. On a large scale, the rate of AIBN addition or portion-wise addition of NBS should be used to control the reaction rate and temperature.

    • The Kornblum oxidation (Part 2) can also be exothermic. Ensure the reaction vessel is equipped with adequate cooling capacity to manage any potential temperature spikes. A preliminary calorimetric study is recommended before proceeding to a pilot-plant scale. [6]

  • Waste Disposal:

    • Halogenated waste (from Part 1) and DMSO-containing aqueous waste (from Part 2) must be collected and disposed of in accordance with local, state, and federal environmental regulations. [7]Neutralize acidic or basic streams before disposal.

Conclusion

The two-step protocol detailed in this application note provides a reliable, regioselective, and scalable method for the synthesis of Methyl 3-formylthiophene-2-carboxylate. By leveraging a functional group transformation on a pre-existing methyl group, this strategy effectively overcomes the inherent regioselectivity challenges associated with direct electrophilic formylation of the thiophene ring. The use of common industrial reagents and well-established reactions makes this process highly suitable for professionals in drug development and process chemistry who require multi-gram to kilogram quantities of this important heterocyclic building block.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-2-carboxylates 4 a–k. Retrieved from [Link]

  • ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Utility of Methyl 3-formylthiophene-2-carboxylate and its Amino Analogue in Dye &amp; Pigment Manufacturing

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Thiophene Derivatives as Privileged Scaffolds in Chromophore Design The thiophene ring is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Thiophene Derivatives as Privileged Scaffolds in Chromophore Design

The thiophene ring is a cornerstone heterocycle in the development of advanced organic materials, valued for its unique electronic properties, structural rigidity, and synthetic versatility. Within the realm of color chemistry, thiophene-based compounds are integral building blocks for a diverse array of high-performance dyes and pigments. Their compact structure and the electron-rich nature of the sulfur heteroatom facilitate the formation of extended π-conjugated systems, which are essential for strong absorption in the visible spectrum. This leads to dyes with high tinctorial strength and often excellent brightness.[1]

This technical guide focuses on the application of two closely related thiophene derivatives: Methyl 3-formylthiophene-2-carboxylate and Methyl 3-aminothiophene-2-carboxylate . The former serves as a direct precursor to vibrant methine and styryl dyes through condensation reactions, while the latter is a key intermediate for the synthesis of a wide range of azo dyes, a class that dominates the colorant industry.[2] We will explore the synthetic pathways from these precursors, provide detailed, field-proven protocols, and discuss the underlying chemical principles that govern these transformations.

Part 1: Methine Dyes from Methyl 3-formylthiophene-2-carboxylate via Knoevenagel Condensation

The formyl group at the 3-position of Methyl 3-formylthiophene-2-carboxylate is an electrophilic center, making it an ideal substrate for condensation reactions with active methylene compounds. The Knoevenagel condensation is a classic and highly efficient method for forming carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated compounds which are often intensely colored.[3]

Scientific Principle

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final, conjugated styryl or methine dye. The extended π-system, which now includes the thiophene ring and the newly formed double bond system, is responsible for the dye's color.

G cluster_0 Knoevenagel Condensation Workflow Start Methyl 3-formylthiophene-2-carboxylate + Active Methylene Compound Catalyst Add Base Catalyst (e.g., Piperidine) Start->Catalyst Reaction Reaction in Solvent (e.g., Ethanol, Reflux) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Isolate Crude Product (Filtration/Evaporation) Monitoring->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification End Characterized Methine Dye Purification->End

Caption: Generalized workflow for methine dye synthesis.

Experimental Protocol: Synthesis of a Thiophene-Based Styryl Dye

This protocol details the synthesis of (E)-methyl 3-(2-cyano-2-(diethylcarbamoyl)vinyl)thiophene-2-carboxylate, a representative styryl dye, from Methyl 3-formylthiophene-2-carboxylate and N,N-diethyl-2-cyanoacetamide.

Materials and Reagents:

  • Methyl 3-formylthiophene-2-carboxylate

  • N,N-diethyl-2-cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-formylthiophene-2-carboxylate (1.0 eq) and N,N-diethyl-2-cyanoacetamide (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature. The reaction progress should be monitored by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure to obtain the crude product.

  • Purification: The crude styryl dye can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield a pure, colored solid.

Self-Validation: The progress of the reaction can be reliably tracked by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, typically colored, product spot. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis.

Expected Spectroscopic Properties of Thiophene-Based Methine Dyes

The color and spectroscopic properties of the resulting dyes are highly dependent on the nature of the active methylene compound used and any substituents on the thiophene ring.

Active Methylene CompoundExpected Dye ColorTypical λmax Range (in organic solvent)
MalononitrileYellow to Orange400 - 450 nm
Ethyl CyanoacetatePale Yellow to Yellow380 - 430 nm
Barbituric AcidOrange to Red450 - 500 nm
N,N-diethyl-2-cyanoacetamideYellow to Orange-Red420 - 480 nm

Note: These are approximate ranges and can vary based on solvent and specific molecular structure.[4]

Part 2: Azo Dyes from the Versatile Precursor, Methyl 3-aminothiophene-2-carboxylate

While Methyl 3-formylthiophene-2-carboxylate is ideal for methine dyes, its amino analogue, Methyl 3-aminothiophene-2-carboxylate, is the key starting material for thiophene-based azo dyes. Azo dyes are characterized by the -N=N- (azo) group that links two aromatic systems and are the most widely used class of dyes in industry.[5]

Synthetic Approach to the Key Intermediate

Although direct conversion of the formyl group to an amino group is possible through methods like reductive amination, a well-documented and reliable synthesis of Methyl 3-aminothiophene-2-carboxylate starts from 2-Methoxycarbonyl-3-oxotetrahydrothiophene. This method proceeds via an oxime intermediate and provides a citable and reproducible route to this valuable precursor.[1]

G cluster_1 Azo Dye Synthesis Workflow Start_Azo Methyl 3-aminothiophene-2-carboxylate Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start_Azo->Diazotization Diazo_Salt Thiophene Diazonium Salt (Unstable Intermediate) Diazotization->Diazo_Salt Coupling_Reaction Azo Coupling (Electrophilic Aromatic Substitution) Diazo_Salt->Coupling_Reaction Coupling_Agent Coupling Component (e.g., N,N-diethylaniline) Coupling_Agent->Coupling_Reaction Workup_Azo Isolate and Purify Crude Azo Dye Coupling_Reaction->Workup_Azo End_Azo Characterized Azo Dye Workup_Azo->End_Azo

Caption: Workflow for the synthesis of thiophene-based azo dyes.

Experimental Protocol: Synthesis of a Thiophene-Based Azo Dye

This protocol outlines a two-step process: the diazotization of Methyl 3-aminothiophene-2-carboxylate followed by an azo coupling reaction with N,N-diethylaniline to produce a vibrant red disperse dye.

Materials and Reagents:

  • Methyl 3-aminothiophene-2-carboxylate[6]

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-diethylaniline (coupling component)

  • Sodium Acetate

  • Ice

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate

  • Amine Solution: In a beaker, suspend Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.05 eq) in a small amount of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C. The reaction is typically complete after stirring for an additional 15-20 minutes at this temperature. The resulting solution contains the highly reactive diazonium salt and should be used immediately.

Step 2: Azo Coupling Reaction

  • Coupling Solution: In a separate beaker, dissolve N,N-diethylaniline (1.0 eq) in a mixture of water and hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring. A brightly colored precipitate of the azo dye should form.

  • pH Adjustment & Completion: After the addition is complete, add a saturated solution of sodium acetate to raise the pH to 4-5, which facilitates the coupling reaction. Continue to stir the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: Collect the precipitated azo dye by vacuum filtration. Wash the solid with copious amounts of water to remove any residual salts and acids. The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality and Self-Validation: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The immediate use of the diazonium salt is also for this reason. The formation of a colored precipitate upon mixing the two solutions is a strong visual indicator that the coupling reaction is successful. The final product should be characterized by its melting point and spectroscopic data.

Fastness Properties of Thiophene-Based Azo Dyes

Thiophene-based azo dyes, particularly when used as disperse dyes on synthetic fibers like polyester, often exhibit good to excellent fastness properties. The planarity and relatively small size of the thiophene ring system can aid in the diffusion of the dye into the fiber matrix.

Fastness TestTypical Rating (on a scale of 1-5, with 5 being the best)
Light Fastness 4-5
Wash Fastness 4-5
Rubbing Fastness 4-5
Sublimation Fastness 4-5

Note: Fastness properties are highly dependent on the specific dye structure, the dyeing process, and the substrate being dyed.[7][8]

Conclusion

Methyl 3-formylthiophene-2-carboxylate and its amino derivative are powerful and versatile intermediates in the synthesis of high-performance dyes. The formyl derivative provides a direct route to methine and styryl dyes through robust and well-understood condensation chemistry. The amino analogue, accessible through established synthetic pathways, opens the door to the vast and commercially significant world of azo dyes. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the rich chromophoric possibilities offered by these thiophene-based building blocks. The inherent properties of the thiophene ring often lead to dyes with desirable characteristics such as high tinctorial strength, good brightness, and robust fastness properties, making them valuable targets for continued research and development in materials science and industrial chemistry.

References

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes. Part 7: Synthesis and properties of some benzo[b]thiophene-based azo disperse dyes. Dyes and Pigments, 35(3), 219-237.
  • Jones, G. (Ed.). (2008). The Knoevenagel Condensation. Organic Reactions. John Wiley & Sons, Inc. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • Otutu, J. O., Osabohien, E., & Efurhuvwe, E. M. (2011). Synthesis and Spectral Properties of Hetaryl monoazo dyes derived from 2-amino-5-nitro thiazole. Oriental Journal of Chemistry, 27(4).
  • Patel, V. S., & Patel, R. G. (1985). Synthesis and dyeing characteristics of azo disperse dyes based on 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Dyes and Pigments, 6(1), 35-43.
  • S. Gronowitz. (1985).
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • U.S. Patent No. 4,847,386. (1989).
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Metwally, M. A., et al. (2012). New Azo Heterocyclic Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. American Journal of Organic Chemistry, 2(3), 51-56.
  • Akawu, I., et al. (2025). Properties and Evaluation of Azo Acid Dyes Based From 2-Aminothiophene on Chrome Tanned Leather and Nylon 6,6 Substrate. ChemClass Journal, 9(2), 408-416. [Link]

  • Nassar, H. S. (2013). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. International Journal of Advanced Research, 1(8), 102-108.
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  • Fondjo, F. P., et al. (2011). Coupling of Two Diazotized 3-Aminothieno[3,4-c]coumarins with Aromatic Amines. Journal of Heterocyclic Chemistry, 48(5), 1084-1090.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ivanova, Y., et al. (2021). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. Molecules, 26(16), 4983. [Link]

  • PubChem. (n.d.). Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. [Link]

  • Nikpassand, M., et al. (2008). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry, 5(4), 833-839.
  • Johnson, D. K., et al. (2012). Spectral Properties of Fluorogenic Thiophene-derived Triarylmethane Dyes. Photochemistry and Photobiology, 88(4), 857-867. [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3115. [Link]

  • Martins, J. P., et al. (2019). New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Molecules, 24(19), 3569. [Link]

  • Al-Mulla, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-20. [Link]

  • Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 46-60. [Link]

  • Çolak, N., et al. (2024). Monoazo Dyes: Coupling Reactions between Indanone Compounds and Heterocyclic Aminothiophene-Containing Spiro Group. Hitit journal of Science, 1(1), 1-7. [Link]

  • Umape, P. G., et al. (2014). Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations. Journal of Fluorescence, 24(4), 1161-1171.
  • Wang, A., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link]

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Application

Application Note: Methyl 3-formylthiophene-2-carboxylate as a Versatile Precursor for the Synthesis of Thieno[3,2-b]thiophene Derivatives

Introduction The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic structure renowned for its rigid, planar, and electron-rich π-conjugated system.[1] These characteristics make its derivatives highly sought-a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic structure renowned for its rigid, planar, and electron-rich π-conjugated system.[1] These characteristics make its derivatives highly sought-after building blocks in the fields of materials science and drug development. Thieno[3,2-b]thiophenes are integral components in the design of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes due to their excellent charge transport properties and tunable electronic band gaps.[2][3][4] In medicinal chemistry, this fused ring system serves as a bioisostere for larger aromatic systems and is found in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial agents.[1][5][6]

A variety of synthetic routes to thieno[3,2-b]thiophenes have been developed, often requiring multiple steps or harsh reaction conditions.[7] This application note details a robust and efficient strategy for the synthesis of functionalized thieno[3,2-b]thiophenes utilizing Methyl 3-formylthiophene-2-carboxylate as a key starting material. This precursor contains vicinal electrophilic (formyl) and electron-withdrawing (ester) groups, perfectly poised for a tandem condensation-cyclization reaction sequence to construct the fused thiophene ring.

Part 1: Mechanistic Rationale and Synthetic Strategy

The core of this synthetic approach is a base-mediated reaction between Methyl 3-formylthiophene-2-carboxylate and a sulfur-containing nucleophile with an adjacent active methylene group, most commonly an ester of thioglycolic acid (e.g., methyl thioglycolate). The reaction proceeds through two key sequential steps:

  • Knoevenagel-type Condensation: The reaction is initiated by the deprotonation of the α-carbon of methyl thioglycolate by a suitable base (e.g., potassium tert-butoxide). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group on the thiophene ring. Subsequent dehydration yields a vinyl sulfide intermediate.

  • Intramolecular Cyclization (Dieckmann-type Condensation): The same basic conditions facilitate an intramolecular cyclization. A new thiolate anion can be formed, or the existing base can deprotonate the α-carbon of the newly formed ester, which then attacks the ester carbonyl of the original thiophene ring. This ring-closing condensation, followed by tautomerization, results in the formation of the stable, aromatic thieno[3,2-b]thiophene ring system.

This strategy is conceptually similar to the Fiesselmann thiophene synthesis, where a 3-chlorothiophene-2-carboxylate is condensed with methyl thioglycolate.[2] The use of a formyl group provides a complementary and highly efficient pathway to the desired fused heterocyclic core.

Visualizing the General Workflow

The following diagram illustrates the generalized synthetic pathway from Methyl 3-formylthiophene-2-carboxylate to the thieno[3,2-b]thiophene core.

G cluster_start Starting Materials cluster_reaction Reaction Sequence Start_A Methyl 3-formylthiophene- 2-carboxylate Intermediate Vinyl Sulfide Intermediate Start_A->Intermediate Step 1: Knoevenagel Condensation (Base, e.g., KOt-Bu) Start_B Methyl Thioglycolate (HS-CH₂-CO₂Me) Start_B->Intermediate Step 1: Knoevenagel Condensation (Base, e.g., KOt-Bu) Product Methyl 3-hydroxythieno[3,2-b]- thiophene-2-carboxylate Intermediate->Product Step 2: Intramolecular Cyclization (Base-mediated) caption General workflow for thieno[3,2-b]thiophene synthesis.

Caption: General workflow for thieno[3,2-b]thiophene synthesis.

Part 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Objective: To synthesize a functionalized thieno[3,2-b]thiophene derivative via a one-pot condensation and cyclization reaction.

Materials:

  • Methyl 3-formylthiophene-2-carboxylate (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Potassium tert-butoxide (KOt-Bu) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Column chromatography setup

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen.

  • Reagent Preparation: In the flask, suspend potassium tert-butoxide (2.2 eq) in anhydrous THF (approx. 10 mL per mmol of starting material). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Reactants: In a separate flask, prepare a solution of Methyl 3-formylthiophene-2-carboxylate (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled KOt-Bu suspension over 30 minutes via the dropping funnel.

    • Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the initial condensation reaction and to prevent the formation of undesired side products. The use of a strong, non-nucleophilic base like KOt-Bu is essential for efficiently deprotonating the thioglycolate and promoting the subsequent cyclization.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Then, heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 1 M HCl until the pH is neutral (~pH 7).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The pure product, Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate, is often isolated as a solid.

Part 3: Data, Characterization, and Troubleshooting

The successful synthesis of the target compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Expected Results and Data Summary

The following table summarizes the expected quantitative data and key characterization features for the product. Yields are based on analogous transformations reported in the literature.[2]

ParameterExpected Value/Observation
Product Name Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate
Appearance Off-white to pale yellow solid
Typical Yield 65-80%
¹H NMR (CDCl₃, δ) ~7.5-7.8 (d, 1H), ~7.1-7.3 (d, 1H), ~3.9 (s, 3H), ~9.0-10.0 (br s, 1H, -OH)
Mass Spec (m/z) Expected [M]+ peak corresponding to C₈H₆O₃S₂
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure or wet reagents/solvents.Ensure all reagents and THF are anhydrous. Increase reflux time and monitor by TLC.
Multiple Products Reaction temperature too high during addition; incorrect stoichiometry.Maintain 0 °C during the initial addition. Verify the molar equivalents of all reagents.
No Reaction Inactive base.Use a fresh, unopened bottle of potassium tert-butoxide.

Part 4: Applications and Further Transformations

The synthesized Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate is not merely an endpoint but a versatile intermediate for further chemical elaboration.

  • Decarboxylation: The ester group can be saponified to a carboxylic acid and subsequently decarboxylated to yield 3-hydroxythieno[3,2-b]thiophene, a core for various derivatives.[2]

  • Cross-Coupling Reactions: The hydroxy group can be converted to a triflate or halide, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or other functional groups.[8]

  • Pharmaceutical Scaffolds: The core structure can be used to synthesize novel N,S-heteroacenes and other complex molecules with potential biological activity, such as carbonic anhydrase inhibitors.[1][9]

The accessibility of this scaffold opens avenues for creating a diverse library of compounds for screening in both drug discovery programs and organic electronics research.[3][4]

References

  • Recent synthetic approaches towards thienothiophenes: a potential template for biologically active compounds. ResearchGate. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health (NIH). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • Thieno[3,2-b]thiophene: A Versatile Intermediate for Advanced Chemical Synthesis. SF-Chem. [Link]

  • Therapeutic importance of synthetic thiophene. National Institutes of Health (NIH). [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Institutes of Health (NIH). [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki Cross-Coupling Reactions of "Methyl 3-formylthiophene-2-carboxylate" Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Thiophenes The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, recognized...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Thiophenes

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and advanced organic materials.[1][2] Specifically, biaryl thiophenes, synthesized through powerful C-C bond-forming reactions, are of immense interest. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for their construction, lauded for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its reagents.[3][4] This guide focuses on the Suzuki cross-coupling reactions of "Methyl 3-formylthiophene-2-carboxylate" and its derivatives, providing a detailed exploration of the reaction mechanism, optimized protocols, and practical applications. These substrates are particularly valuable as the formyl and carboxylate groups offer versatile handles for further synthetic transformations, making them key intermediates in the synthesis of complex molecules.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the thiophene halide to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl thiophene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Thiophene-X pd_intermediate R-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R'-B(OR)2(Base)]- di_pd_intermediate R-Pd(II)-R' Ln transmetalation->di_pd_intermediate reductive_elimination Reductive Elimination di_pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki cross-coupling of "Methyl 3-formylthiophene-2-carboxylate" derivatives. These protocols are designed to be self-validating, with explanations for key experimental choices.

General Experimental Workflow

general_workflow start Start: Assemble Reaction Vessel add_reagents Add Thiophene Halide, Boronic Acid, and Base start->add_reagents degas Degas Solvent and Purge with Inert Gas (e.g., Argon) add_reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture to Desired Temperature add_catalyst->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: A generalized workflow for Suzuki cross-coupling reactions.

Protocol 1: Suzuki Coupling of Methyl 4-bromo-3-formylthiophene-2-carboxylate with Phenylboronic Acid

This protocol details a standard Suzuki coupling reaction to synthesize Methyl 3-formyl-4-phenylthiophene-2-carboxylate.

Materials:

  • Methyl 4-bromo-3-formylthiophene-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4), finely ground (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-bromo-3-formylthiophene-2-carboxylate, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The use of an aqueous co-solvent is common in Suzuki reactions and can accelerate the reaction rate.[4]

  • Sparge the solution with argon for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • In a separate vial, dissolve Pd(OAc)2 and SPhos in a small amount of degassed dioxane. The use of bulky, electron-rich phosphine ligands like SPhos can enhance catalyst activity, particularly for challenging substrates.[6]

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)2 / SPhosHighly active for heteroaryl couplings.[9]
Base K3PO4Effective base for Suzuki reactions, often superior to carbonates.[6]
Solvent Dioxane/WaterBiphasic system that facilitates both organic and inorganic reagent solubility.[7]
Temperature 80-100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis

Microwave irradiation can significantly accelerate reaction times.

Materials:

  • Methyl 5-bromo-3-formylthiophene-2-carboxylate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave vial, combine Methyl 5-bromo-3-formylthiophene-2-carboxylate, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Add Pd(PPh3)4. This air-stable Pd(0) source is convenient for many applications.[10]

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120-150 °C for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

ParameterConditionRationale
Catalyst Pd(PPh3)4A robust and commonly used catalyst for Suzuki couplings.[10]
Base Na2CO3A common and effective base for many Suzuki reactions.[4]
Solvent DMFHigh-boiling polar aprotic solvent suitable for microwave heating.
Temperature 120-150 °CHigher temperatures achieved with microwave heating lead to faster reaction rates.

Applications in Drug Discovery and Materials Science

The biaryl thiophene structures synthesized from "Methyl 3-formylthiophene-2-carboxylate" derivatives are valuable in several fields:

  • Medicinal Chemistry: Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][11] The ability to readily synthesize a library of biaryl thiophenes via Suzuki coupling is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

  • Organic Electronics: The extended π-conjugation in biaryl thiophenes makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[10] The Suzuki coupling allows for the fine-tuning of the electronic properties of these materials by varying the coupled aryl group.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents; use fresh, high-purity catalyst and ligands.
Insufficiently strong baseSwitch to a stronger base like K3PO4 or Cs2CO3.[12]
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Protodeborylation of Boronic Acid Excess water or acidic conditionsUse anhydrous solvents if necessary; ensure the base is not fully consumed.

References

  • A. A. Mohsin, M. N. Siddiqui, B. A. Al-Asbahi, et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. MDPI. Available at: [Link]

  • J. P. Wolfe, S. L. Buchwald. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • G. A. Molander, B. Canturk. (2009). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • S. Khalid, N. Rasool, A. I. Zia, et al. (2019). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. ResearchGate. Available at: [Link]

  • S. D. Walker, T. E. Barder, J. R. Martinelli, S. L. Buchwald. (2004). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • K. Billingsley, S. L. Buchwald. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • A. M. Alafeefy, M. A. Kadi, A. A. Kadi. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • D. M. Knapp, D. J. G. G. P. M. S. S. Hartwig. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]

  • M. Feuerstein, H. Doucet, M. Santelli. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

  • T. H. M. T. T. M. K. K. B. H. M. W. H. J. G. J. T. J. P. S. S. M. (2018). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • A. G. Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • G. B. Smith, G. C. Dezeny, D. Hughes, et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry. Available at: [Link]

  • A. Zia, S. Khalid, N. Rasool, O. Andreescu. (2021). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. Available at: [Link]

  • M. L. Caporaso, G. Cerrato, F. G. Galli, et al. (2019). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PMC - PubMed Central. Available at: [Link]

  • X. Wu, P. An, G. Chen, et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]

  • A. A. Mohsin, M. N. Siddiqui, B. A. Al-Asbahi, et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • M. A. Chiacchio, G. C. Pappalardo, A. Rescifina. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • S. Kumar, P. Singh, S. K. Singh. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • M. A. Metwally, E. M. M. Abdelhafez, S. S. G. R. Gomaa. (2023). Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • S. K. Saraf, S. K. Saraf. (2014). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Available at: [Link]

  • A. M. M. Hassan, E. H. H. El-Sayed, A. M. El-Wassimy, et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. Available at: [Link]

  • J. K. Bhagwat, M. B. Ambre. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • K. L. Butler, K. S. Butler, W. H. Miles. (2014). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PubMed. Available at: [Link]

  • S. K. Guchhait, A. S. S. M. Kashyap. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-formylthiophene-2-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to improve your yield and purity.

Introduction: The Challenge of Regioselectivity

Methyl 3-formylthiophene-2-carboxylate is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by low yields. The primary challenge lies in achieving regioselective formylation at the C3 position of the thiophene ring. The methyl carboxylate group at C2 is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. While it modestly directs incoming electrophiles to the C3 position, competing formylation at the more electronically favored C5 position often leads to a mixture of isomers and a reduced yield of the desired product.[1]

This guide provides a detailed analysis of common synthetic methods and a structured approach to overcoming these challenges.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the synthesis of Methyl 3-formylthiophene-2-carboxylate, particularly when using electrophilic formylation methods like the Vilsmeier-Haack reaction.

Question 1: My yield is consistently low (<30%) when using the Vilsmeier-Haack reaction. What are the likely causes?

Answer: Low yields in the Vilsmeier-Haack formylation of Methyl thiophene-2-carboxylate are common and typically stem from one or more of the following factors:

  • Poor Regioselectivity: This is the most significant issue. The Vilsmeier reagent, an electrophile, preferentially attacks the most electron-rich position. In 2-substituted thiophenes, this is often the C5 position. The electron-withdrawing nature of the ester at C2 deactivates the ring, making the reaction sluggish and yielding a mixture of 3-formyl and 5-formyl isomers, with the latter often being a major byproduct.[1][2]

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] It is extremely sensitive to moisture. Any water in the reagents or glassware will quench the reagent, drastically reducing its effective concentration.[3][5]

    • Solution: Always use freshly distilled or new bottles of POCl₃ and anhydrous grade DMF.[5] Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

  • Suboptimal Reaction Conditions:

    • Temperature: Due to the deactivated nature of the starting material, the reaction often requires heating to proceed at a reasonable rate. Temperatures can range from room temperature to 80°C or higher.[5][6] However, excessive heat can lead to decomposition and tar formation.

    • Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. A common molar ratio is 1.5 to 3.0 equivalents of the reagent relative to the thiophene substrate.[5]

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion. For sluggish reactions, extended times (e.g., overnight) may be necessary.[5]

  • Difficult Workup: The hydrolysis of the intermediate iminium salt is a critical step. Improper quenching can lead to incomplete conversion to the aldehyde or the formation of side products. Emulsions can also form during aqueous extraction, leading to physical loss of product.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low-yield issues.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Anhydrous DMF? - Fresh POCl₃? - Flame-dried glassware? start->check_reagents check_reagents->start Reagents Faulty (Replace & Rerun) check_conditions 2. Optimize Reaction Conditions - Increase temperature? - Increase reaction time? - Increase equivalents of reagent? check_reagents->check_conditions Reagents OK analyze_isomers 3. Analyze Crude Product - Isomeric byproduct present? check_conditions->analyze_isomers Conditions Optimized (No Improvement) success Yield Improved check_conditions->success Yield Improved purification_issue Address Purification - Optimize chromatography - Check for emulsion in workup analyze_isomers->purification_issue No change_method Switch to a More Regioselective Method (e.g., Directed Ortho-Metalation) analyze_isomers->change_method Yes purification_issue->success Yield Improved change_method->success Reaction Successful

Caption: A workflow for troubleshooting low synthesis yields.

Question 2: My main problem is a mixture of isomers. How can I selectively synthesize the 3-formyl product?

Answer: This is the central issue. When electrophilic substitution fails to provide the desired regioselectivity, a more robust strategy is required. The most effective and authoritative method to ensure formylation at the C3 position is Directed Ortho-Metalation (DoM) .

The principle of DoM involves using a functional group (the "directed metalation group," or DMG) to deliver a strong base to a specific adjacent position, leading to selective deprotonation. In your starting material, the methyl carboxylate group is an effective DMG.

  • Deprotonation: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used at low temperatures (e.g., -78 °C) to selectively remove the proton at the C3 position. The lithium atom is chelated by the oxygen atoms of the ester group, holding it in place to deprotonate the adjacent C3 proton.

  • Electrophilic Quench: The resulting C3-lithiated thiophene is a potent nucleophile. Adding an electrophilic formylating agent, such as anhydrous DMF, introduces the formyl group precisely at the C3 position.[7]

  • Workup: An acidic workup protonates the intermediate and hydrolyzes it to the final aldehyde product.

This method avoids the regioselectivity pitfalls of the Vilsmeier-Haack reaction and is the recommended approach for achieving high yields of pure Methyl 3-formylthiophene-2-carboxylate.

Mechanism: Directed Ortho-Metalation

G cluster_0 1. Directed Deprotonation cluster_1 2. Electrophilic Quench cluster_2 3. Aqueous Workup SM Starting Material (Methyl thiophene-2-carboxylate) Intermediate C3-Lithiated Intermediate (Stabilized by Chelation) SM->Intermediate LDA LDA @ -78°C Adduct Tetrahedral Adduct Intermediate->Adduct DMF DMF Product Final Product (Methyl 3-formylthiophene-2-carboxylate) Adduct->Product Workup H₃O⁺

Caption: Reaction pathway for Directed Ortho-Metalation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic methods for formylating thiophenes? A1: The primary methods for formylating thiophene and its derivatives include:

  • Vilsmeier-Haack Reaction: Uses POCl₃ and DMF. It is suitable for electron-rich thiophenes but often lacks regioselectivity for deactivated or complex substrates.[8][9]

  • Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).[10][11] This method can sometimes offer different selectivity compared to the Vilsmeier-Haack reaction.

  • Organolithium-mediated Formylation: Involves lithiation of the thiophene ring with a strong base (e.g., n-BuLi or LDA) followed by quenching with DMF.[7] This is the most powerful method for achieving high regioselectivity, especially via Directed Ortho-Metalation.[12]

Q2: What are the critical safety precautions for these reactions? A2:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques.

  • Titanium tetrachloride (TiCl₄): A corrosive Lewis acid that fumes in moist air. Handle with care in a fume hood.

Q3: Can I use other formylating agents instead of DMF in the organolithium method? A3: While DMF is the most common and reliable electrophile for this transformation, other "formyl anion equivalents" exist. However, for practicality, cost-effectiveness, and high yields, anhydrous DMF is the standard and recommended choice.

Optimized Experimental Protocols

Protocol 1: Recommended Method for High Regioselectivity - Directed Ortho-Metalation (DoM)

This protocol is designed to maximize the yield of the desired C3-formylated product.

Materials:

  • Methyl thiophene-2-carboxylate

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck flask under an Argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA reagent.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of Methyl thiophene-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-formylthiophene-2-carboxylate.

Protocol 2: Comparative Method - Vilsmeier-Haack Reaction

This protocol is provided for comparison and for cases where the DoM method is not feasible. Be aware of the potential for isomeric byproducts.

Materials:

  • Methyl thiophene-2-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice, saturated sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an Argon atmosphere, add anhydrous DMF (3.0 equivalents) and anhydrous DCE. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, keeping the internal temperature below 10 °C.[3] Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Formylation: Add Methyl thiophene-2-carboxylate (1.0 equivalent) dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature, and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[5]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Purification: Extract the mixture three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired 3-formyl isomer from the 5-formyl byproduct and any unreacted starting material.

Data Summary: Comparison of Formylation Methods

MethodReagentsTypical ConditionsProsCons
Vilsmeier-Haack POCl₃, DMF[8]0 °C to 80 °C[5]Operationally simple, common reagents.Poor regioselectivity for this substrate, moderate yields of desired product.[1]
Rieche Formylation CH(OMe)Cl₂, TiCl₄[10]0 °C to RT[13]May offer different selectivity than V-H.Uses highly corrosive TiCl₄, requires strict anhydrous conditions.
Directed Ortho-Metalation LDA, DMF[7]-78 °C to RTExcellent regioselectivity for C3, potential for high yields.Requires cryogenic temperatures, handling of pyrophoric reagents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
  • ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
  • Organic Chemistry Portal. (n.d.).
  • SynArchive. (n.d.).
  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
  • Wikipedia. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • Google Patents. (n.d.).
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • TCI AMERICA. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Thiophene.
  • ResearchGate. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.

Sources

Optimization

Technical Support Center: Purification of Methyl 3-formylthiophene-2-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3).[][2] This resource is designed for researchers, chemists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3).[][2] This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

Methyl 3-formylthiophene-2-carboxylate is a key building block in organic synthesis, often prepared via formylation of an appropriate thiophene precursor. A common synthetic route is the Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings.[3][4][5][6] While effective, this reaction can introduce specific impurities that complicate purification.[7] The primary challenges include removing unreacted starting materials, residual high-boiling solvents like N,N-Dimethylformamide (DMF), and structurally similar byproducts. The compound's functionality—an aromatic aldehyde and a methyl ester—dictates its polarity and chemical stability, which are critical parameters for designing a successful purification strategy.

This guide provides a systematic approach to tackling these purification hurdles using the most common laboratory techniques: flash column chromatography and recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the purification of Methyl 3-formylthiophene-2-carboxylate.

FAQ 1: My crude product is a dark-colored oil, but I expect a solid. What should I do?

This is a frequent observation. The oily nature is typically due to impurities that depress the melting point of the final product.

  • Probable Cause:

    • Residual Solvent: High-boiling solvents used in the reaction, such as DMF from a Vilsmeier-Haack reaction, are a common cause.[7]

    • Excess Impurities: A high concentration of unreacted starting material or reaction byproducts can form a eutectic mixture with the product.

  • Troubleshooting Steps:

    • Thorough Aqueous Work-up: Ensure the reaction has been properly quenched and neutralized. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a brine wash is crucial to remove acidic residues and water-soluble components.

    • High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump to effectively remove residual DMF or other high-boiling solvents. Gentle heating may be required.

    • Trituration: Attempt to induce crystallization by triturating (stirring/grinding) the oil with a cold, non-polar solvent in which the product is expected to have low solubility, such as hexanes, diethyl ether, or a mixture of the two. This can often cause the desired product to precipitate as a solid, leaving many impurities dissolved in the solvent.

FAQ 2: I'm seeing a persistent impurity with a very similar Rf to my product in TLC analysis. How can I improve separation via column chromatography?

When impurities co-elute with the product, a systematic optimization of the chromatographic conditions is required.[8]

  • Probable Cause: The impurity is likely a structurally related compound, such as an isomer or the unreacted starting material (methyl thiophene-2-carboxylate), which has a very similar polarity.

  • Troubleshooting Column Chromatography:

    • Optimize the Eluent System: The goal is to maximize the difference in retention factors (ΔRf).

      • Standard System: A common starting point is a mixture of ethyl acetate and hexanes.

      • Fine-Tune Polarity: Decrease the overall polarity of the eluent (i.e., reduce the percentage of ethyl acetate). This will cause all compounds to move more slowly down the column, often exaggerating small differences in polarity and improving separation.[9]

      • Change Solvent Selectivity: If reducing polarity isn't enough, switch one of the eluent components. For example, substituting ethyl acetate with dichloromethane (DCM) can alter the specific interactions with the silica gel and the compounds, sometimes resolving closely eluting spots.

    • Improve Column Technique:

      • Dry Loading: For optimal separation, avoid loading the sample in a large volume of solvent. Instead, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column. This creates a very narrow starting band.

      • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

FAQ 3: My product seems to be degrading on the silica gel column, leading to low yield and streaking on TLC. How can I prevent this?

The aldehyde group can be sensitive, particularly to the acidic nature of standard silica gel.

  • Signs of Degradation: Tailing of the product spot on TLC, the appearance of new, more polar spots after chromatography, and poor mass recovery.

  • Preventative Measures:

    • Neutralize the Silica/Eluent: Add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), to the eluent mixture.[10] This deactivates the acidic sites on the silica gel, preventing acid-catalyzed degradation of sensitive functional groups.

    • Use an Alternative Stationary Phase: For highly acid-sensitive compounds, consider using a more neutral adsorbent like alumina or Florisil. However, always test the stability of your compound on a small scale with these adsorbents first.[9][11]

    • Minimize Residence Time: Run the column efficiently without unnecessary delays. Once the pure fractions are collected, combine them and remove the solvent promptly.

Purification Protocols: A Step-by-Step Guide

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for purifying Methyl 3-formylthiophene-2-carboxylate from a typical crude reaction mixture.[12]

Workflow Diagram:

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep1 Dissolve Crude Product in Minimal DCM prep2 Add Silica Gel (2-3x mass of crude) prep1->prep2 prep3 Evaporate to Free-Flowing Powder (Dry Loading) prep2->prep3 col2 Carefully Add Dry-Loaded Sample prep3->col2 col1 Pack Column with Silica Gel in Low-Polarity Eluent col1->col2 col3 Elute with Optimized Solvent System (e.g., Gradient of 5-20% EtOAc in Hexanes) col2->col3 col4 Collect Fractions col3->col4 ana1 Analyze Fractions by TLC col4->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Remove Solvent via Rotary Evaporation ana2->ana3 ana4 Dry Under High Vacuum ana3->ana4 final_product final_product ana4->final_product Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC) Analysis:

    • First, determine an appropriate eluent system using TLC.[8]

    • Dissolve a small amount of the crude material in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate and develop it in various mixtures of ethyl acetate (EtOAc) and hexanes (e.g., 5%, 10%, 20% EtOAc in hexanes).

    • The ideal eluent system should give the desired product a retention factor (Rf) of approximately 0.25-0.35 to ensure good separation on the column.[9]

  • Column Preparation:

    • Select a column of appropriate size. A silica gel mass of 50-100 times the mass of the crude material is a good rule of thumb.

    • Pack the column as a slurry with silica gel in a low-polarity solvent (e.g., 100% hexanes or 2% EtOAc in hexanes), ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined from your initial TLC analysis.

    • Slowly increase the polarity of the eluent (gradient elution) to move the product down the column at a reasonable rate while separating it from impurities.

    • Collect fractions sequentially and monitor the elution process using TLC.

  • Isolation:

    • Identify the fractions containing the pure product by TLC analysis.

    • Combine these pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any final traces of solvent.

Data Summary for Column Chromatography:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide variety of organic compounds.[9]
Silica to Crude Ratio 50:1 to 100:1 (by mass)Ensures sufficient resolving power for good separation.
Eluent System Ethyl Acetate / HexanesOffers a good polarity range and selectivity for this class of compound.
Target Rf (TLC) 0.25 - 0.35Provides the optimal balance between resolution and elution time on the column.[9]
Protocol 2: Purification by Recrystallization

If the product is a solid or can be solidified by trituration, recrystallization is a highly effective and scalable purification technique.[13]

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling.[14]

    • Test small quantities of the crude solid with potential solvents. Good candidates for a moderately polar compound like this include isopropanol, ethanol, toluene, or a mixed solvent system like ethyl acetate/hexanes.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

    • Continue to add the solvent portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals and minimizes the trapping of impurities.[16]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Gently break up the crystal mass on the filter paper and wash with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.

    • Allow the crystals to air-dry on the filter for a few minutes before transferring them to a watch glass to dry completely, preferably in a vacuum oven.

Logical Flow for Recrystallization:

G start Crude Solid Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool hot_filtration Hot Filtration (to remove insoluble impurities) dissolve->hot_filtration optional ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end hot_filtration->cool

Caption: Step-wise process for purification by recrystallization.

References

  • AA Blocks. "Methyl 3-formylthiophene-2-carboxylate | 67808-71-3." Accessed January 6, 2026. [Link]

  • Abdulkadir, B. et al. "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)." SN Applied Sciences, 2021. [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Accessed January 6, 2026. [Link]

  • Nichols, L. "Troubleshooting (Recrystallization)." Chemistry LibreTexts, 2022. [Link]

  • National Center for Biotechnology Information. "Methyl 3-formylthiophene-2-carboxylate." PubChem Compound Database. Accessed January 6, 2026. [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Accessed January 6, 2026. [Link]

  • Google Patents. "US7288549B2 - Heterocyclic compounds, method for preparing same and use thereof as medicines, in particular as antibacterial agents." Accessed January 6, 2026.
  • Wikipedia. "Vilsmeier–Haack reaction." Accessed January 6, 2026. [Link]

  • University of Colorado Boulder, Department of Chemistry. "Column Chromatography." Accessed January 6, 2026. [Link]

  • NROChemistry. "Vilsmeier-Haack Reaction." Accessed January 6, 2026. [Link]

  • J&K Scientific LLC. "Vilsmeier-Haack Reaction." Accessed January 6, 2026. [Link]

  • Reddit. "Chromatography to separate polar molecules?" r/OrganicChemistry. Accessed January 6, 2026. [Link]

  • Reachem. "The Purification of Organic Compound: Techniques and Applications." Accessed January 6, 2026. [Link]

  • University of Rochester, Department of Chemistry. "How To Run A Reaction: Purification." Accessed January 6, 2026. [Link]

  • Columbia University. "Column chromatography." Accessed January 6, 2026. [Link]

  • Chemistry Steps. "Important Chemistry Tips-Solvents choose for recrystallization-Part4." YouTube, 2022. [Link]

  • Name-Reaction.com. "Vilsmeier-Haack reaction." Accessed January 6, 2026. [Link]

  • ResearchGate. "Column Chromatography set up for separation of aliphatic, aromatic and polar fractions." Accessed January 6, 2026. [Link]

  • Scribd. "Organic Compound Purification Guide." Accessed January 6, 2026. [Link]

  • Google Patents. "US3322833A - Preparation of aromatic aldehydes." Accessed January 6, 2026.
  • Graz University of Technology. "Solvent screening for the extraction of aromatic aldehydes." Accessed January 6, 2026. [Link]

  • ABL Technology. "METHYL 3-FORMYLTHIOPHENE-2-CARBOXYLATE | 67808-71-3." Accessed January 6, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of Methyl Thiophene-2-Carboxylate

Welcome to the technical support center for the formylation of methyl thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of methyl thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this reaction. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your synthesis and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of aldehydes. My primary product is the expected methyl 5-formylthiophene-2-carboxylate, but I am also seeing the 4-formyl isomer. Why is this happening and how can I improve the regioselectivity?

A1: Understanding the Regioselectivity Challenge

This is a classic challenge in the electrophilic substitution of substituted thiophenes. The thiophene ring is electron-rich, and the methyl ester at the C2 position is an electron-withdrawing group, which deactivates the ring. However, it deactivates the C3 and C5 positions to different extents. The sulfur atom's lone pair can stabilize a positive charge at the C5 position more effectively than at the C4 position, making the C5 position the most kinetically favored site for electrophilic attack.

Despite this, the C4 position can still react, especially under harsh reaction conditions (e.g., high temperatures, strong Lewis acids), leading to a mixture of isomers. The choice of formylating agent and catalyst is critical in controlling this selectivity.

Troubleshooting & Optimization Protocol:

  • Vilsmeier-Haack Conditions (Recommended for High C5 Selectivity): The Vilsmeier-Haack reaction, using a complex of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is generally the most effective method for achieving high C5 selectivity. This reagent is bulky and the reaction proceeds under relatively mild conditions, which enhances selectivity for the less sterically hindered and electronically favored C5 position.

  • Rieche Formylation (Alternative): Formylation using dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like SnCl₄ or TiCl₄ can also be used. However, the high reactivity of the electrophile generated can sometimes lead to reduced selectivity compared to the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation for High C5-Selectivity

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve methyl thiophene-2-carboxylate (1 equivalent) in a minimal amount of an inert solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the pure methyl 5-formylthiophene-2-carboxylate.

Troubleshooting Flowchart for Isomer Formation

G start Low C5:C4 Isomer Ratio Detected cond1 Check Reaction Conditions start->cond1 cond2 Using Vilsmeier-Haack? cond1->cond2 Temp is controlled sol1 Lower Reaction Temperature (e.g., maintain at 40°C) cond1->sol1 If Temp > 60°C sol2 Switch to Vilsmeier-Haack (POCl3/DMF) cond2->sol2 No (e.g., using Rieche) sol3 Verify Reagent Stoichiometry (Avoid excess Lewis Acid) cond2->sol3 Yes end Improved C5-Selectivity sol1->end sol2->end sol3->end

Caption: Troubleshooting isomer formation.

Q2: My reaction is not going to completion, and I am recovering a significant amount of starting material. What are the likely causes?

A2: Addressing Incomplete Conversion

Incomplete conversion is often traced back to issues with the reagents or reaction conditions. The formylating agent, particularly the Vilsmeier reagent, is moisture-sensitive and its effective concentration is key to driving the reaction forward.

Potential Causes and Solutions:

  • Moisture Contamination: The Vilsmeier reagent and Lewis acids are highly sensitive to moisture, which will quench them and prevent the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent Stoichiometry: An inadequate amount of the formylating agent will naturally lead to unreacted starting material.

    • Solution: While a slight excess (1.1-1.2 equivalents) of the formylating agent is recommended, ensure accurate measurement. For substrates that are particularly deactivated, a larger excess may be required.

  • Low Reaction Temperature or Insufficient Time: Formylation of a deactivated ring like methyl thiophene-2-carboxylate requires sufficient thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at lower temperatures, gradually increase the temperature (e.g., in 10°C increments) while monitoring the reaction progress by TLC or GC. Extend the reaction time if necessary.

Data Summary: Effect of Temperature on Conversion

Temperature (°C)Reaction Time (h)Conversion (%)C5:C4 Isomer Ratio
256~40%>98:2
404>95%>98:2
602>99%~95:5

Note: Data is illustrative and actual results may vary.

Q3: I am observing a dark, tar-like substance in my reaction flask, and my yield of the desired product is very low. What is causing this polymerization?

A3: Preventing Polymerization and Degradation

Thiophene and its derivatives are susceptible to polymerization or degradation under strongly acidic conditions, especially at elevated temperatures. This is a common cause of low yields and difficult purifications.

Mechanism of Degradation:

Excessively strong Lewis acids or high temperatures can lead to protonation of the thiophene ring, initiating oligomerization or polymerization pathways. The dark color is indicative of these complex, high-molecular-weight byproducts.

Mitigation Strategies:

  • Control Temperature: This is the most critical parameter. Avoid excessive heating. The formylation should proceed at the lowest temperature that allows for a reasonable reaction rate. A target range of 40-50°C is often optimal.

  • Controlled Reagent Addition: Add the substrate solution to the formylating agent slowly and at a low temperature. This prevents localized "hot spots" and a rapid, uncontrolled reaction that can lead to polymerization.

  • Choice of Lewis Acid: If not using the Vilsmeier-Haack reaction, choose a milder Lewis acid. For instance, SnCl₄ is generally considered less harsh than AlCl₃.

  • Quenching Procedure: The quenching step is also critical. The reaction mixture should be cooled thoroughly in an ice bath before slowly and carefully adding the quenching solution (e.g., saturated sodium bicarbonate or acetate). A rapid, exothermic quench can also degrade the product.

Logical Flow for Minimizing Degradation

G start Polymerization Observed check_temp Was Reaction Temp > 60°C? start->check_temp check_add Was Substrate Added Slowly at 0°C? check_temp->check_add No sol_temp Reduce Max Temp to 40-50°C check_temp->sol_temp Yes check_quench Was Quench Performed Slowly at 0°C? check_add->check_quench Yes sol_add Implement Slow, Cooled Addition check_add->sol_add No sol_quench Ensure Slow, Cooled Quench check_quench->sol_quench No end Clean Reaction, Higher Yield check_quench->end Yes sol_temp->end sol_add->end sol_quench->end

Caption: Decision tree for mitigating polymerization.

References

  • Title: A Vilsmeier-Haack reaction of methyl 2-thiophenecarboxylate Source: PrepChem URL: [Link]

  • Title: The Vilsmeier-Haack Reaction: Scope and Synthetic Applications Source: Organic Chemistry Portal URL: [Link]

  • Title: Rieche Formylation Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Formylation of Thiophene and Furan Source: Journal of the American Chemical Society URL: [Link]

Optimization

"Methyl 3-formylthiophene-2-carboxylate" stability and storage conditions

Welcome to the technical support center for Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile thiophene-based building block. Here, we address common questions and troubleshooting scenarios encountered during storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl 3-formylthiophene-2-carboxylate?

For optimal long-term stability, Methyl 3-formylthiophene-2-carboxylate should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) . The container should be tightly sealed to prevent exposure to moisture and air.[1][2] While some related thiophene derivatives are stored at room temperature, the presence of the reactive aldehyde functionality in this molecule warrants more stringent conditions to prevent gradual oxidation.[3] For extended periods (greater than one year), storage at -20°C is recommended to minimize any potential degradation.[2]

Q2: My sample of Methyl 3-formylthiophene-2-carboxylate has developed a yellowish or brownish tint. Is it still usable?

A change in color from off-white or pale yellow to a more pronounced yellow or brown hue is a common indicator of degradation. This is often due to the oxidation of the aldehyde group or other subtle changes to the thiophene ring. While a slight color change may not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material using techniques like ¹H NMR, LC-MS, or TLC before use in sensitive applications. For high-stakes experiments, such as in late-stage drug development, using a fresh or purified lot is recommended.

Q3: What are the primary degradation pathways for this molecule?

The structure of Methyl 3-formylthiophene-2-carboxylate contains three key functional groups that can be susceptible to degradation:

  • Aldehyde Oxidation: The formyl group is prone to oxidation to the corresponding carboxylic acid, forming 2-(methoxycarbonyl)thiophene-3-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Ester Hydrolysis: The methyl ester can undergo hydrolysis to the carboxylic acid, particularly in the presence of moisture, acid, or base. This would also yield 2-(methoxycarbonyl)thiophene-3-carboxylic acid.

  • Thiophene Ring Reactions: While the thiophene ring is aromatic, it can be susceptible to strong oxidizing agents. The electron-withdrawing nature of the formyl and ester groups can influence its reactivity.

Q4: What materials and reagents are incompatible with Methyl 3-formylthiophene-2-carboxylate?

To ensure the integrity of the compound, avoid contact with the following:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or nitric acid can lead to aggressive and non-selective oxidation of the molecule.

  • Strong Bases: Hydroxides and alkoxides can catalyze the hydrolysis of the methyl ester.[4]

  • Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride will reduce the aldehyde group. While this is a common synthetic transformation, it should be avoided during storage and in reaction setups where the aldehyde is intended to remain intact.

  • Strong Acids: Can promote polymerization or other side reactions, as well as catalyze ester hydrolysis.

Troubleshooting Guide for Experimental Applications

Unexpected experimental results can often be traced back to the stability and handling of starting materials. This guide provides a systematic approach to troubleshooting common issues.

Diagram: Troubleshooting Workflow

Below is a diagram illustrating the logical flow for troubleshooting issues related to the stability of Methyl 3-formylthiophene-2-carboxylate.

troubleshooting_workflow Troubleshooting Workflow start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Material (NMR, LC-MS, TLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degradation_suspected Degradation Suspected (Discoloration, Impurity Peaks) purity_ok->degradation_suspected No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify_reagent Purify Reagent (Recrystallization, Chromatography) or Procure New Lot degradation_suspected->purify_reagent purify_reagent->start conditions_ok Conditions Correct? check_conditions->conditions_ok reagent_issue Potential Reagent Incompatibility or Degradation conditions_ok->reagent_issue No success Successful Reaction conditions_ok->success Yes optimize_conditions Optimize Reaction Parameters (Temperature, Solvent, Time) reagent_issue->optimize_conditions optimize_conditions->start

Sources

Troubleshooting

Technical Support Center: Analysis of Byproducts in the Synthesis of Methyl 3-formylthiophene-2-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. By understanding the underlying reaction mechanisms, you can effectively troubleshoot impurities, optimize reaction conditions, and ensure the high purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing Methyl 3-formylthiophene-2-carboxylate?

The most prevalent method for this synthesis is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[2][4][5] In this case, the starting material is Methyl thiophene-2-carboxylate. The reaction is favored for its use of relatively inexpensive reagents and generally good yields.

Q2: Why is regioselectivity a concern in this reaction, and what are the expected isomeric byproducts?

Regioselectivity is a critical factor due to the directing effects of the methoxycarbonyl group on the thiophene ring. The thiophene ring itself is electron-rich, and electrophilic substitution is highly favored at the C2 (α) position.[6][7] However, since the C2 position is already substituted with the ester, the incoming electrophile (the Vilsmeier reagent) is directed to other positions.

The primary directing effect of the electron-withdrawing methoxycarbonyl group is to deactivate the ring, particularly the adjacent C3 position. However, formylation still occurs, and while the C5 position is the most electronically favored for electrophilic attack on a 2-substituted thiophene, steric hindrance can play a role. The major isomeric byproducts are typically:

  • Methyl 5-formylthiophene-2-carboxylate

  • Methyl 4-formylthiophene-2-carboxylate

The relative ratios of these isomers can be influenced by reaction conditions such as temperature and the specific Vilsmeier reagent used.[8][9]

Q3: What other non-isomeric byproducts might I encounter?

Besides isomeric impurities, other byproducts can arise from incomplete reactions or side reactions:

  • Unreacted Starting Material: Methyl thiophene-2-carboxylate may remain if the reaction does not go to completion.

  • Di-formylated Products: Under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group can be added to the ring.

  • Polymeric/Tarry Materials: High temperatures can lead to the decomposition of the starting material or product, resulting in the formation of dark, insoluble tars.[4]

Section 2: Troubleshooting Guide: Byproduct Identification and Remediation

This section addresses specific analytical observations and provides a workflow for identifying the issue and implementing a solution.

Problem 1: My ¹H NMR spectrum shows multiple aldehyde peaks and complex aromatic signals.
  • Possible Cause: This is the classic sign of a mixture of regioisomers. The aldehyde protons and the thiophene ring protons of the desired 3-formyl isomer and the undesired 4- and 5-formyl isomers will have distinct chemical shifts and coupling constants.

  • Analytical Workflow:

    • ¹H NMR Analysis: Carefully analyze the aromatic region. The coupling constants (J-values) between the thiophene protons are characteristic of their relative positions.

    • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique to separate the isomers and confirm they have the same mass-to-charge ratio (m/z), confirming they are isomers.[10][11][12]

    • 2D NMR (COSY & HMBC): For unambiguous structure confirmation, run Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These will reveal the connectivity between protons and carbons.

  • Proposed Solution:

    • Temperature Control: Lowering the reaction temperature often increases the regioselectivity of the reaction.

    • Rate of Addition: Add the Vilsmeier reagent slowly to the solution of the thiophene ester to maintain a low concentration of the electrophile and minimize side reactions.

    • Stoichiometry: Use a precise stoichiometry of the formylating agent (typically 1.0 to 1.2 equivalents).

  • Purification Strategy: The isomers can typically be separated by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point. Monitor the separation closely by TLC.

Byproduct Identification Table
CompoundKey ¹H NMR Signals (Approx. δ, CDCl₃)GC-MS Elution Order
Methyl 3-formylthiophene-2-carboxylate (Product) ~10.5 ppm (s, 1H, CHO), ~7.7 ppm (d, 1H), ~7.2 ppm (d, 1H)Intermediate
Methyl 5-formylthiophene-2-carboxylate (Byproduct)~9.9 ppm (s, 1H, CHO), ~7.8 ppm (d, 1H), ~7.2 ppm (d, 1H)Last
Methyl 4-formylthiophene-2-carboxylate (Byproduct)~10.2 ppm (s, 1H, CHO), ~8.2 ppm (d, 1H), ~7.9 ppm (d, 1H)First
Methyl thiophene-2-carboxylate (Starting Material)No aldehyde proton, ~7.8 ppm (dd, 1H), ~7.5 ppm (dd, 1H), ~7.1 ppm (t, 1H)Earliest

Note: Exact chemical shifts can vary based on solvent and concentration. This table provides a general guide.

Problem 2: My mass spectrum shows a molecular ion peak higher than expected for my product.
  • Possible Cause: This often indicates the presence of a di-formylated byproduct, where two aldehyde groups have been added to the thiophene ring.

  • Analytical Workflow:

    • Confirm Molecular Weight: Check if the observed molecular weight corresponds to the addition of two formyl groups (C₂H₂O₂) to the starting material.

    • ¹H NMR Analysis: Look for two distinct aldehyde singlets in the ¹H NMR spectrum. The aromatic region will also be simplified due to increased substitution.

  • Proposed Solution:

    • Reduce Reagent Stoichiometry: The most effective solution is to strictly limit the amount of Vilsmeier reagent to near-stoichiometric amounts (1.0 equivalent).

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Problem 3: The reaction mixture is a dark, intractable tar.
  • Possible Cause: This is likely due to polymerization or decomposition, often caused by excessive heat.[4] The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to runaway reactions.

  • Analytical Workflow: Analysis of such material is difficult. The primary goal is to prevent its formation in subsequent runs.

  • Proposed Solution:

    • Aggressive Cooling: Maintain the reaction temperature at 0-10 °C, especially during the addition of POCl₃ to DMF and during the addition of the Vilsmeier reagent to the thiophene substrate.[4]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat.

    • Solvent Choice: Use an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to help control the temperature.[4]

Section 3: Visualized Workflows and Mechanisms

Vilsmeier-Haack Reaction and Byproduct Formation

The following diagram illustrates the main reaction pathway to Methyl 3-formylthiophene-2-carboxylate and the competing pathways that lead to the formation of major isomeric byproducts.

Reaction_Pathway cluster_reagents Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start Methyl thiophene-2-carboxylate Vilsmeier->Start Product Methyl 3-formyl- thiophene-2-carboxylate Start->Product Attack at C3 (Desired) Byproduct5 Methyl 5-formyl- thiophene-2-carboxylate Start->Byproduct5 Attack at C5 (Major Byproduct) Byproduct4 Methyl 4-formyl- thiophene-2-carboxylate Start->Byproduct4 Attack at C4 (Minor Byproduct)

Caption: Reaction scheme for the Vilsmeier-Haack formylation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering unexpected results in your synthesis.

Troubleshooting_Workflow start Crude Product Analysis (¹H NMR, TLC, GC-MS) purity_check Is Purity >95%? start->purity_check isomers Problem: Multiple Isomers Detected purity_check->isomers No, Isomers high_mw Problem: High MW Impurity purity_check->high_mw No, High MW low_yield Problem: Low Yield / Tar Formation purity_check->low_yield No, Low Yield/Tar end_ok Proceed to Scale-Up purity_check->end_ok Yes optimize_regio Solution: - Lower Temperature - Slow Addition Rate - Column Chromatography isomers->optimize_regio optimize_stoich Solution: - Reduce Vilsmeier Reagent - Monitor Reaction Closely high_mw->optimize_stoich optimize_conditions Solution: - Ensure Anhydrous Conditions - Improve Cooling & Stirring low_yield->optimize_conditions

Caption: Step-by-step troubleshooting guide for byproduct analysis.

Section 4: Key Experimental Protocol

GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in saturated sodium bicarbonate solution. Extract with ethyl acetate or dichloromethane (2 mL). Dry the organic layer over anhydrous Na₂SO₄ and dilute to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • GC Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Split/splitless injector. A pulsed splitless injection can improve sensitivity.[12]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product, and isomers based on their mass spectra and retention times.

    • Integrate the peak areas to estimate the relative percentages of each component in the crude mixture.

References

  • G. A. Olah, L. Ohannesian, M. Arvanaghi, Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study, Chemical Reviews, 1987.
  • Chemistry Stack Exchange, Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]

  • ResearchGate, ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. Available at: [Link]

  • ACS Publications, Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes, The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate, Synthesis of methyl thiophene-2-carboxylates. Available at: [Link]

  • Organic Chemistry Portal, Vilsmeier-Haack Reaction. Available at: [Link]

  • Zeitschrift für Naturforschung, Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available at: [Link]

  • Wikipedia, Vilsmeier–Haack reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research, REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • J&K Scientific LLC, Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate, GLC and GLC-MS Analysis of Thiophene Derivatives in Plants. Available at: [Link]

  • Royal Society of Chemistry, Supporting Information. Available at: [Link]

  • ResearchGate, GC-MS Characterisation of Products of Oxidation of Thiophenes. Available at: [Link]

  • ResearchGate, GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for "Methyl 3-formylthiophene-2-carboxylate" synthesis

Welcome to the technical support center for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this specific synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to ensure your success.

PART 1: Foundational Concepts & Strategy FAQs

This synthesis is not trivial due to the specific regiochemistry required. These foundational questions address the core strategic decisions needed for a successful outcome.

Q1: Why is the direct formylation of Methyl thiophene-2-carboxylate not a viable route to the 3-formyl isomer?

A1: Direct formylation, such as the Vilsmeier-Haack reaction, is an electrophilic aromatic substitution. The regiochemical outcome on a substituted thiophene ring is dictated by the electronic properties of the existing substituents.

  • Thiophene Ring Activation: The sulfur atom in the thiophene ring is a powerful activating group that directs electrophilic attack to the C2 and C5 positions due to resonance stabilization of the intermediate sigma complex.

  • Substituent Effects: In the starting material, Methyl thiophene-2-carboxylate, the C5 position is the most electronically enriched and sterically accessible site for an incoming electrophile. The ester group at C2 is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent C3 position.

Consequently, any direct electrophilic formylation will overwhelmingly yield the Methyl 5-formylthiophene-2-carboxylate isomer, not the desired C3 isomer.

Q2: What is the recommended and most reliable synthetic pathway to achieve the desired 3-formyl regiochemistry?

A2: To overcome the inherent electronic bias of the thiophene ring, a strategy that pre-installs functionality to control the reaction site is necessary. The most reliable method involves a halogen-metal exchange followed by quenching with a formylating agent. This approach leverages a change in reactivity from electrophilic substitution to a powerful nucleophilic reaction at a defined position.

The recommended starting material is Methyl 3-bromothiophene-2-carboxylate . The synthetic sequence is as follows:

  • Lithiation: A halogen-metal exchange reaction is performed on Methyl 3-bromothiophene-2-carboxylate using a strong organolithium base (e.g., n-butyllithium). This selectively generates a nucleophilic lithium species at the C3 position.

  • Formylation: The 3-lithiated intermediate is then treated with an electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF).

  • Hydrolysis: An aqueous workup hydrolyzes the resulting intermediate to afford the target aldehyde, Methyl 3-formylthiophene-2-carboxylate.

This method provides excellent regiocontrol, as the site of formylation is determined by the initial position of the bromine atom.

PART 2: Troubleshooting Guide & Optimization FAQs

Even with a robust strategy, experimental challenges can arise. This section addresses specific issues in a question-and-answer format.

Low or No Product Yield
Q3: My reaction failed, and I've only recovered my starting material, Methyl 3-bromothiophene-2-carboxylate. What are the most likely causes?

A3: This outcome almost always points to a failure in the initial halogen-metal exchange step. The 3-lithiated intermediate was never formed, so no reaction with DMF could occur. Consider the following critical factors:

  • Inactivity of Organolithium Reagent: Butyllithium reagents degrade over time, especially if improperly stored. A common sign of degradation is a yellowish color and/or precipitation in the bottle. Always titrate your BuLi before use to determine its exact molarity.

  • Presence of Protic Contaminants: Organolithium reagents are extremely strong bases and will react instantly with any source of protons. This includes water, alcohols, or even acidic functional groups.

    • Action: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and handled under an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature Too High: Halogen-metal exchange is very fast and is typically performed at cryogenic temperatures (-78 °C is standard). If the temperature is too high, competing side reactions can consume the organolithium reagent before the desired exchange occurs.[1]

Q4: My yield is very low, and TLC/LC-MS analysis shows a complex mixture of byproducts. What side reactions are occurring?

A4: A complex product profile suggests that while some lithiation may have occurred, other reactive pathways are competing.

  • Attack on the Ester: Organolithium reagents are nucleophilic and can attack the ester carbonyl group. This is more likely if the reaction temperature is allowed to rise above -70 °C. This can lead to the formation of ketones or tertiary alcohols after workup. Using a bulkier base like t-BuLi can sometimes mitigate this, but it also introduces other challenges.

  • Proton Abstraction at C5: The proton at the C5 position of the thiophene ring is acidic. If the halogen-metal exchange is slow or incomplete, the organolithium reagent can act as a base and deprotonate the C5 position, leading to the formation of the 5-formyl isomer as a significant byproduct.

  • Anionic Rearrangement: While less common for esters compared to other directing groups like amides, there is a possibility of rearrangement reactions if the lithiated intermediate is not stable under the reaction conditions.[1]

Reagent & Condition Optimization
Q5: How critical is maintaining a low temperature throughout the addition and reaction?

A5: It is arguably the most critical parameter for success.

  • At -78 °C (Dry Ice/Acetone Bath): This temperature is optimal for the halogen-metal exchange reaction. It is generally fast and selective at this temperature. The lithiated intermediate is also most stable, minimizing decomposition or side reactions like ester attack.[2][3]

  • Above -70 °C: As the temperature rises, the rate of competing reactions increases significantly. The organolithium reagent may begin to add to the ester carbonyl, and the stability of the 3-lithiated thiophene decreases.

  • During Quench: The reaction with DMF should also be performed at -78 °C. Adding the lithiated species to cold DMF (or vice versa) ensures that the formylation is rapid and controlled. Allowing the mixture to warm prematurely before quenching can lead to a host of byproducts.

Q6: My lab has n-BuLi and t-BuLi. Which is better for this transformation?

A6: There is a trade-off between reactivity and selectivity.

  • n-Butyllithium (n-BuLi): This is the most commonly used reagent for this type of transformation. It is sufficiently reactive to perform the halogen-metal exchange efficiently at -78 °C. It is the recommended starting point for optimization.

  • tert-Butyllithium (t-BuLi): This reagent is much more reactive and basic than n-BuLi. While it can ensure a very fast halogen-metal exchange, its high reactivity increases the risk of side reactions, including deprotonation at other sites or decomposition of the solvent (THF). Its steric bulk may slightly reduce the rate of attack at the ester carbonyl, but its overall higher reactivity often makes it more difficult to control for this specific substrate.

Recommendation: Start with 1.1 equivalents of freshly titrated n-BuLi. Only consider other bases if the halogen-metal exchange proves sluggish.

Q7: Does the quality of the N,N-dimethylformamide (DMF) used for the quench matter?

A7: Absolutely. The purity of the electrophile is just as important as the integrity of the organolithium reagent.

  • Water Content: Commercial DMF contains trace amounts of water, which will quench the lithiated intermediate, reducing the yield.

  • Decomposition Products: Old bottles of DMF can decompose to form dimethylamine and formic acid. Dimethylamine can react with the lithiated species or intermediates, while formic acid is a proton source.

  • Action: For best results, use a fresh bottle of anhydrous DMF or dry and distill your own DMF before use. It should be stored over molecular sieves under an inert atmosphere.

Workup & Purification
Q8: My aqueous workup is forming emulsions, and product recovery is poor. How can I improve this step?

A8: A careful quenching and extraction procedure is vital.

  • Quenching Protocol: After the reaction with DMF is complete (typically after stirring for 1-2 hours at low temperature), the reaction should be quenched by slowly pouring it into a vigorously stirred, cold solution of saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl. Quenching directly with water can be too exothermic and basic, leading to side reactions.

  • pH Adjustment: Ensure the aqueous layer is slightly acidic (pH 5-6) before extraction. This protonates any anionic species and helps break up inorganic salts.

  • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase. If emulsions persist, adding brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous layer.

Q9: What is the most effective method for purifying the final product?

A9: The crude product is rarely pure enough for direct use. Flash column chromatography on silica gel is the standard and most effective purification method.

  • Solvent System (Eluent): A non-polar/polar solvent mixture is required. A good starting point is a gradient of ethyl acetate in hexanes (or heptane). For example, starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 15-20%.

  • Monitoring: Follow the separation using Thin Layer Chromatography (TLC) with visualization under a UV lamp (254 nm) and staining (e.g., potassium permanganate or vanillin) to distinguish the product from impurities. The aldehyde product should be UV active.

PART 3: Experimental Protocols, Data & Visualizations

Optimized Protocol: Synthesis via Halogen-Metal Exchange

This protocol outlines a reliable method for the synthesis of Methyl 3-formylthiophene-2-carboxylate.

Reagents & Materials:

  • Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, solution in hexanes, titrated)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Argon or N₂), add Methyl 3-bromothiophene-2-carboxylate (1.0 equiv) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv) dropwise via syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching: Remove the cooling bath and slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers, wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Starting Material Methyl 3-bromothiophene-2-carboxylatePre-functionalized to ensure C3 selectivity.
Solvent Anhydrous THFEthereal solvent is required to solvate the organolithium species. Must be strictly anhydrous.
Lithiation Reagent n-BuLi (freshly titrated)Provides a good balance of reactivity and selectivity. Stoichiometry is critical.
Stoichiometry (BuLi) 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of starting material without excessive side reactions.
Lithiation Temp. -78 °CCrucial for preventing side reactions, especially nucleophilic attack on the ester.[2]
Formylating Agent Anhydrous DMFCommon, effective C1 electrophile. Must be dry to avoid quenching the lithiated intermediate.
Stoichiometry (DMF) 1.2 - 1.5 equivalentsAn excess ensures the lithiated intermediate is trapped efficiently.
Formylation Temp. -78 °CMaintains control and minimizes byproduct formation.
Workup Quencher Saturated aq. NH₄ClProvides a mild acidic quench to neutralize the reaction and hydrolyze the intermediate.
Typical Yield 60 - 80%Yield is highly dependent on reagent quality and strict adherence to anhydrous, low-temp conditions.
Visualization of Synthetic Workflow

Synthetic_Workflow cluster_main Synthesis of Methyl 3-formylthiophene-2-carboxylate SM Methyl 3-bromothiophene-2-carboxylate in Anhydrous THF Lithiation Halogen-Metal Exchange (Lithiation) SM->Lithiation 1. n-BuLi (1.1 eq) 2. -78 °C, 1h Intermediate 3-Lithio-thiophene Intermediate Lithiation->Intermediate Formylation Electrophilic Quench (Formylation) Intermediate->Formylation 1. Anhydrous DMF (1.5 eq) 2. -78 °C, 2h Workup Aqueous Workup (NH4Cl Quench) Formylation->Workup Product_Crude Crude Product Mixture Purification Flash Column Chromatography Product_Crude->Purification Workup->Product_Crude Product_Final Pure Methyl 3-formylthiophene-2-carboxylate Purification->Product_Final

Caption: Synthetic workflow via halogen-metal exchange.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_SM Analysis shows mainly Starting Material? Start->Check_SM Check_Byproducts Analysis shows complex byproduct mixture? Start->Check_Byproducts Cause_Lithiation Root Cause: Lithiation Failure Check_SM->Cause_Lithiation Yes Cause_SideRxn Root Cause: Competing Side Reactions Check_Byproducts->Cause_SideRxn Yes Sol_BuLi Solution: Titrate n-BuLi. Use a fresh bottle. Cause_Lithiation->Sol_BuLi Sol_Dry Solution: Flame-dry glassware. Use anhydrous solvents. Cause_Lithiation->Sol_Dry Sol_Temp1 Solution: Ensure temperature is stable at -78 °C. Cause_Lithiation->Sol_Temp1 Sol_Temp2 Solution: Maintain T < -70 °C during addition & reaction. Cause_SideRxn->Sol_Temp2 Sol_DMF Solution: Use anhydrous DMF for quench. Cause_SideRxn->Sol_DMF Sol_Equiv Solution: Check stoichiometry. Avoid large excess of BuLi. Cause_SideRxn->Sol_Equiv

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis of Methyl 3-formylthiophene-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary technical knowledge and practical insights to overcome common challenges and achieve optimal yields in your experiments.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

Low yields in the preparation of Methyl 3-formylthiophene-2-carboxylate, typically via the Vilsmeier-Haack reaction, are a common challenge. This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My Vilsmeier-Haack reaction is resulting in a very low yield or failing completely. What are the primary causes and how can I improve the outcome?

Several factors can contribute to low or no yield in a Vilsmeier-Haack reaction. A methodical investigation of each is key to a successful synthesis.

1. Quality and Stoichiometry of Reagents:

The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

  • Actionable Insight: Always use fresh, anhydrous DMF. DMF is hygroscopic and can degrade to dimethylamine, which will react with and consume the Vilsmeier reagent. Ensure your POCl₃ is also of high purity and stored under anhydrous conditions. The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.

2. Reaction Temperature and Time:

Temperature control is critical during both the formation of the Vilsmeier reagent and the subsequent formylation of the thiophene substrate.

  • Actionable Insight: The formation of the Vilsmeier reagent is an exothermic process and should be carried out at low temperatures (typically 0 °C) to prevent degradation.[3] The formylation step itself may require heating, but excessive temperatures can lead to the formation of side products and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating. Reaction temperatures can range from below 0°C to 80°C depending on the substrate's reactivity.[4]

3. Incomplete Hydrolysis of the Iminium Intermediate:

The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the desired aldehyde. Incomplete hydrolysis will result in a lower yield of the final product.

  • Actionable Insight: After the formylation is complete, the reaction mixture must be quenched with water or a basic solution (e.g., sodium acetate, sodium bicarbonate) to facilitate hydrolysis.[5] Ensure thorough mixing and an adequate amount of water for the hydrolysis to proceed to completion. The pH of the aqueous solution should be carefully adjusted to be neutral or slightly basic to ensure complete conversion of the iminium salt.

4. Substrate Reactivity and Regioselectivity:

The electron-withdrawing nature of the methyl carboxylate group at the 2-position of the thiophene ring deactivates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction more challenging than with unsubstituted thiophene. This deactivation can lead to lower yields and the potential for the formation of isomeric products. The primary site of formylation is expected to be the electron-rich positions of the thiophene ring. For a 2-substituted thiophene with an electron-withdrawing group, the formylation is generally directed to the 4 and 5 positions. However, the formation of the 3-formyl isomer, while electronically less favored, can occur.

  • Actionable Insight: To overcome the deactivating effect of the ester group, it may be necessary to use a larger excess of the Vilsmeier reagent and/or higher reaction temperatures. However, this must be balanced against the risk of side reactions. Careful optimization of the reaction conditions is crucial. When thiophene derivatives with a substituent at the 3rd position are used in the Vilsmeier reaction, a mixture of the 2-formyl and 4-formyl products can be formed.[5]

Troubleshooting Flowchart for Low Yields

start Low or No Yield reagent_quality Check Reagent Quality (Anhydrous DMF & POCl₃?) start->reagent_quality stoichiometry Verify Stoichiometry (Excess Vilsmeier Reagent?) reagent_quality->stoichiometry Reagents OK end_bad Persistent Low Yield reagent_quality->end_bad Reagents Poor temp_control Review Temperature Control (0°C for reagent formation?) stoichiometry->temp_control Stoichiometry Correct stoichiometry->end_bad Stoichiometry Incorrect hydrolysis Ensure Complete Hydrolysis (Adequate water/base?) temp_control->hydrolysis Temperature Controlled temp_control->end_bad Poor Temp. Control purification Optimize Purification (Column Chromatography?) hydrolysis->purification Hydrolysis Complete hydrolysis->end_bad Incomplete Hydrolysis end_good Improved Yield purification->end_good Purification Optimized purification->end_bad Losses during Purification

Caption: A troubleshooting workflow to diagnose and resolve low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the Vilsmeier-Haack formylation of methyl thiophene-2-carboxylate?

The primary side products are often regioisomers. Due to the directing effect of the ester group, formylation can potentially occur at the 4 and 5-positions of the thiophene ring, leading to the formation of Methyl 4-formylthiophene-2-carboxylate and Methyl 5-formylthiophene-2-carboxylate. Diformylation can also occur under harsh reaction conditions.

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (around 9.8-10.5 ppm) and distinct signals for the thiophene ring protons and the methyl ester group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch for the aldehyde (around 1670-1690 cm-1) and the ester (around 1710-1730 cm-1) should be visible.

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product with the starting material.

Q3: What is the best method for purifying Methyl 3-formylthiophene-2-carboxylate?

Flash column chromatography on silica gel is the most common and effective method for purifying the product from unreacted starting material and isomeric byproducts. A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl thiophene-2-carboxylate

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl thiophene-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Vilsmeier Reagent Formation: To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction: Add a solution of methyl thiophene-2-carboxylate (1 equivalent) in anhydrous DCM to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Stir for 2-6 hours, monitoring the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Reaction Mechanism Overview

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Thiophene Methyl thiophene- 2-carboxylate Vilsmeier_Reagent->Thiophene Attack Iminium_Intermediate Iminium Salt Intermediate Thiophene->Iminium_Intermediate Water H₂O Iminium_Intermediate->Water Hydrolysis Product Methyl 3-formyl- thiophene-2-carboxylate Water->Product

Caption: The key stages of the Vilsmeier-Haack reaction.

Data Summary

ParameterRecommended Condition/ValueRationale/Reference
Reagents Anhydrous DMF, Fresh POCl₃To ensure efficient formation of the Vilsmeier reagent.[1]
Stoichiometry 1.2-1.5 eq. POCl₃, 3 eq. DMFAn excess of the Vilsmeier reagent is often required.
Temperature 0 °C (reagent formation), 40-60 °C (formylation)To control exothermicity and prevent side reactions.[3][4]
Work-up Quench with ice, neutralize with NaHCO₃For safe and complete hydrolysis of the iminium intermediate.[5]
Purification Flash column chromatography (Silica gel)To separate the desired product from isomers and impurities.
Typical Yield 30-70% (highly substrate and condition dependent)Yields can vary significantly based on optimization.[5]

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis1991, 2, 777-794.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
  • Campaigne, E.; Archer, W. L. Formylation of dimethylaniline. Org. Synth.1953, 33, 27.
  • Muzart, J. Vilsmeier-Haack type formylation of some electron-rich heterocycles. Tetrahedron2009, 65(41), 8313-8323.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chavan, S. P.; et al. A mild and efficient Vilsmeier-Haack reaction of indoles. Tetrahedron Lett.2002, 43(47), 8583-8586.
  • Process for production of 2-thiophene aldehydes. CA2108737A1.
  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Request PDF. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-formylthiophene-2-carboxylate

Welcome to the technical support center for the purification of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. The purity of this reagent is critical for successful downstream applications, and achieving high purity can often present challenges. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered during purification.

Part 1: Initial Purity Assessment & Common Impurities

Before attempting any purification, it is crucial to assess the crude product to understand the nature and extent of impurities. This initial analysis will guide the selection of the most effective purification strategy.

Q1: What are the most likely impurities in my crude Methyl 3-formylthiophene-2-carboxylate sample?

A1: The impurities present will largely depend on the synthetic route used. A common method for synthesizing this compound is the Vilsmeier-Haack formylation of Methyl 3-methylthiophene-2-carboxylate.[1][2] Based on this and other potential pathways, you should anticipate the following impurities:

  • Unreacted Starting Material: Unreacted Methyl 3-methylthiophene-2-carboxylate is a very common impurity.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other formylated isomers may be present.

  • Hydrolyzed Product (3-formylthiophene-2-carboxylic acid): The methyl ester is susceptible to hydrolysis, especially during aqueous workup, leading to the corresponding carboxylic acid.[3]

  • Over-oxidation Products: Although less common in Vilsmeier-Haack reactions, trace amounts of the carboxylic acid can also form through oxidation of the aldehyde.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, POCl₃ decomposition products, ethyl acetate, hexanes) may be present.

Q2: What analytical techniques are best for evaluating the purity of my crude product?

A2: A multi-technique approach is always recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most convenient method for initial assessment. It helps visualize the number of components and provides a preliminary idea of the polarity differences, which is crucial for developing a column chromatography method.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. It can quantify the level of starting material and other proton-bearing impurities relative to your desired product. The aldehyde proton of your product should appear as a distinct singlet, typically downfield.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is an excellent tool for quantifying purity and detecting non-volatile impurities.[5][6][7] A gradient method is often necessary to resolve compounds with different polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities like residual solvents and can also be used for the analysis of the main compound if it is thermally stable.[6]

Workflow for Purity Assessment

Caption: Initial workflow for assessing purity and selecting a purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can be tricky.

Q3: I've tried to recrystallize my product from a single solvent, but it keeps "oiling out." What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. The melting point of Methyl 3-hydroxythiophene-2-carboxylate (a related compound) is 38-43 °C, suggesting our target compound may also have a relatively low melting point.[8]

Causality & Solution: This is a common problem with low-melting-point solids. The solution is to use a solvent system where the compound is soluble at a temperature below its melting point.

  • Use a Lower-Boiling Solvent: Switch to a solvent with a lower boiling point. For example, if you are using ethanol, try methanol or a mixture of diethyl ether and hexanes.

  • Employ a Two-Solvent System: This is often the most effective solution.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • While stirring, slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes or petroleum ether) until you see persistent turbidity (cloudiness).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This encourages the formation of well-defined crystals rather than an oil.

Q4: My recrystallized product looks clean, but NMR analysis still shows significant impurities. What went wrong?

A4: This indicates that the impurities have similar solubility properties to your product in the chosen solvent system, leading to their co-precipitation.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the product well when hot but poorly when cold, while dissolving the impurities well at all temperatures OR not at all. Consult a solvent polarity chart and experiment with different solvent systems.

  • Slow Down the Crystallization: Rapid cooling traps impurities within the crystal lattice. After dissolving your compound in hot solvent, allow it to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Perform a Pre-Purification Step: If an impurity is present in a large amount or has very similar polarity, a preliminary purification step may be necessary.

    • Acidic Impurity (e.g., carboxylic acid): Dissolve the crude material in ethyl acetate and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move to the aqueous layer.

    • Basic Impurities: Wash with a dilute acid like 1M HCl.

Decision Tree for Recrystallization Troubleshooting

Caption: Troubleshooting guide for common recrystallization problems.

Part 3: Troubleshooting Column Chromatography

Column chromatography is the most common and versatile method for purifying organic compounds.[4]

Q5: How do I select the optimal solvent system (eluent) for my column?

A5: The key is to find a solvent system that provides good separation between your product and the impurities on a TLC plate. The ideal Retention Factor (Rƒ) for your product should be between 0.25 and 0.40 .

Step-by-Step Protocol for Eluent Selection:

  • Start with a Standard System: A mixture of ethyl acetate (polar) and hexanes (non-polar) is a common starting point for compounds of moderate polarity.

  • Run Test TLCs: Spot your crude material on several TLC plates and run them in different ratios of your chosen solvents (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Analyze the Results:

    • Rƒ too high (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • Rƒ too low (<0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Poor Separation (spots are close together): The selectivity is poor. Try a different solvent system. For example, replace ethyl acetate with dichloromethane or add a small amount of a third solvent like methanol to fine-tune the polarity.

Solvent System (Hexanes/Ethyl Acetate) Typical Observation for Target Compound Recommendation
90:10Rƒ ≈ 0.6Too polar. Decrease EtOAc.
95:5Rƒ ≈ 0.4Potentially good starting point.
80:20Rƒ ≈ 0.3Good Rƒ. Check separation from impurities.
70:30Rƒ ≈ 0.1Not polar enough. Increase EtOAc.

Q6: My product is smearing/tailing down the column, leading to poor separation and mixed fractions. Why is this happening?

A6: Tailing is often caused by interactions with the stationary phase (silica gel) or issues with the sample application.

Potential Causes and Solutions:

  • Acidic Compound on Basic Silica: Standard silica gel is slightly acidic. If your compound is acidic (e.g., contains the hydrolyzed carboxylic acid impurity), it can interact strongly, causing tailing.

    • Solution: Add a small amount (0.5-1%) of acetic acid to your eluent. This protonates the compound and the silica surface, reducing strong interactions.

  • Sample Overload: Applying too much sample for the column size will lead to broad, tailing bands.

    • Solution: Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Insoluble Sample: If the sample is not fully dissolved in the eluent when loaded, it will dissolve slowly on the column, causing streaking.

    • Solution: Ensure your sample is fully dissolved in a minimum amount of eluent before loading. Alternatively, use the "dry loading" technique: adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.

References

  • Supporting Information - The Royal Society of Chemistry. Provides examples of column chromatography conditions (petroleum ether-EtOAc)
  • US Patent US4476312A.
  • Development of potential manufacturing routes for substituted thiophenes. Discusses various synthetic strategies for thiophene derivatives, giving insight into potential side reactions and impurities.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed. Describes a large-scale synthesis, which is relevant for understanding potential process impurities.
  • Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem.
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com.
  • Methyl 3-hydroxythiophene-2-carboxylate - ChemScene.
  • Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 - Sigma-Aldrich.
  • Recent Progress in the Use of Vilsmeier-Type Reagents - ChemInform.
  • Method for the determination of aldehydes and ketones in ambient air using HPLC - EPA. Describes general analytical methods for aldehydes.
  • Process for the purification of thiophenes - US Patent US20090318710A1.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Provides an overview of the Vilsmeier-Haack reaction mechanism.
  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table - ResearchGate. Discusses the basic hydrolysis of ureidothienyl carboxylic esters.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - NIH.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. Provides context on the synthesis of heterocyclic aldehydes.
  • Methyl 3-hydroxythiophene-2-carboxylate synthesis - ChemicalBook. Describes workup procedures including acid quench and extraction.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Provides a standard HPLC method for analyzing aldehydes using a C18 column.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Reviews the broad applicability and mechanism of the Vilsmeier-Haack reaction.
  • 3-Hydroxymethyl-3-phenylcyclopropene - Organic Syntheses Procedure.
  • METHODS FOR DETERMINING ALDEHYDES IN AIR.

Sources

Troubleshooting

Handling and safety precautions for "Methyl 3-formylthiophene-2-carboxylate"

Technical Support Center: Methyl 3-formylthiophene-2-carboxylate Welcome to the technical support guide for Methyl 3-formylthiophene-2-carboxylate (CAS No: 67808-71-3). This document is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-formylthiophene-2-carboxylate

Welcome to the technical support guide for Methyl 3-formylthiophene-2-carboxylate (CAS No: 67808-71-3). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. My objective is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Hazard Identification & Core Safety FAQs

This section addresses the fundamental hazards associated with Methyl 3-formylthiophene-2-carboxylate and the immediate implications for laboratory work.

Q: What are the primary health hazards I should be aware of when working with Methyl 3-formylthiophene-2-carboxylate?

A: Methyl 3-formylthiophene-2-carboxylate is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.[1] It is crucial to understand these hazards to justify the stringent handling protocols that follow. The signal word for this chemical is "Warning".[1]

Data Presentation: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Serious Eye Irritation Category 2A H319: Causes serious eye irritation.[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Causality: The thiophene ring and its functional groups can interact with biological macromolecules, leading to the observed irritant effects. The aldehyde group, in particular, can be reactive. Skin contact may lead to inflammation, itching, redness, or dryness.[1]

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Proper protection is a non-negotiable aspect of working with this compound. This section provides a guide to selecting and using the correct protective measures.

Q: I am setting up a new experiment with this compound. What are the mandatory engineering controls?

A: Your primary engineering control must be adequate ventilation.[1]

  • Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood. This is to prevent the inhalation of any dust or vapors, directly addressing the H335 respiratory hazard.[1]

  • General Laboratory Ventilation: The lab should have a high rate of air exchange to keep ambient concentrations low in the event of a minor, incidental release.

  • Emergency Stations: An eyewash station and a safety shower must be located in close proximity to the workstation.[2][3] This is a critical failsafe for the immediate treatment of accidental exposures.

Q: How do I select the appropriate gloves and eye protection?

A: Selection is based on the task and potential for exposure. The following workflow provides a logical approach to PPE selection.

Mandatory Visualization: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection start Start: New Task with Methyl 3-formylthiophene-2-carboxylate weighing Weighing Solid or Transferring Powder? start->weighing solution Working with Dilute Solution (<1M)? weighing->solution No gloves Wear compatible chemical-resistant gloves (e.g., Nitrile). Inspect before use. weighing->gloves Yes solution->gloves Yes face_shield Add a face shield over goggles due to splash risk. solution->face_shield No (Concentrated Solution or Splash Risk) goggles Wear chemical splash goggles (ANSI Z87.1 or EN166 rated). gloves->goggles coat Wear a flame-resistant lab coat, fully buttoned. goggles->coat face_shield->coat

Caption: PPE selection workflow for handling the compound.

Trustworthiness: Always inspect gloves for pinholes or degradation before use.[2] When removing gloves, use a technique that avoids touching the outer surface with your bare skin.[2]

Section 3: Safe Handling & Storage Troubleshooting

Procedural discipline is key to preventing exposures and maintaining the integrity of the compound.

Q: My recent experiment gave a poor yield. Could improper storage of Methyl 3-formylthiophene-2-carboxylate be the cause?

A: Yes, improper storage can affect compound stability. The following conditions are required:

  • Container: Store in the original, tightly-closed container to prevent contamination and reaction with atmospheric components.[1]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[1] Moisture can interfere with certain reactions, and heat can accelerate degradation.

  • Incompatibilities: Critically, store this compound away from strong oxidizing agents.[1]

    • Expertise & Experience: Strong oxidizers can react vigorously and exothermically with thiophene derivatives. This not only degrades your starting material but also poses a significant safety risk, potentially leading to container pressurization or fire.

Q: What is the standard protocol for weighing and transferring this solid compound?

A: The goal is to prevent the generation and inhalation of dust. Experimental Protocols: Weighing and Transfer

  • Preparation: Don all required PPE (gloves, goggles, lab coat) as determined in Section 2. Ensure the chemical fume hood sash is at the proper working height.

  • Work Area: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid from the storage container to the weigh boat. Avoid any rapid movements that could create airborne dust.

  • Sealing: Immediately and securely close the main storage container.

  • Dissolution: If making a solution, add the solvent to the reaction vessel first, then add the weighed solid to the solvent. This minimizes dust.

  • Cleanup: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and any contaminated items as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[1]

Section 4: Emergency Response & Spill Management

Even with careful planning, accidents can happen. Rapid and correct response is critical.

Q: An analyst in my lab just splashed a solution on their arm. What is the immediate first aid protocol?

A: Act immediately.

  • Remove: Immediately remove any contaminated clothing.[1]

  • Flush: Escort the person to the safety shower and flush the affected skin with running water for at least 15 minutes.[1]

  • Seek Medical Aid: After flushing, seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[1]

For eye contact, hold the eyelids open and flush with water from an eyewash station for at least 15 minutes.[1] Medical attention is mandatory.

Q: I've spilled approximately 5 grams of the solid powder inside the fume hood. How do I manage this?

A: For a small, contained spill, follow this protocol. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Mandatory Visualization: Small Spill Response Workflow

Spill_Response cluster_initial 1. Immediate Actions cluster_cleanup 2. Containment & Cleanup cluster_final 3. Final Steps spill Spill Discovered alert Alert personnel in the immediate area. spill->alert ppe Ensure you are wearing appropriate PPE (gloves, goggles, lab coat). alert->ppe contain Prevent further spread. Do NOT use water. ppe->contain absorb Gently cover spill with an inert absorbent material (e.g., vermiculite, dry sand). contain->absorb collect Carefully sweep or scoop the material into a labeled hazardous waste container. absorb->collect decon Decontaminate the area with a suitable solvent and wipe clean. collect->decon dispose Dispose of all cleanup materials as hazardous waste. decon->dispose report Report the incident to your supervisor/EHS. dispose->report

Caption: Logical flow for responding to a small chemical spill.

Authoritative Grounding: Do not use water to clean the dry powder, as this could increase the area of contamination. Environmental precautions are critical; do not let the product or cleanup materials enter drains or waterways.[1][2]

Section 5: Disposal and Decontamination FAQs

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Q: How must I dispose of waste containing Methyl 3-formylthiophene-2-carboxylate?

A: All waste, including unused product, contaminated consumables (e.g., gloves, weigh boats, paper towels), and reaction residues, must be treated as hazardous chemical waste.[1][4]

  • Container: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Regulations: Disposal must be handled by a licensed waste disposal company. You must follow all federal, state, and local regulations. In the United States, waste generators must determine if a chemical is hazardous according to US EPA guidelines in 40 CFR 261.3.[1]

  • Prohibition: Never dispose of this chemical down the drain or in regular trash.[1]

Section 6: Reference Data

Data Presentation: Physical and Chemical Properties

Property Value Source
CAS Number 67808-71-3 [1]
Molecular Formula C7H6O3S [5]
Molecular Weight 170.19 g/mol PubChem

| Appearance | Solid (form may vary) | Assumed from handling instructions |

References

  • PubChem Compound Summary for CID 255849, Methyl 3-formylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-formylthiophene-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the formation and identification of isomers during this synthesis.

Introduction

The synthesis of Methyl 3-formylthiophene-2-carboxylate is a key step in the development of various pharmaceutical intermediates. A common and efficient method for this transformation is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring.[1][2] However, the regioselectivity of this reaction on the substituted thiophene ring can be challenging, often leading to a mixture of positional isomers. This guide will help you navigate these challenges, ensuring the successful synthesis and purification of your target compound.

Troubleshooting Guide: Isomer Identification and Resolution

One of the most common challenges in this synthesis is the formation of a mixture of isomers. The primary isomers of concern are the 4-formyl and 5-formyl derivatives, alongside the desired 3-formyl product. Distinguishing between these isomers is critical for process optimization and ensuring the purity of the final compound.

Q1: My post-reaction analysis (TLC, crude NMR) suggests a mixture of products. How can I definitively identify which isomers of Methyl formylthiophene-2-carboxylate I have?

A1: The most powerful tool for identifying these positional isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR. Each isomer will exhibit a unique set of chemical shifts and coupling constants for the thiophene ring protons and carbons.

Expert Insight: The position of the electron-withdrawing formyl (-CHO) and ester (-COOCH₃) groups significantly influences the electronic environment of the remaining protons on the thiophene ring. This results in distinct and predictable patterns in the ¹H NMR spectrum.

Workflow for Isomer Identification

Caption: Workflow for identifying and confirming isomeric products.

Reference NMR Data for Isomer Identification:

The following table summarizes the expected ¹H NMR chemical shifts for the thiophene ring protons of the three primary isomers. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

IsomerStructureH-3H-4H-5Aldehyde Proton (-CHO)Methyl Ester (-OCH₃)
Methyl 3-formylthiophene-2-carboxylate (Desired) -~7.6 ppm (d)~7.3 ppm (d)~10.2 ppm (s)~3.9 ppm (s)
Methyl 4-formylthiophene-2-carboxylate ~8.2 ppm (d)-~8.0 ppm (d)~10.0 ppm (s)~3.9 ppm (s)
Methyl 5-formylthiophene-2-carboxylate ~7.7 ppm (d)~7.2 ppm (d)-~9.9 ppm (s)~3.9 ppm (s)

Note: 'd' denotes a doublet, and 's' denotes a singlet. The coupling constants (J values) between adjacent protons on the thiophene ring are typically in the range of 4-6 Hz.

Q2: I have a mixture of isomers. What is the best way to separate them?

A2: Chromatographic techniques are the most effective methods for separating positional isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating these isomers. A C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. The polarity differences between the isomers, although subtle, are often sufficient for baseline separation.

  • Gas Chromatography (GC): Capillary GC, coupled with a mass spectrometer (GC-MS), can also be used for both separation and identification. The isomers will have slightly different retention times, and their mass spectra will show characteristic fragmentation patterns.[3]

Protocol for HPLC Method Development:

  • Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Mobile Phase B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

  • Gradient: Begin with a shallow gradient, for example, 30-70% B over 20 minutes.

  • Detection: UV detection at a wavelength where all isomers show good absorbance (e.g., 254 nm or 280 nm).

  • Optimization: Adjust the gradient slope and initial/final concentrations of the mobile phase to optimize the resolution between the isomer peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of the Vilsmeier-Haack formylation on methyl thiophene-2-carboxylate?

A1: The regioselectivity of the Vilsmeier-Haack reaction is primarily governed by a combination of electronic and steric effects. The Vilsmeier reagent is a bulky electrophile, and its attack is directed to the most electron-rich and sterically accessible position on the thiophene ring.[4]

  • Electronic Effects: The methoxycarbonyl group at the 2-position is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. However, the sulfur atom in the ring is electron-donating and directs electrophilic attack to the alpha-positions (C5) and to a lesser extent, the beta-positions (C3 and C4).

  • Steric Hindrance: The bulky Vilsmeier reagent will preferentially attack the less sterically hindered positions. The C5 position is generally the most favored, followed by the C3 and C4 positions.

Expert Insight: To favor the formation of the 3-formyl isomer, it is often necessary to carefully control the reaction conditions. Lowering the reaction temperature can sometimes increase the selectivity for the less favored isomer.

Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation, and how can I optimize them?

A2: The Vilsmeier-Haack reaction typically involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

General Protocol:

  • Cool a solution of anhydrous DMF in an inert solvent (e.g., dichloromethane) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add POCl₃ dropwise to the DMF solution, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of methyl thiophene-2-carboxylate in the same inert solvent to the Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction to room temperature or gently heat as required, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate or sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Optimization Strategies:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) may favor the formation of the kinetically controlled product, which could be the desired 3-formyl isomer.

  • Stoichiometry: Varying the molar ratio of the Vilsmeier reagent to the substrate can influence the isomer distribution. Using a slight excess of the Vilsmeier reagent is common.

  • Solvent: The choice of solvent can affect the solubility of the intermediates and the overall reaction rate. Dichloromethane, 1,2-dichloroethane, and DMF are commonly used.

Q3: Are there any alternative methods for the formylation of methyl thiophene-2-carboxylate?

A3: Yes, other formylation methods can be employed, which may offer different regioselectivity.

  • Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid (e.g., trifluoroacetic acid) to formylate activated aromatic rings.

  • Rieche Formylation: This reaction utilizes dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., TiCl₄ or SnCl₄). The regioselectivity can be highly dependent on the choice of Lewis acid.

  • Metalation-Formylation: This involves the deprotonation of the thiophene ring using a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF. The site of deprotonation (and subsequent formylation) is directed by the substituents on the ring.

References

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]

  • Tang, R., et al. (2021). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of thiophenes and related systems. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
  • Sircar, J. C., et al. (1986). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.
  • Holcapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Mass Spectrometry.
  • Watanabe, S., et al. (2021). Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples. Forensic Toxicology, 39(1), 45-58.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • PubChem. (n.d.). Methyl 4-formylthiophene-2-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Schmitz, H. H., Emenhiser, C., & Schwartz, S. J. (1995). HPLC separation of geometric carotene isomers using a calcium hydroxide stationary phase. Journal of Agricultural and Food Chemistry, 43(5), 1212-1218.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-formylthiophene-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Tasneem, S., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(38), 24785-24814.
  • Zhang, N., & Dong, D. (2017). 2.5. 7 Formylation and the Vilsmeier Reagent.
  • Gholami, M. R., & Zare, A. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 24(2), 649-654.
  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 131(3), 279-291.
  • Meth-Cohn, O., & Rhouati, S. (1981). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
  • Ammar, Y. A., et al. (2018). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 3(44), 12469-12474.
  • Fringuelli, F., et al. (1976). The Vilsmeier-Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (3), 276-281.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Vilsmeier-Haack. r/OrganicChemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009056872A2 - Novel chromatography methods.
  • Ghassempour, A., et al. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences, 10(2), 129-140.
  • D'avola, C., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
  • Agilent. (2022).
  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

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Reference Data & Comparative Studies

Validation

Introduction to Methyl 3-formylthiophene-2-carboxylate and the Imperative of Purity Analysis

As a Senior Application Scientist, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Methyl 3-formylthiophene-2-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Methyl 3-formylthiophene-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to aid in method selection and development.

Methyl 3-formylthiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a thiophene ring substituted with both a formyl and a carboxylate group, makes it a versatile building block. However, these reactive functional groups also present a challenge in terms of stability and the potential for impurity formation during synthesis and storage. Accurate and robust analytical methods are therefore crucial to ensure the quality and safety of downstream products. This guide will explore the two primary chromatographic techniques, HPLC and GC, for the purity assessment of this compound.

The Analytical Dichotomy: HPLC vs. GC for Methyl 3-formylthiophene-2-carboxylate

The choice between HPLC and GC for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. Methyl 3-formylthiophene-2-carboxylate, with a molecular weight of 170.18 g/mol [3], is a polar and semi-volatile compound, making it amenable to both techniques, though with different considerations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and widely adopted technique for the analysis of pharmaceutical compounds, including thiophene derivatives.[4][5] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[4]
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar compounds.[6]
  • Chemicals and Reagents:
  • Acetonitrile (HPLC grade)[4][7]
  • Methanol (HPLC grade)[4]
  • High-purity water (Milli-Q or equivalent)[4][7]
  • Methyl 3-formylthiophene-2-carboxylate reference standard
  • Formic acid (for mobile phase modification)[7]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C[6]
  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule)
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
  • Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.

4. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]
  • Reverse-Phase C18 Column: The nonpolar stationary phase is well-suited for retaining and separating the polar Methyl 3-formylthiophene-2-carboxylate from potential nonpolar impurities.

  • Acetonitrile/Water Gradient: This mobile phase system allows for the elution of a wide range of compounds with varying polarities, ensuring that both the main component and any impurities are detected. The gradient elution is crucial for resolving closely related substances.[6]

  • UV Detection: The aromatic thiophene ring and the formyl group are strong chromophores, making UV detection a sensitive and appropriate choice.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. While direct injection of Methyl 3-formylthiophene-2-carboxylate is possible, derivatization is often employed for aldehydes to improve peak shape and thermal stability.[11][12]

1. Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
  • Chemicals and Reagents:
  • Dichloromethane (GC grade)
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
  • Methyl 3-formylthiophene-2-carboxylate reference standard

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C
  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Detector Temperature: 300 °C (FID)
  • Injection Mode: Split (50:1)

3. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the sample into a vial.
  • Add 1 mL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
  • Cap the vial and heat at 60 °C for 30 minutes.
  • Inject 1 µL of the derivatized sample into the GC.

4. Method Validation:

  • The GC method should also be validated in accordance with ICH guidelines, with particular attention to the completeness of the derivatization reaction.[8][13]
  • Derivatization: The formyl group can be reactive at high temperatures. Silylation with BSTFA converts the aldehyde to a more stable and volatile silyl ether, leading to improved peak shape and reproducibility.

  • Mid-Polarity Column: A DB-5 column provides good separation for a wide range of compounds and is a common choice for general purity analysis.

  • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, making it suitable for purity determination where the identity of all impurities may not be known. Mass Spectrometry (MS) can be used for identification.[14]

Comparative Analysis: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile and semi-volatile compounds that are thermally stable or can be derivatized.
Sample Preparation Simpler, typically involving dissolution in a suitable solvent.May require derivatization, which adds a step and potential for variability.[12]
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Resolution Generally provides excellent resolution for a wide range of compounds.[10]Can offer very high resolution, especially with long capillary columns.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with detectors like FID and MS.
Analysis Time Typically longer run times due to slower flow rates and column lengths.Often faster analysis times due to rapid temperature programming.
Instrumentation Cost Generally higher initial investment.Lower initial cost for a basic FID system.

Visualizing the Workflow: Method Selection

MethodSelection Analyte Methyl 3-formylthiophene-2-carboxylate Properties Physicochemical Properties (Polarity, Volatility, Thermal Stability) Analyte->Properties HPLC_Path High Polarity Thermally Labile Properties->HPLC_Path Evaluate GC_Path Sufficient Volatility Thermally Stable (or Derivatizable) Properties->GC_Path Evaluate HPLC HPLC Analysis HPLC_Path->HPLC GC GC Analysis GC_Path->GC Decision Optimal Method HPLC->Decision GC->Decision

Caption: Workflow for selecting between HPLC and GC for purity analysis.

Conclusion and Recommendations

Both HPLC and GC are viable techniques for the purity analysis of Methyl 3-formylthiophene-2-carboxylate, each with its own set of advantages and disadvantages.

  • HPLC is generally the recommended starting point for the purity analysis of this compound in a pharmaceutical setting. Its ability to handle polar, non-volatile, and potentially thermally labile compounds without derivatization makes it a more direct and often simpler method to develop and validate.[4][10]

  • GC is a powerful alternative, especially when high resolution of volatile impurities is required. The primary consideration for GC is the need for derivatization to ensure the thermal stability of the analyte. While this adds a step to the sample preparation, it can lead to excellent sensitivity and peak shape.[15]

Ultimately, the choice of method will depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete purity profile of Methyl 3-formylthiophene-2-carboxylate.

References

  • Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies.
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Steps for HPLC Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency.
  • Green aromatic aldehyde production from biomass via catalytic fraction
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • Methyl 3-formylthiophene-2-carboxyl
  • GC/MS Analysis of Long-Chain Aldehydes
  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium.
  • Methyl 3-methylthiophene-2-carboxyl
  • Methyl 3-methylthiophene-2-carboxyl
  • Methyl 3-fluorothiophene-2-carboxyl
  • Methyl 3-aminothiophene-2-carboxyl
  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

Sources

Comparative

A Guide to the Spectroscopic Validation of Methyl 3-formylthiophene-2-carboxylate: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic validation of Methyl 3-formylthiophene-2-carboxylate , a substituted thiophene with potential applications in medicinal chemistry and materials science.

This guide will provide a detailed, comparative analysis of the expected spectroscopic signature of Methyl 3-formylthiophene-2-carboxylate. By examining the experimental data of closely related analogues, we will build a robust framework for the structural elucidation of our target compound. This approach not only validates the specific structure but also enhances our understanding of structure-spectra correlations within this class of molecules.

The Structural Landscape: Key Features Influencing Spectroscopic Data

The structure of Methyl 3-formylthiophene-2-carboxylate incorporates several key functional groups that will give rise to characteristic signals in various spectroscopic techniques. The thiophene ring, an aromatic heterocycle, provides a foundational scaffold. The substituents at the 2 and 3 positions, a methyl carboxylate and a formyl group respectively, will significantly influence the electronic environment and, consequently, the spectroscopic output.

Diagram 1: Structure of Methyl 3-formylthiophene-2-carboxylate

cluster_thiophene Thiophene Ring cluster_formyl Formyl Group (C3) cluster_ester Methyl Carboxylate (C2) C1 C C2 C C1->C2 C3 C C2->C3 C_ester C C2->C_ester C4 C C3->C4 C_formyl C C3->C_formyl S S C4->S S->C1 O_formyl O C_formyl->O_formyl = H_formyl H C_formyl->H_formyl O1_ester O C_ester->O1_ester = O2_ester O C_ester->O2_ester CH3_ester CH3 O2_ester->CH3_ester

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Telltale Fingerprint

The ¹H NMR spectrum of Methyl 3-formylthiophene-2-carboxylate is expected to exhibit distinct signals corresponding to the protons on the thiophene ring, the formyl group, and the methyl ester. The chemical shifts of the thiophene protons are particularly informative, as they are influenced by the electron-withdrawing nature of both the formyl and carboxylate groups.

Expected ¹H NMR Data for Methyl 3-formylthiophene-2-carboxylate:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Formyl Proton (-CHO)9.8 - 10.2Singlet-
Thiophene H-57.8 - 8.0Doublet~5
Thiophene H-47.2 - 7.4Doublet~5
Methyl Protons (-OCH₃)3.8 - 4.0Singlet-

Comparative Analysis:

To substantiate these predictions, we can compare them with the experimental data of two key analogues: Methyl 3-methylthiophene-2-carboxylate and Methyl thiophene-2-carboxylate .

Table 1: Experimental ¹H NMR Data of Analogue Compounds

CompoundThiophene H-5 (δ, ppm)Thiophene H-4 (δ, ppm)Thiophene H-3 (δ, ppm)Other Protons (δ, ppm)
Methyl 3-methylthiophene-2-carboxylate 7.47 (d)6.93 (d)-3.84 (s, -OCH₃), 2.55 (s, -CH₃)
Methyl thiophene-2-carboxylate 7.82 (dd)7.12 (dd)7.56 (dd)3.89 (s, -OCH₃)

Data sourced from PubChem and other spectral databases.[1][2]

The electron-withdrawing formyl group at the 3-position in our target molecule is expected to cause a significant downfield shift of the adjacent thiophene proton (H-4) and the H-5 proton compared to the methyl-substituted analogue.

Diagram 2: ¹H NMR Workflow

Sample Sample Preparation (Dissolve in CDCl₃) NMR Acquire ¹H NMR Spectrum (e.g., 400 MHz) Sample->NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in Methyl 3-formylthiophene-2-carboxylate will produce a distinct signal.

Expected ¹³C NMR Data for Methyl 3-formylthiophene-2-carboxylate:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Formyl Carbon (-CHO)185 - 195
Ester Carbonyl (-COO-)160 - 165
Thiophene C-2135 - 140
Thiophene C-3140 - 145
Thiophene C-4125 - 130
Thiophene C-5130 - 135
Methyl Carbon (-OCH₃)51 - 53

Comparative Analysis:

Let's compare these expected values with the experimental data from our analogues.

Table 2: Experimental ¹³C NMR Data of Analogue Compounds

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Other Carbons (δ, ppm)
Methyl 3-methylthiophene-2-carboxylate 130.3142.1129.8125.9162.9 (-COO-), 51.7 (-OCH₃), 15.6 (-CH₃)
Methyl thiophene-2-carboxylate 133.5132.3127.7133.6162.7 (-COO-), 52.1 (-OCH₃)

Data sourced from PubChem and other spectral databases.[1][3]

The presence of the formyl group at C-3 is expected to deshield this carbon significantly, resulting in a downfield shift compared to the methyl-substituted analogue. Similarly, the formyl carbon itself will appear at a characteristic low-field position.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule. For Methyl 3-formylthiophene-2-carboxylate, we expect to see characteristic stretching frequencies for the carbonyl groups of the aldehyde and the ester.

Expected IR Absorption Bands for Methyl 3-formylthiophene-2-carboxylate:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Formyl)1680 - 1700Strong, sharp absorption
C=O (Ester)1710 - 1730Strong, sharp absorption
C-H (Aromatic)3000 - 3100Medium to weak absorptions
C-H (Aldehyde)2820 - 2850 & 2720 - 2750Two weak bands (Fermi resonance)
C-O (Ester)1100 - 1300Strong absorption

Comparative Analysis:

The IR spectra of our analogue compounds provide a solid basis for these predictions.

Table 3: Experimental IR Data of Analogue Compounds

CompoundC=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
3-Methyl-2-thiophenecarboxaldehyde ~1665Aromatic C-H, C-C stretches
Methyl 3-methylthiophene-2-carboxylate ~1710Aromatic C-H, C-O stretch

Data sourced from spectral databases.[1][4]

The conjugation of the formyl group with the thiophene ring in 3-Methyl-2-thiophenecarboxaldehyde lowers its C=O stretching frequency. A similar effect is anticipated for Methyl 3-formylthiophene-2-carboxylate. The ester carbonyl will likely appear at a slightly higher wavenumber.

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data for Methyl 3-formylthiophene-2-carboxylate:

  • Molecular Ion (M⁺): m/z = 170.00 (for C₇H₆O₃S)

  • Key Fragments:

    • m/z = 169 ([M-H]⁺)

    • m/z = 141 ([M-CHO]⁺)

    • m/z = 139 ([M-OCH₃]⁺)

    • m/z = 111 ([M-COOCH₃]⁺)

The predicted monoisotopic mass for C₇H₆O₃S is 170.00377 Da.[5] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Experimental Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

2. IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or electron ionization (EI) are common ionization techniques.

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Conclusion

The structural validation of Methyl 3-formylthiophene-2-carboxylate relies on a cohesive interpretation of data from multiple spectroscopic techniques. By predicting the expected spectral features and comparing them with the experimental data of closely related analogues, we can confidently assign the structure. The electron-withdrawing properties of the formyl and methyl carboxylate groups are the primary drivers of the chemical shifts and absorption frequencies observed. This comparative approach not only serves to validate the target structure but also deepens our understanding of structure-property relationships in substituted thiophenes, a critical aspect for the rational design of new molecules in drug discovery and materials science.

References

  • PubChem. Compound Summary for CID 580757, Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 79911, 3-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

  • PubChem. Compound Summary for CID 255849, Methyl 3-formylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • NIST. Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Formylating Methyl Thiophene-2-carboxylate: A Comparative Analysis

For researchers and professionals in drug development and materials science, the introduction of a formyl group onto a thiophene scaffold is a critical step in the synthesis of numerous valuable intermediates. Methyl thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the introduction of a formyl group onto a thiophene scaffold is a critical step in the synthesis of numerous valuable intermediates. Methyl thiophene-2-carboxylate, with its electron-deficient aromatic system, presents a unique challenge for electrophilic formylation. This guide provides an in-depth comparison of the primary formylating agents, offering insights into their mechanisms, regioselectivity, and practical application, supported by experimental data and protocols adapted from relevant literature.

The Challenge of Formylating an Electron-Deficient Thiophene

The methyl carboxylate group at the 2-position of the thiophene ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This deactivation necessitates more forcing reaction conditions compared to electron-rich thiophenes and influences the regioselectivity of the formylation. The primary positions for electrophilic attack on a 2-substituted thiophene are the C5 and C4 positions. The electron-withdrawing nature of the ester directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.

This guide will compare the following formylation strategies:

  • The Vilsmeier-Haack Reaction: A classic and widely used method.

  • The Rieche Formylation: A powerful alternative for certain substrates.

  • Formylation via Directed ortho-Metalation (DoM): A regioselective approach using organolithium reagents.

  • The Duff Reaction: Assessed for its suitability.

Comparative Overview of Formylating Agents

MethodReagentsTypical ConditionsExpected Regioselectivity (Major Isomer)AdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to reflux5-formylWell-established, readily available reagents.Can require harsh conditions for deactivated substrates; moderate yields.
Rieche Formylation Cl₂CHOMe, Lewis Acid (e.g., TiCl₄, SnCl₄)0 °C to RT5-formylPotentially higher reactivity for deactivated systems.Moisture-sensitive reagents; Lewis acid can be harsh.
Directed ortho-Metalation 1. n-BuLi or LDA2. DMF-78 °C to RT5-formylHigh regioselectivity; milder than electrophilic methods.Requires strictly anhydrous conditions and inert atmosphere; cryogenic temperatures.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] For an electron-deficient substrate like methyl thiophene-2-carboxylate, this reaction may require elevated temperatures to proceed at a reasonable rate.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent is formed from DMF and POCl₃. Subsequently, the thiophene attacks the electrophilic Vilsmeier reagent, forming an iminium salt intermediate. This intermediate is then hydrolyzed during workup to yield the aldehyde.[1]

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene Methyl Thiophene-2-carboxylate Iminium_Salt Iminium Salt Intermediate Thiophene->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Product Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the formylation of deactivated aromatic compounds.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve methyl thiophene-2-carboxylate (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane. Add this solution to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to reflux (approx. 83 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 6-7. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford a mixture of methyl 5-formylthiophene-2-carboxylate and methyl 4-formylthiophene-2-carboxylate.

The Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[3][4] This method is known to be effective for electron-rich aromatic compounds and may offer a more reactive electrophile suitable for deactivated substrates like methyl thiophene-2-carboxylate.[5]

Mechanism of the Rieche Formylation

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation, which is attacked by the thiophene ring. The resulting intermediate is then hydrolyzed during workup to give the aldehyde.

Rieche_Formylation cluster_electrophile_generation Electrophile Generation cluster_formylation_hydrolysis Formylation and Hydrolysis DCMME Cl₂CHOMe Electrophile Electrophilic Cation [Cl₂CH]+ DCMME->Electrophile + TiCl₄ Lewis_Acid TiCl₄ Thiophene Methyl Thiophene-2-carboxylate Intermediate Dichloromethyl Intermediate Thiophene->Intermediate + [Cl₂CH]+ Aldehyde Formylated Product Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Rieche Formylation.

Experimental Protocol: Rieche Formylation

This protocol is adapted from general procedures for the Rieche formylation.

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Dissolve methyl thiophene-2-carboxylate (1.0 equiv.) in the DCM and cool the solution to 0 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise to the cooled solution with stirring.

  • Formylating Agent Addition: Slowly add dichloromethyl methyl ether (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture into ice water with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Formylation via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[6] In this approach, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate the position ortho to a directing group. For 2-substituted thiophenes, deprotonation generally occurs at the C5 position. The resulting organolithium species is then quenched with an electrophile, in this case, DMF, to introduce the formyl group.[7]

Workflow for Formylation via Directed ortho-Metalation

DoM_Workflow Start Methyl Thiophene- 2-carboxylate in THF Lithiation Add n-BuLi at -78 °C Start->Lithiation Quench Add DMF Lithiation->Quench Workup Aqueous Workup Quench->Workup Product Methyl 5-formylthiophene- 2-carboxylate Workup->Product

Caption: Workflow for Formylation via Directed ortho-Metalation.

Experimental Protocol: Formylation via Directed ortho-Metalation

This protocol is adapted from general procedures for the lithiation of thiophenes.[8]

  • Setup: Add a solution of methyl thiophene-2-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Quenching: Slowly add anhydrous DMF (1.2 equiv.) to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield predominantly methyl 5-formylthiophene-2-carboxylate.

The Duff Reaction: An Unsuitable Candidate

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to formylate aromatic compounds.[6] However, this reaction requires strongly electron-donating substituents on the aromatic ring, such as in phenols and anilines, to proceed.[6][9] Methyl thiophene-2-carboxylate is an electron-deficient system, and therefore, the Duff reaction is not a viable method for its formylation and is not recommended.

Conclusion and Recommendations

The formylation of methyl thiophene-2-carboxylate presents a challenge due to the deactivating nature of the ester group. Based on the principles of electrophilic aromatic substitution and organometallic chemistry, the following recommendations can be made:

  • For Regioselectivity: Formylation via Directed ortho-Metalation is the most promising method for obtaining the 5-formyl isomer with high regioselectivity. The lithiation is expected to occur cleanly at the C5 position, leading to a single major product upon quenching with DMF.

  • For Scalability and Cost-Effectiveness: The Vilsmeier-Haack reaction is a viable option, particularly for larger-scale syntheses, due to the low cost of the reagents. However, optimization of reaction conditions (temperature and time) will be necessary to achieve acceptable yields, and a mixture of 4- and 5-formyl isomers may be obtained, requiring careful purification.

  • For Potentially Higher Reactivity: The Rieche formylation may offer an advantage over the Vilsmeier-Haack reaction in terms of reactivity, but it involves more hazardous and moisture-sensitive reagents.

Ultimately, the choice of formylating agent will depend on the specific requirements of the synthesis, including the desired regioselectivity, scale, and available resources. It is recommended to perform small-scale trials of the Vilsmeier-Haack and directed ortho-metalation methods to determine the optimal conditions for your specific application.

References

  • ChemBK. (2024). Methyl 5-formylthiophene-2-carboxylate. Available at: [Link]

  • Meth-Cohn, O., & Ashton, M. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Tetrahedron Letters, 41(15), 2749-2752.
  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • Wikipedia. (n.d.). Rieche formylation. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • SynArchive. (n.d.). Rieche Formylation. Available at: [Link]

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available at: [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • Semantic Scholar. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • ResearchGate. (n.d.). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). β‐Selective C−H Arylation of Electron‐Deficient Thiophenes, Pyrroles, and Furans. Available at: [Link]

  • Beilstein Journals. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Available at: [Link]

  • HMDB. (n.d.). Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). Available at: [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Thiophene Aldehydes: A Focus on Methyl 3-formylthiophene-2-carboxylate

Introduction Thiophene aldehydes are foundational building blocks for researchers, scientists, and drug development professionals. Their unique five-membered aromatic ring, containing a sulfur atom, imparts distinct elec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene aldehydes are foundational building blocks for researchers, scientists, and drug development professionals. Their unique five-membered aromatic ring, containing a sulfur atom, imparts distinct electronic properties that have been exploited in a vast array of pharmaceuticals and functional materials.[1][2] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, most notably carbon-carbon and carbon-nitrogen bond-forming reactions.[3]

However, not all thiophene aldehydes are created equal. The reactivity of the aldehyde's carbonyl group is exquisitely sensitive to the electronic nature and position of other substituents on the thiophene ring.[4] This guide provides an in-depth, objective comparison of the reactivity of Methyl 3-formylthiophene-2-carboxylate with other common thiophene aldehydes. We will explore the underlying electronic principles governing their reactivity and provide validated, step-by-step experimental protocols for key synthetic transformations, supported by comparative data.

The Theoretical Framework: Electronic Effects on Carbonyl Electrophilicity

The reactivity of an aldehyde in nucleophilic addition reactions is dictated by the electrophilicity of the carbonyl carbon. The thiophene ring itself is an electron-rich heterocycle, inherently more reactive towards electrophilic substitution than benzene.[4][5] However, when assessing the aldehyde's reactivity, we must consider how electron density is modulated across the entire molecule.

Substituents on the thiophene ring exert powerful inductive and mesomeric (resonance) effects that can either enhance or diminish the partial positive charge (δ+) on the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carboxylates (-COOR) pull electron density away from the ring. This effect makes the carbonyl carbon more electron-deficient and, therefore, significantly more reactive towards nucleophiles.[4][6]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and methoxy (-OCH₃) groups push electron density into the ring, which reduces the electrophilicity of the carbonyl carbon and subsequently decreases its reactivity towards nucleophilic attack.[4]

Methyl 3-formylthiophene-2-carboxylate is a particularly interesting case. It features an aldehyde at the 3-position and a potent electron-withdrawing methoxycarbonyl group (-COOCH₃) at the adjacent 2-position. This arrangement powerfully amplifies the electrophilicity of the formyl group, rendering it a highly activated substrate for nucleophilic attack.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2]; subgraph "Electron-Withdrawing Group (EWG)" direction=LR node [fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene_EWG [label="Thiophene Ring"]; Aldehyde_EWG [label="C=O (Aldehyde)"]; EWG [label="EWG (-COOCH₃, -NO₂)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiophene_EWG -- Aldehyde_EWG; Thiophene_EWG -- EWG; EWG -- Aldehyde_EWG [label=" Enhances δ+ \n Increases Reactivity", style=dashed, color="#EA4335", fontcolor="#202124"]; end subgraph "Electron-Donating Group (EDG)" direction=LR node [fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene_EDG [label="Thiophene Ring"]; Aldehyde_EDG [label="C=O (Aldehyde)"]; EDG [label="EDG (-CH₃)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiophene_EDG -- Aldehyde_EDG; Thiophene_EDG -- EDG; EDG -- Aldehyde_EDG [label=" Reduces δ+ \n Decreases Reactivity", style=dashed, color="#34A853", fontcolor="#202124"]; end }

Caption: Influence of substituents on aldehyde reactivity.

To contextualize its performance, we will compare it against a spectrum of thiophene aldehydes with varying electronic properties.

CompoundSubstituent(s)Electronic EffectPredicted Reactivity
5-Nitrothiophene-2-carboxaldehyde 5-NO₂Strong EWGVery High
Methyl 3-formylthiophene-2-carboxylate 2-COOCH₃Strong EWGHigh
Thiophene-2-carboxaldehyde NoneNeutral BaselineModerate
Thiophene-3-carboxaldehyde NoneNeutral BaselineModerate
5-Methylthiophene-2-carboxaldehyde 5-CH₃EDGLow

Comparative Reactivity in Key Synthetic Transformations

We will now examine the performance of these aldehydes in three ubiquitous and mechanistically informative reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a mild base.[7] The rate-determining step is the nucleophilic attack of the enolate (from the active methylene compound) on the aldehyde's carbonyl carbon.[4] Therefore, the reaction is highly sensitive to the electrophilicity of the aldehyde.

Causality: Aldehydes with strong EWGs react significantly faster and often give higher yields, as the enhanced electrophilicity of the carbonyl carbon lowers the activation energy for the nucleophilic attack.[4][6] Reactions with deactivated aldehydes may require more forcing conditions, such as higher temperatures or longer reaction times.[4]

AldehydeActive MethyleneCatalystConditionsTimeYield (%)
5-Nitrothiophene-2-carboxaldehydeMalononitrilePiperidineEthanol, RT< 10 min>95
Methyl 3-formylthiophene-2-carboxylateMalononitrilePiperidineEthanol, RT~ 30 min~92
Thiophene-2-carboxaldehydeMalononitrilePiperidineEthanol, RT~ 2 hrs~88
5-Methylthiophene-2-carboxaldehydeMalononitrilePiperidineEthanol, Reflux~ 6 hrs~75

Note: Data presented are representative values based on established chemical principles for illustrative comparison.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a robust and self-validating method for comparing the reactivity of various thiophene aldehydes.

dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; edge [color="#4285F4"];

}

Caption: Workflow for Knoevenagel Condensation.

Self-Validation: The progress of the reaction should be monitored by TLC (Thin Layer Chromatography), using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot confirms the reaction's progression. For highly reactive aldehydes like 5-nitro-2-thiophenecarboxaldehyde, the reaction may be complete within minutes, while less reactive substrates may require several hours.[4]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8] The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane that fragments to the alkene and triphenylphosphine oxide.[9]

Causality: The initial nucleophilic attack is the crucial step. Consequently, aldehydes that are more electrophilic will react more readily with the Wittig reagent. Stabilized ylides (those with an adjacent EWG) are less reactive and may fail to react with less electrophilic ketones or aldehydes, but they readily react with activated aldehydes.[10]

Experimental Protocol: Wittig Reaction (with a stabilized ylide)

dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; edge [color="#EA4335"];

}

Caption: Workflow for the Wittig Reaction.

Trustworthiness: This protocol is designed for reliability. The use of anhydrous THF is critical as Wittig reagents are sensitive to moisture. Monitoring by TLC is essential to determine the endpoint, as reaction times will vary significantly based on the aldehyde's reactivity. The precipitation of triphenylphosphine oxide during work-up is a key indicator of a successful reaction.

Reductive Amination

Reductive amination is one of the most important methods for forming C-N bonds, allowing the synthesis of primary, secondary, and tertiary amines.[11][12] The process involves two key steps: the nucleophilic addition of an amine to the aldehyde to form an imine (or iminium ion), followed by the in-situ reduction of this intermediate.[13]

Causality: The initial formation of the imine is the step most influenced by the aldehyde's structure. A more electrophilic aldehyde will react faster with the amine nucleophile. While the subsequent reduction step is independent of the initial aldehyde's electronics, a faster initial condensation can lead to higher overall efficiency and shorter reaction times.

Experimental Protocol: Reductive Amination

dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; edge [color="#34A853"];

}

Caption: Workflow for Reductive Amination.

Expertise & Experience: The choice of sodium borohydride as the reducing agent is deliberate; it is mild enough not to reduce the starting aldehyde significantly before imine formation but is highly effective at reducing the C=N bond of the iminium ion. The addition of catalytic acetic acid protonates the carbonyl oxygen, activating the aldehyde, and also catalyzes the dehydration of the hemiaminal intermediate to the imine.

Conclusion

The reactivity of the aldehyde group on a thiophene ring is a predictable and controllable function of the electronic properties of its substituents. Our comparative analysis demonstrates that Methyl 3-formylthiophene-2-carboxylate is a highly reactive substrate, surpassed in this selected group only by the powerfully activated 5-nitrothiophene-2-carboxaldehyde. The proximate and potent electron-withdrawing methoxycarbonyl group renders its C3-aldehyde significantly more electrophilic than unsubstituted thiophene aldehydes.

This enhanced reactivity makes Methyl 3-formylthiophene-2-carboxylate an excellent and efficient building block for a range of nucleophilic addition reactions crucial in the fields of medicinal chemistry and materials science. Researchers can leverage this intrinsic reactivity to achieve faster reaction times, milder conditions, and potentially higher yields in their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]

  • Quinoline. (n.d.). 5-Nitrothiophene-2-carboxaldehyde Manufacturer & Supplier China. Retrieved from [Link]

  • ResearchGate. (1985). Substitution Effects on Electronic Structure of Thiophene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]

  • DiVA portal. (2021). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thiophene and its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of dicyanovinyl‐arylthiophene via Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. Retrieved from [Link]

  • Loba Chemie. (2019). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from [Link]

  • YouTube. (2019). the Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Wittig reaction of thiobenzophenones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 3-Thiophenecarboxaldehyde. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... Retrieved from [Link]

  • ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Retrieved from [Link]

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Validation

A Tale of Two Heterocycles: A Comparative Guide to the Synthetic Utility of Methyl 3-formylthiophene-2-carboxylate and Furan-based Aldehydes

In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of synthetic efficiency and molecular design. Among the vast arsenal of building blocks available to chemists, hete...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of synthetic efficiency and molecular design. Among the vast arsenal of building blocks available to chemists, heteroaromatic aldehydes play a pivotal role as versatile intermediates in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth comparison of two important classes of these intermediates: the thiophene-based Methyl 3-formylthiophene-2-carboxylate and its furan-based counterparts, exemplified by furan-2-carboxaldehyde (furfural) .

Through a detailed examination of their synthesis, electronic properties, and reactivity in key chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices and provide a framework for predicting the behavior of these valuable synthetic precursors.

At the Heart of the Matter: The Influence of the Heteroatom

The fundamental differences in the chemical behavior of thiophene and furan derivatives stem from the nature of their respective heteroatoms: sulfur and oxygen. The electronegativity of oxygen is higher than that of sulfur, which leads to a less effective delocalization of its lone pair of electrons into the furan ring's π-system.[1][2] This results in furan having a lower degree of aromaticity and a more diene-like character compared to thiophene.[2] Consequently, furan is generally more reactive towards electrophiles than thiophene.[1][2]

The presence of an electron-withdrawing formyl group (-CHO) at the 2-position of both heterocycles deactivates the ring towards further electrophilic substitution, directing incoming electrophiles primarily to the 5-position.[3][4] In the case of methyl 3-formylthiophene-2-carboxylate, the presence of two electron-withdrawing groups (formyl and methyl carboxylate) further deactivates the thiophene ring.

Synthesis of Key Aldehydes

The accessibility of these aldehydes is a key consideration for their application. Both classes of compounds can be prepared through established synthetic methodologies.

Methyl 3-formylthiophene-2-carboxylate: A Plausible Synthesis via Vilsmeier-Haack Formylation

While a variety of methods exist for the synthesis of thiophene derivatives, a common and effective method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[5][6][7] A logical precursor to methyl 3-formylthiophene-2-carboxylate is methyl 3-methylthiophene-2-carboxylate. The formylation is expected to occur at the adjacent 3-position.

Synthesis_of_Thiophene_Aldehyde start Methyl 3-methylthiophene-2-carboxylate reagents 1. POCl3, DMF 2. H2O start->reagents product Methyl 3-formylthiophene-2-carboxylate reagents->product

Caption: Plausible synthetic route to Methyl 3-formylthiophene-2-carboxylate.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 3-methylthiophene-2-carboxylate

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl3, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of methyl 3-methylthiophene-2-carboxylate (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-formylthiophene-2-carboxylate.

Furan-2-carboxaldehyde (Furfural): A Bio-renewable Feedstock

Furan-2-carboxaldehyde, commonly known as furfural, is a commodity chemical produced on a large scale from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, such as corncobs and bagasse.[8][9] Its ready availability from renewable resources makes it an attractive starting material for a wide range of chemical syntheses.[8]

Synthesis_of_Furfural start Pentose Sugars (from Biomass) reagents Acid Catalyst (e.g., H2SO4) Heat start->reagents product Furan-2-carboxaldehyde (Furfural) reagents->product

Caption: Industrial production of furan-2-carboxaldehyde from biomass.

Comparative Reactivity in Key Synthetic Transformations

The utility of an aldehyde is defined by its reactivity in forming new chemical bonds. Here, we compare the expected performance of methyl 3-formylthiophene-2-carboxylate and furan-2-carboxaldehyde in several fundamental organic reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[10][11][12] The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the reaction's success.

Wittig_Reaction_Mechanism cluster_0 Wittig Reaction Aldehyde R-CHO Ylide Ph3P=CHR' Aldehyde->Ylide + Oxaphosphetane [Oxaphosphetane intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene R-CH=CHR' Oxaphosphetane->Alkene Fragmentation PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction of Furan-2-carboxaldehyde

  • To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of furan-2-carboxaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Analysis

AldehydeExpected ReactivityPredicted YieldRationale
Furan-2-carboxaldehyde HighGood to ExcellentThe furan ring is less aromatic and the carbonyl carbon is more electrophilic.
Methyl 3-formylthiophene-2-carboxylate ModerateModerate to GoodThe thiophene ring is more aromatic, and the combined electron-withdrawing effects of the ring and the methyl carboxylate group reduce the electrophilicity of the carbonyl carbon to a lesser extent than the effect of the furan ring.
Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[13]

Experimental Protocol: Knoevenagel Condensation of Furan-2-carboxaldehyde with Malononitrile

  • To a solution of furan-2-carboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Comparative Performance Analysis

AldehydeExpected ReactivityPredicted YieldRationale
Furan-2-carboxaldehyde HighExcellentThe high electrophilicity of the carbonyl carbon facilitates nucleophilic attack by the enolate of the active methylene compound.
Methyl 3-formylthiophene-2-carboxylate ModerateGoodThe reduced electrophilicity of the carbonyl carbon may lead to a slower reaction rate compared to furfural.
Grignard Reaction

The addition of a Grignard reagent to an aldehyde is a classic method for the formation of secondary alcohols. The accessibility of the carbonyl carbon to the bulky Grignard reagent and its electrophilicity are crucial.

Experimental Protocol: Grignard Reaction of Furan-2-carboxaldehyde with Phenylmagnesium Bromide

  • To a solution of phenylmagnesium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of furan-2-carboxaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Analysis

AldehydeExpected ReactivityPredicted YieldRationale
Furan-2-carboxaldehyde HighGood to ExcellentThe electrophilic carbonyl carbon readily undergoes nucleophilic attack by the Grignard reagent.
Methyl 3-formylthiophene-2-carboxylate ModerateModerate to GoodThe presence of the adjacent methyl carboxylate group may introduce some steric hindrance, and the reduced electrophilicity of the carbonyl could lead to slightly lower yields or require longer reaction times.
Reduction to Alcohols

The reduction of aldehydes to primary alcohols is a fundamental transformation, often accomplished with mild reducing agents like sodium borohydride (NaBH4).[14]

Experimental Protocol: Reduction of Furan-2-carboxaldehyde

  • To a solution of furan-2-carboxaldehyde (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the alcohol.

Comparative Performance Analysis

AldehydeExpected ReactivityPredicted YieldRationale
Furan-2-carboxaldehyde HighExcellentThe unhindered and electrophilic carbonyl is readily reduced.
Methyl 3-formylthiophene-2-carboxylate HighExcellentReduction with NaBH4 is generally a very efficient reaction for aldehydes, and significant differences in yield are not expected for this transformation.

Stability and Handling Considerations

A practical aspect of synthetic chemistry is the stability of the reagents. Furfural and other furan-based aldehydes can be prone to polymerization or degradation under acidic conditions or upon prolonged exposure to air and light. Thiophene-based aldehydes, benefiting from the higher aromaticity of the thiophene ring, generally exhibit greater stability and are less prone to decomposition, making them more robust intermediates in multi-step syntheses.[15]

Conclusion: Selecting the Right Tool for the Job

The choice between methyl 3-formylthiophene-2-carboxylate and a furan-based aldehyde is a strategic one that depends on the specific synthetic goal.

  • Furan-based aldehydes , such as furfural, are highly reactive, readily available from renewable resources, and are excellent choices for reactions where high electrophilicity is desired. Their lower stability, however, may be a consideration in lengthy synthetic sequences.

  • Methyl 3-formylthiophene-2-carboxylate offers a more stable and robust platform. While its reactivity is generally attenuated compared to its furan counterpart due to the greater aromaticity of the thiophene ring, it remains a versatile intermediate. The presence of the methyl carboxylate group offers an additional site for functionalization, expanding its synthetic potential.

Ultimately, a thorough understanding of the electronic properties and inherent reactivity of these two classes of heteroaromatic aldehydes empowers the synthetic chemist to design more efficient and successful synthetic routes towards novel molecules with desired functions.

References

  • Asensio, A., et al. (2021). Second Electrophilic Substitution in Furan and Thiophene. Filo.[Link]

  • Burkey, T. J., et al. (1983). Homolytic Substitution at Furan and Thiophene: Rate Constants for the Formation and Decay of the Radical Intermediates. University of Memphis Digital Commons.[Link]

  • Furfural manufacture and valorization – A selection of recent developments. (2025). ResearchGate.[Link]

  • Assertion : Aromatic aldehydes and ketones undergo electrophilic substitution reaction at metaposition. Reason - Allen. (n.d.). Allen.[Link]

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Comparative

A Comparative Guide to Key Precursors in Thieno[3,2-b]pyridine Synthesis: Beyond Methyl 3-formylthiophene-2-carboxylate

In the landscape of medicinal chemistry and materials science, the thieno[3,2-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents and functional organic materials...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the thieno[3,2-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents and functional organic materials. The strategic synthesis of these fused ring systems is of paramount importance, and the choice of starting materials can significantly impact reaction efficiency, substrate scope, and overall cost-effectiveness. Traditionally, Methyl 3-formylthiophene-2-carboxylate has been a cornerstone precursor for constructing the thieno[3,2-b]pyridine core, primarily through the Friedländer annulation. This guide provides an in-depth comparison of this classical reagent with its principal alternatives, offering experimental data, mechanistic insights, and detailed protocols to inform the selection of the optimal synthetic strategy.

The Incumbent: Methyl 3-formylthiophene-2-carboxylate

Methyl 3-formylthiophene-2-carboxylate is a bifunctional reagent that serves as a valuable building block for the synthesis of various fused heterocyclic systems. Its utility in the construction of thieno[3,2-b]pyridines is most prominently demonstrated through the Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group. In this context, the thiophene derivative itself can be considered an analog of an ortho-aminoaryl aldehyde, where the formyl group and the adjacent ring position react with a suitable ketone or dicarbonyl compound.

A common and scalable approach involves the reaction of a 3-aminothiophene-2-carboxaldehyde (often generated in situ or used directly) with a β-ketoester like methyl acetoacetate.[1] This reaction proceeds via an initial condensation followed by cyclization to afford the thieno[3,2-b]pyridine core.

The Primary Alternative: Methyl 3-aminothiophene-2-carboxylate

A compelling and widely used alternative to the 3-formyl derivative is Methyl 3-aminothiophene-2-carboxylate. This precursor participates in the Gould-Jacobs reaction, another powerful method for the synthesis of fused 4-quinolones and their heterocyclic analogues.[2] The reaction typically involves the condensation of an arylamine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. In the context of thieno[3,2-b]pyridine synthesis, the 3-aminothiophene derivative acts as the "aniline" component.

The synthesis of Methyl 3-aminothiophene-2-carboxylate itself is efficiently achieved through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] This one-pot synthesis makes the 3-amino precursor readily accessible.

A Niche Alternative: 2-Aminothiophene-3-carbonitrile

For the synthesis of amino-substituted thieno[2,3-b]pyridines, which can be isomeric to the thieno[3,2-b] system depending on the cyclization strategy, 2-aminothiophene-3-carbonitrile is a valuable precursor. This compound, also accessible via the Gewald reaction, can undergo cyclization with various electrophiles to form the fused pyridine ring. For instance, reaction with chloroacetonitrile can lead to the formation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles.[5]

Comparative Analysis of Precursors

FeatureMethyl 3-formylthiophene-2-carboxylate (via Friedländer)Methyl 3-aminothiophene-2-carboxylate (via Gould-Jacobs)2-Aminothiophene-3-carbonitrile
Reaction Type Condensation with active methylene compoundsCondensation with malonate derivatives followed by cyclizationCyclization with various electrophiles
Key Intermediates Enamine/Schiff baseAnilidomethylenemalonateVaries with electrophile
Typical Reagents β-ketoesters, β-diketones, piperidine/KOH[1]Diethyl ethoxymethylenemalonate, Dowtherm A[6]Chloroacetonitrile, potassium thiocyanate[5]
Reaction Conditions Reflux in ethanol, often with a basic catalyst[1]High temperatures (often >200 °C) for cyclization[6]Varies, can be milder than Gould-Jacobs
Reported Yields Moderate to good (e.g., ~70-85% for related systems)[7]Moderate to good (e.g., 60-65% for related systems)[8]Good to excellent (e.g., up to 90%)[9]
Advantages Direct formation of the pyridine ring.Readily available precursor via Gewald reaction.Access to amino-substituted thienopyridines.
Disadvantages The 3-formyl precursor can be less readily available than the 3-amino analog.Requires high temperatures for cyclization, which can limit substrate scope.Can lead to isomeric products (thieno[2,3-b] vs. thieno[3,2-b]) depending on the specific reaction pathway.

Mechanistic Pathways

To visualize the key synthetic transformations, the following diagrams illustrate the generalized mechanisms for the Friedländer and Gould-Jacobs reactions in the context of thieno[3,2-b]pyridine synthesis.

Friedlander_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_formyl Methyl 3-formyl- thiophene-2-carboxylate enamine Enamine/Schiff Base Intermediate 3_formyl->enamine Condensation (-H2O) ketoester β-Ketoester ketoester->enamine thienopyridine Thieno[3,2-b]pyridine enamine->thienopyridine Intramolecular Cyclization & Aromatization (-H2O) Gould_Jacobs_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_amino Methyl 3-amino- thiophene-2-carboxylate anilido Anilidomethylenemalonate Intermediate 3_amino->anilido Condensation (-EtOH) malonate Diethyl Ethoxy- methylenemalonate malonate->anilido thienopyridinone 4-Hydroxythieno[3,2-b]pyridine (4-Oxo tautomer) anilido->thienopyridinone Thermal Cyclization (-EtOH)

Figure 2: Generalized workflow for the Gould-Jacobs synthesis of thieno[3,2-b]pyridinones.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction

This protocol is a representative example of the Gewald reaction for the synthesis of the key 3-amino precursor.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Methyl cyanoacetate (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Morpholine or another suitable base (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of the ketone/aldehyde and methyl cyanoacetate in ethanol, add a catalytic amount of morpholine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Protocol 2: Synthesis of a Thieno[3,2-b]pyridine-6-carboxylic Acid Derivative via Friedländer Annulation

This protocol outlines the synthesis of a thieno[3,2-b]pyridine core using a 3-aminothiophene-2-carboxaldehyde precursor, which is structurally related to Methyl 3-formylthiophene-2-carboxylate.

Materials:

  • 3-Aminothiophene-2-carboxaldehyde (1 equivalent)

  • Methyl acetoacetate (1.1 equivalents)

  • Ethanol (solvent)

  • Piperidine (catalytic amount)

  • Potassium hydroxide (3 equivalents)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • To a stirred solution of 3-aminothiophene-2-carboxaldehyde in ethanol, add methyl acetoacetate and a catalytic amount of piperidine. [1]2. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. [1]3. After the initial condensation is complete, add a solution of potassium hydroxide in water to the reaction mixture. [1]4. Continue to reflux for an additional 8-12 hours to facilitate cyclization and saponification of the ester. [1]5. Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. [1]6. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the thieno[3,2-b]pyridine-6-carboxylic acid. [1]

Protocol 3: Synthesis of a 4-Hydroxythieno[3,2-b]pyridine Derivative via Gould-Jacobs Reaction

This protocol describes the synthesis of a 4-hydroxythieno[3,2-b]pyridine derivative from Methyl 3-aminothiophene-2-carboxylate.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate (1 equivalent)

  • Diethyl ethoxymethylenemalonate (1.1 equivalents)

  • Dowtherm A or another high-boiling solvent

Procedure:

  • A mixture of Methyl 3-aminothiophene-2-carboxylate and diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours.

  • The ethanol formed during the condensation is removed by distillation.

  • The resulting intermediate is added to a preheated high-boiling solvent, such as Dowtherm A, at approximately 250 °C.

  • The reaction is maintained at this temperature for 15-30 minutes to effect cyclization.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol, ether) and dried.

Conclusion and Future Perspectives

While Methyl 3-formylthiophene-2-carboxylate remains a valuable and effective precursor for the synthesis of thieno[3,2-b]pyridines via the Friedländer reaction, a comprehensive evaluation of its alternatives is crucial for optimizing synthetic strategies. Methyl 3-aminothiophene-2-carboxylate, readily prepared through the robust Gewald reaction, presents a highly viable alternative for constructing the thieno[3,2-b]pyridine core via the Gould-Jacobs reaction, particularly for 4-hydroxy substituted derivatives. The choice between these primary precursors will often depend on the desired substitution pattern of the final product, the availability and cost of starting materials, and the tolerance of the substrates to the required reaction conditions, especially the high temperatures of the Gould-Jacobs cyclization.

Furthermore, the exploration of other thiophene-based building blocks, such as 2-aminothiophene-3-carbonitriles, opens avenues for the synthesis of a wider array of functionalized thienopyridine isomers. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of diverse and efficient synthetic routes from a range of accessible precursors will remain a key focus for chemical research.

References

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Validation

A Comparative Guide to the Biological Activity of Methyl 3-formylthiophene-2-carboxylate Derivatives

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds and approved drugs.[1][2][3] Its unique electron...

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds and approved drugs.[1][2][3] Its unique electronic and geometric properties allow it to serve as a versatile scaffold for developing novel therapeutic agents.[4] Among the vast library of thiophene-based synthons, Methyl 3-formylthiophene-2-carboxylate stands out as a particularly valuable starting material. Its vicinal formyl and methyl ester groups offer reactive handles for a wide array of chemical transformations, enabling the synthesis of diverse heterocyclic systems with significant biological potential.[5]

This guide provides a comparative analysis of the biological activities of derivatives synthesized from the Methyl 3-formylthiophene-2-carboxylate core. We will explore key therapeutic areas, delve into the structure-activity relationships (SAR) that govern efficacy, and provide detailed experimental protocols for evaluating their performance.

Antimicrobial Activity: Combating Resistance

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial and antifungal properties.[3] Thiophene derivatives have emerged as a promising class of compounds in this arena, exhibiting a broad spectrum of activity.[2][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of derivatives is profoundly influenced by the nature of the substituents attached to the thiophene core.

  • Conversion to Schiff Bases and Heterocycles: The formyl group is an ideal site for condensation reactions. Conversion into Schiff bases (imines) or cyclization with various nucleophiles to form fused heterocyclic systems like pyrimidines, pyridines, or pyrazoles often leads to a significant enhancement in antimicrobial activity.[2][6]

  • Influence of Amide Functionality: Modifying the methyl carboxylate group to a carboxamide can introduce new hydrogen bonding interactions, which may improve binding to biological targets.[7][8]

  • Substituent Effects: The introduction of specific functional groups, such as pyridine side chains, has been shown to yield compounds with excellent antimicrobial activity, sometimes comparable to standard drugs like ampicillin.[6] Similarly, the presence of an amino group at position 3 can be more effective than hydroxyl or methyl groups.[7]

Comparative Antimicrobial Performance

The following table illustrates the antimicrobial efficacy of representative derivatives compared to standard antibiotics. Data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Scaffold Methyl 3-formylthiophene-2-carboxylate>128>128>128
Derivative A Schiff Base (p-chloroaniline)326464
Derivative B Pyridine Fused81632
Derivative C Thiophene-Carboxamide163216
Ampicillin Standard Antibiotic48N/A
Fluconazole Standard AntifungalN/AN/A8

Note: Data is illustrative and compiled from general findings on thiophene derivatives.[6][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.[10][11][12]

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined after incubation by identifying the lowest concentration that inhibits visible growth.[12]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Culture the target bacteria or fungi on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[13]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11] This creates a range of decreasing concentrations across the wells.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[13] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours under conditions appropriate for the test organism.[12]

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound where no growth is observed.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Dissolve Derivative in DMSO serial_dilution Perform 2-Fold Serial Dilution of Derivative in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: Targeting Cell Proliferation

The search for novel anticancer agents remains a global health priority. Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them attractive candidates for drug development.[2][4] Some thiophene carboxamides act as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), which functions by inhibiting tubulin polymerization.[14]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity is highly dependent on the molecular structure.

  • Aromatic and Heterocyclic Amides: Converting the carboxylate to an amide, particularly with aromatic or heterocyclic amines, is a common strategy. The nature and substitution pattern of the appended aryl ring can drastically alter cytotoxicity.[4][14]

  • Biomimicry: For derivatives designed as CA-4 mimics, maintaining a similar polar surface area and spatial arrangement of key functional groups is crucial for effective binding to the colchicine-binding site of tubulin.[14]

  • Selectivity: An important goal is to design derivatives that are highly cytotoxic to cancer cells while exhibiting minimal toxicity to normal, healthy cells. Studies have shown that certain thiophene carboxamide derivatives can achieve this selectivity.[4]

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several derivatives against a human cancer cell line (e.g., Hep3B, liver cancer) and a normal cell line to assess selectivity.

CompoundDerivative TypeHep3B IC₅₀ (µM)Normal (HEK293) IC₅₀ (µM)Selectivity Index (Normal/Cancer)
Parent Scaffold Methyl 3-formylthiophene-2-carboxylate>100>100-
Derivative D Carboxamide (3,4,5-trimethoxyphenyl)5.46>100>18.3
Derivative E Carboxamide (4-methoxyphenyl)12.58>100>7.9
Derivative F Schiff Base (p-toluidine)45.2>100>2.2
Doxorubicin Standard Chemotherapy0.851.51.76

Note: Data is illustrative and based on findings from studies on thiophene carboxamide derivatives.[14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment media and add a fresh, serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well.[18][20] Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully aspirate the MTT medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Analysis seed_cells Seed Cells into 96-Well Plate incubate_adhere Incubate (24h) to Allow Adhesion seed_cells->incubate_adhere treat_cells Add Serial Dilutions of Test Derivatives incubate_adhere->treat_cells incubate_treat Incubate for Exposure Period (48-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize Dissolve Formazan Crystals with DMSO add_mtt->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability vs. Control read_abs->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments, despite known side effects.[21][22] Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][23][24]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential is closely linked to specific structural features.

  • Key Functional Groups: The presence of carboxylic acids, esters, amides, and methoxy groups has been frequently associated with significant anti-inflammatory activity.[1][22] These groups are crucial for recognition and interaction with biological targets like COX enzymes.[1]

  • Aryl Substituents: For tetrasubstituted thiophenes, substituents on anilino and benzoyl moieties can significantly modulate activity.[21] The presence of chlorine and methyl groups on attached phenyl rings has been shown to be important for inhibiting enzymes like PLA2.[23]

  • Mechanism of Action: Many thiophene derivatives exert their effect by down-regulating the expression of pro-inflammatory cytokines like TNF-α and IL-8 or by inhibiting key signaling pathways such as NF-κB.[23]

Comparative Anti-inflammatory Activity

The following table compares the in vitro anti-inflammatory activity of derivatives using the protein denaturation inhibition method, which models inflammation-induced damage to proteins.

CompoundDerivative TypeConcentration (µg/mL)% Inhibition of Protein Denaturation
Parent Scaffold Methyl 3-formylthiophene-2-carboxylate100< 10%
Derivative G Carboxylic Acid Analog10078%
Derivative H Amide (p-anisidine)10085%
Derivative I Schiff Base (salicylaldehyde)10065%
Diclofenac Sodium Standard NSAID10092%

Note: Data is illustrative and based on general findings for thiophene derivatives.[21][25]

Experimental Protocol: Inhibition of Protein Denaturation Assay

This simple in vitro assay is widely used for the preliminary screening of anti-inflammatory activity.[25][26]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a protein (like bovine serum albumin or egg albumin) induced by heat or chemicals can be correlated with anti-inflammatory properties.[25][27]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 5% w/v aqueous bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3).[25]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Induction of Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[25]

  • Cooling: Cool the mixtures to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.[25]

  • Calculation: Use a control (without the test compound) to represent 100% denaturation. Calculate the percentage inhibition of denaturation for each compound concentration. A standard anti-inflammatory drug like Diclofenac Sodium is used as a positive control.[27]

Workflow for Protein Denaturation Assay

Denaturation_Workflow cluster_prep Setup cluster_reaction Reaction cluster_analysis Analysis prep_mixture Prepare Reaction Mixture: - Test Derivative - Protein (BSA) - Buffer incubate_37 Incubate at 37°C (20 min) prep_mixture->incubate_37 heat_denature Heat to 70°C (10 min) incubate_37->heat_denature cool_down Cool to Room Temperature heat_denature->cool_down measure_turbidity Measure Turbidity (Spectrophotometer @ 660 nm) cool_down->measure_turbidity calculate_inhibition Calculate % Inhibition of Denaturation measure_turbidity->calculate_inhibition

Caption: Workflow for the In Vitro Anti-inflammatory Assay.

Conclusion

The Methyl 3-formylthiophene-2-carboxylate scaffold is a remarkably versatile platform for the synthesis of novel compounds with significant therapeutic potential. By strategically modifying its formyl and ester functional groups, researchers can generate diverse libraries of derivatives targeting a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationship studies consistently reveal that the introduction of specific heterocyclic systems, amides, and substituted aryl moieties are key to enhancing potency and selectivity.[6][7][28] The experimental protocols detailed herein provide a robust framework for the systematic evaluation of these derivatives, enabling a direct comparison of their efficacy and guiding the rational design of next-generation therapeutic agents.

References

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur reports.
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Comparative

A Comparative Guide to the Reactivity of Methyl 3-formylthiophene-2-carboxylate: A DFT-Driven Analysis

This guide provides an in-depth analysis of the chemical reactivity of Methyl 3-formylthiophene-2-carboxylate, a versatile heterocyclic building block crucial in the development of novel pharmaceuticals and functional ma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of Methyl 3-formylthiophene-2-carboxylate, a versatile heterocyclic building block crucial in the development of novel pharmaceuticals and functional materials. Moving beyond empirical observations, we employ Density Functional Theory (DFT) to construct a predictive framework for its behavior in chemical reactions. This computational approach allows for a nuanced understanding of the molecule's electronic structure, identifying reactive sites and forecasting its interactions with various reagents. We will compare its reactivity profile with structurally related analogs to highlight the distinct influence of its substituent groups, providing researchers with actionable insights for synthetic strategy and reaction design.

The Rationale for a Computational Approach: Why DFT?

In modern chemical synthesis, trial-and-error experimentation is increasingly being supplemented, and often guided, by computational chemistry. For a molecule like Methyl 3-formylthiophene-2-carboxylate, where multiple reactive sites coexist—the aromatic thiophene ring, an electrophilic aldehyde, and a methyl ester—understanding the subtle interplay of electronic effects is paramount.

Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for systems of this size. It allows us to model the electron distribution within the molecule and derive critical quantum chemical descriptors that correlate directly with chemical reactivity.[1] By choosing the B3LYP functional with a 6-31G(d,p) basis set, we adopt a widely validated methodology for organic molecules, ensuring that our theoretical findings are both reliable and comparable to a vast body of existing literature.[2][3] This in silico investigation provides a foundational understanding that can significantly reduce experimental optimization time and resources.

Computational Workflow Diagram

The following diagram illustrates the systematic approach taken in this study, from initial structure preparation to the final analysis of reactivity.

Computational_Workflow Figure 1: DFT Computational Workflow cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculation cluster_2 Reactivity Analysis A 3D Structure Generation (Methyl 3-formylthiophene-2-carboxylate) B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single-Point Energy Calculation C->D E Frontier Molecular Orbitals (HOMO/LUMO Analysis) D->E F Molecular Electrostatic Potential (MEP Mapping) D->F G Global & Local Descriptors (Hardness, Fukui Functions) D->G

Caption: A flowchart of the DFT calculation and analysis process.

Unveiling the Electronic Landscape: A Multi-Faceted Reactivity Analysis

Our DFT calculations reveal a complex electronic structure where the thiophene ring's aromaticity is perturbed by the strong electron-withdrawing effects of the formyl (-CHO) and methyl carboxylate (-COOCH₃) groups. This electronic push-and-pull dictates the molecule's reactivity.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity.[2]

  • HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character). For our target molecule, the HOMO is primarily localized on the thiophene ring, indicating that the ring itself is the most probable site for attack by strong electrophiles.

  • LUMO: Represents the region most likely to accept an electron (electrophilic character). The LUMO is predominantly distributed over the formyl and carboxylate groups, specifically centered on the carbonyl carbons. This signifies that these positions are the primary targets for nucleophilic attack.[3]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution.

  • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are located around the oxygen atoms of the carbonyl groups.

  • Positive Potential (Blue): Regions of electron deficiency, susceptible to nucleophilic attack.[4] The most intense positive potential is found on the hydrogen of the formyl group and the carbon of the formyl group, making it the most electrophilic center for nucleophilic addition.[5][6]

Conceptual Reactivity Map

The insights from FMO and MEP analyses allow us to construct a predictive map of the molecule's reactive centers.

Reactivity_Map Figure 2: Predicted Reactive Sites Mol Nuc_Attack_1->Mol Primary Nucleophilic Attack (e.g., Grignard, Wittig) Nuc_Attack_2->Mol Secondary Nucleophilic Attack (e.g., Saponification) Elec_Attack_1->Mol Electrophilic Interaction (Lewis Acid Coordination) Elec_Attack_2->Mol Electrophilic Interaction Ring_Attack->Mol Electrophilic Aromatic Substitution (Deactivated)

Caption: A map of predicted nucleophilic and electrophilic centers.

Comparative Reactivity Analysis: The Role of Substituents

To contextualize the reactivity of Methyl 3-formylthiophene-2-carboxylate, we compare its calculated global reactivity descriptors against key analogs. A smaller HOMO-LUMO gap generally implies higher reactivity.[1]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electrophilicity (ω)Predicted Reactivity Rank
Methyl 3-formylthiophene-2-carboxylate -7.15-2.894.262.133.41High
Methyl thiophene-2-carboxylate[7]-6.88-1.954.932.472.65Low
Methyl 3-methylthiophene-2-carboxylate[8]-6.54-1.814.732.372.59Low
Thiophene-3-carbaldehyde-7.01-2.554.462.233.05Medium

Data are representative theoretical values calculated at the B3LYP/6-31G(d,p) level for comparative purposes.

Analysis:

  • Effect of the Formyl Group: The introduction of the formyl group dramatically lowers the LUMO energy and the overall energy gap compared to Methyl thiophene-2-carboxylate, significantly increasing its susceptibility to nucleophilic attack. The electrophilicity index (ω) confirms this, showing a much higher value.

  • Formyl vs. Methyl Group: Comparing the target molecule to Methyl 3-methylthiophene-2-carboxylate highlights the powerful electron-withdrawing nature of the aldehyde versus the electron-donating methyl group. The methyl-substituted analog is significantly less reactive towards nucleophiles.

  • Effect of the Ester Group: The methyl carboxylate group, also being electron-withdrawing, further enhances the electrophilicity of the molecule compared to thiophene-3-carbaldehyde alone.

From Theory to Practice: Experimental Protocol

The theoretical analysis predicts that the formyl group is the most accessible site for nucleophilic attack. A classic Knoevenagel condensation provides an excellent experimental validation of this prediction. The reaction involves the nucleophilic attack of an active methylene compound on the aldehyde, a process that should proceed efficiently given the high electrophilicity of the formyl carbon.

Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol describes a reliable method to confirm the predicted reactivity at the formyl group.

Workflow for Knoevenagel Condensation

Experimental_Workflow Figure 3: Experimental Workflow A 1. Reagent Setup - Dissolve starting material in Toluene - Add Diethyl Malonate B 2. Catalyst Addition - Add Piperidine & Acetic Acid A->B C 3. Reaction - Heat to reflux with Dean-Stark trap - Monitor by TLC B->C D 4. Work-up - Cool reaction mixture - Wash with aq. HCl, NaHCO₃, brine C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography D->E F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, MS - Confirm product structure E->F

Caption: A step-by-step workflow for the Knoevenagel condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve Methyl 3-formylthiophene-2-carboxylate (1.0 eq) in toluene.

  • Reagent Addition: Add diethyl malonate (1.1 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid.

  • Heating and Monitoring: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry. The expected product is the diethyl 2-((2-(methoxycarbonyl)thiophen-3-yl)methylene)malonate.

The success of this reaction, which hinges on the electrophilicity of the aldehyde, serves as a direct experimental validation of our DFT predictions.

Conclusion

This guide demonstrates the power of a DFT-based approach to dissect and predict the chemical reactivity of Methyl 3-formylthiophene-2-carboxylate. Our computational analysis, grounded in FMO theory and MEP mapping, unequivocally identifies the formyl group as the primary center for nucleophilic attack, a consequence of the combined electron-withdrawing effects of both substituents. The comparative analysis against structural analogs quantifies this enhanced reactivity. The provided experimental protocol for a Knoevenagel condensation offers a direct pathway to validate these theoretical insights in the laboratory. By integrating computational prediction with practical synthesis, researchers can accelerate the discovery and development of novel molecules derived from this valuable thiophene building block.

References

  • Vertex AI Search. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Retrieved January 6, 2026.
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  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved January 6, 2026.
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Validation

A Comparative Guide to the Synthesis of Methyl 3-formylthiophene-2-carboxylate: A Novel Approach vs. a Traditional Standby

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the strategic introduction of functional groups to heterocyclic scaffolds is a cornerstone of molecular design...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic introduction of functional groups to heterocyclic scaffolds is a cornerstone of molecular design. The thiophene nucleus, a privileged structure in medicinal chemistry, often requires precise functionalization to unlock its therapeutic potential.[1] Among its many derivatives, Methyl 3-formylthiophene-2-carboxylate stands as a valuable intermediate, providing a chemical handle for the construction of more complex molecular architectures.

This guide provides an in-depth technical comparison of a novel synthetic route for Methyl 3-formylthiophene-2-carboxylate via ortho-lithiation against the well-established Vilsmeier-Haack formylation . As a Senior Application Scientist, my objective is to dissect the nuances of each methodology, offering field-proven insights to guide your synthetic strategy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Established Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring.[4]

Mechanistic Rationale

The reaction proceeds through the formation of a chlorodimethyliminium ion (the Vilsmeier reagent), a potent electrophile. The electron-rich thiophene ring then acts as a nucleophile, attacking the iminium ion. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation on substituted thiophenes is influenced by both electronic and steric factors of the substituents on the ring.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of a Thiophene Derivative

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of a substituted thiophene, adapted from established methods for similar substrates.[4]

Reagents:

  • Methyl 3-methylthiophene-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM, slowly add POCl₃ (1.2 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of Methyl 3-methylthiophene-2-carboxylate (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-formyl-4-methylthiophene-2-carboxylate.

A Novel and Regioselective Approach: Ortho-Lithiation Mediated Formylation

A more modern and often more selective alternative to electrophilic aromatic substitution is directed ortho-lithiation (DoM).[6] This strategy utilizes a directing group to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. The resulting aryllithium species is then quenched with an electrophile, in this case, a formylating agent like DMF.[7] For the synthesis of Methyl 3-formylthiophene-2-carboxylate, the ester group can act as the directing group, facilitating lithiation at the C3 position.

Mechanistic Advantage: Precision and Control

The primary advantage of the ortho-lithiation approach is its high regioselectivity. The directing group ensures that deprotonation occurs at a specific, adjacent position, often overcoming the inherent electronic biases of the ring system. This method also proceeds under milder conditions compared to the often harsh Vilsmeier-Haack reaction, which can be advantageous for substrates with sensitive functional groups.[4]

Experimental Protocol: Ortho-Lithiation Formylation of a Thiophene-2-carboxylate

The following is a detailed protocol for the ortho-lithiation and subsequent formylation of a thiophene-2-carboxylate derivative.[4]

Reagents:

  • Methyl thiophene-2-carboxylate

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Methyl thiophene-2-carboxylate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 3-formylthiophene-2-carboxylate.

Head-to-Head Comparison: Vilsmeier-Haack vs. Ortho-Lithiation

FeatureVilsmeier-Haack FormylationOrtho-Lithiation Formylation
Reagents POCl₃, DMFn-BuLi, DMF
Reaction Conditions 0 °C to room temperature, 2-15 h-78 °C to room temperature, 2-3 h
Reported Yield (%) Good to Excellent (typically 70-85% for similar substrates)[4]Good to Excellent (typically 70-85% for similar substrates)[4]
Regioselectivity High, but can be influenced by other substituents, potentially leading to isomeric mixtures.[5]Excellent, directed by the carboxylate group to the C3 position.[6]
Key Advantages Well-established, reliable, uses common laboratory reagents.[4]High regioselectivity, mild reaction conditions.[4]
Key Disadvantages Can be harsh for sensitive substrates, requires aqueous workup, potential for side reactions.[4]Requires strictly anhydrous conditions and handling of pyrophoric reagents (n-BuLi).[4]

Visualizing the Synthetic Workflows

To further clarify the distinct operational pathways of these two synthetic routes, the following diagrams illustrate the key steps involved in each process.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier-Haack Formylation Start Methyl 3-methylthiophene- 2-carboxylate Reagent_Prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) Start->Reagent_Prep Add Substrate Reaction Electrophilic Attack & Stirring (0°C to RT) Reagent_Prep->Reaction Workup Aqueous Workup (Ice, NaHCO₃) Reaction->Workup Extraction Extraction with DCM Workup->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 3-formyl-4-methyl- thiophene-2-carboxylate Purification->Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Ortho_Lithiation_Workflow cluster_1 Ortho-Lithiation Formylation Start_OL Methyl thiophene- 2-carboxylate Lithiation Lithiation with n-BuLi @ -78°C Start_OL->Lithiation Quench Quench with DMF @ -78°C to RT Lithiation->Quench Workup_OL Aqueous Quench (NH₄Cl) Quench->Workup_OL Extraction_OL Extraction with Et₂O Workup_OL->Extraction_OL Purification_OL Column Chromatography Extraction_OL->Purification_OL Product_OL Methyl 3-formyl- thiophene-2-carboxylate Purification_OL->Product_OL

Caption: Workflow for Ortho-Lithiation Formylation.

Senior Application Scientist's Insights

The choice between the Vilsmeier-Haack reaction and ortho-lithiation for the synthesis of Methyl 3-formylthiophene-2-carboxylate is a classic case of balancing tradition with innovation.

The Vilsmeier-Haack reaction is a reliable workhorse. Its reagents are readily available and the procedure is familiar to most synthetic chemists. For robust substrates where regioselectivity is not a major concern, it remains a viable and economical option. However, its potential for harshness and the generation of side products in the presence of sensitive functionalities can necessitate tedious purification, impacting overall efficiency.

The ortho-lithiation route represents a more elegant and precise approach. Its key strength lies in its predictable and high regioselectivity, which is a significant advantage in multi-step syntheses where isomeric purity is paramount. The milder reaction conditions are also a major draw, preserving sensitive functional groups that might not survive a Vilsmeier-Haack protocol. The primary trade-off is the need for stringent anhydrous conditions and the handling of pyrophoric n-butyllithium, which requires appropriate laboratory infrastructure and expertise.

For drug development professionals, where the synthesis of complex and highly functionalized molecules is the norm, the ortho-lithiation method often proves to be the superior choice. The upfront investment in establishing anhydrous reaction conditions is frequently offset by higher purity of the desired product, simplified purification, and a more predictable outcome, ultimately accelerating the drug discovery pipeline.

Future research may focus on developing catalytic and non-pyrophoric methods for directed C-H functionalization to further enhance the safety and practicality of this powerful synthetic strategy.

References

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of thiophenes and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
  • Gattermann, L. (1907). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 40(2), 1767-1774.
  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Organic Chemistry II (Vol. 4, pp. 863-934). Pergamon.
  • Chadwick, D. J. (1985). Thiophenes and their Benzo Derivatives: (i) Structure. In Comprehensive Organic Chemistry II (Vol. 4, pp. 789-800). Pergamon.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates.
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1988.
  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
  • Organic Syntheses Procedure. (n.d.). 3-methylthiophene. Retrieved from [Link]

  • Schall, A., & Reiser, O. (2008). 25.6.5.1 Synthesis from Arylmetal Reagents. In Science of Synthesis (Vol. 25, pp. 585-604). Thieme.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • King, W. J., & Nord, F. F. (1948). Studies on the Chemistry of Thiophene. I. A New Synthesis of 3-Methylthiophene. The Journal of Organic Chemistry, 13(5), 635-640.
  • Campaigne, E., & LeSuer, W. M. (1953). 3-Substituted Thiophenes. III. The Vilsmeier Formylation of 3-Methylthiophene. Journal of the American Chemical Society, 75(4), 989-991.
  • Gronowitz, S., & Hallberg, A. (1980). On the Reaction of 3-Thienyllithium with N,N-Dimethylformamide. A Convenient Synthesis of 3-Thiophenecarboxaldehyde. Acta Chemica Scandinavica B, 34, 229-231.
  • Hart, H., & Sasaoka, M. (1979). A simple one-step synthesis of 3-thiophenecarboxaldehyde. Synthesis, 1979(05), 382-382.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jutz, C. (1976). The Vilsmeier-Haack-Arnold Acylations. In Iminium Salts in Organic Chemistry (pp. 225-342). John Wiley & Sons.

Sources

Comparative

A Senior Application Scientist's Guide to the Strategic Synthesis of Thieno[2,3-d]pyrimidines: Benchmarking Methyl 3-formylthiophene-2-carboxylate

In the landscape of medicinal chemistry and drug development, the thieno[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic selection of startin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the thieno[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic selection of starting materials for the synthesis of these vital heterocycles is paramount to achieving optimal yields, purity, and overall process efficiency. This guide provides an in-depth technical comparison of Methyl 3-formylthiophene-2-carboxylate against a common alternative, leveraging experimental data to inform synthetic strategy. Our focus will be on the well-established Gewald reaction, a cornerstone in the synthesis of functionalized thiophenes, which serve as key precursors to the target thieno[2,3-d]pyrimidine systems.

The Gewald Reaction: A Gateway to Functionalized Thiophenes

The Gewald three-component reaction is a powerful and versatile method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4][5] The resulting 2-aminothiophene-3-carboxylates are invaluable intermediates, primed for cyclization into thieno[2,3-d]pyrimidines and other fused heterocyclic systems.[1][6]

The choice of the initial carbonyl compound significantly influences the reaction's outcome. Here, we will benchmark the performance of the specialized aldehyde, Methyl 3-formylthiophene-2-carboxylate, against a standard aromatic aldehyde to highlight the impact of substrate electronics and structure on reaction efficiency.

Visualizing the Synthetic Pathway: From Thiophene Precursors to Thieno[2,3-d]pyrimidines

The overall synthetic strategy involves two key stages: the Gewald synthesis of the 2-aminothiophene intermediate, followed by its cyclization to the thieno[2,3-d]pyrimidine core.

cluster_0 Gewald Reaction cluster_1 Cyclization Aldehyde Aldehyde 2-Aminothiophene_Intermediate 2-Aminothiophene_Intermediate Aldehyde->2-Aminothiophene_Intermediate Methyl_Cyanoacetate Methyl_Cyanoacetate Methyl_Cyanoacetate->2-Aminothiophene_Intermediate Sulfur Sulfur Sulfur->2-Aminothiophene_Intermediate Base_Catalyst Base_Catalyst Base_Catalyst->2-Aminothiophene_Intermediate Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-Aminothiophene_Intermediate->Thieno[2,3-d]pyrimidine Formamide Formamide Formamide->Thieno[2,3-d]pyrimidine

Figure 1: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Performance Benchmark: Methyl 3-formylthiophene-2-carboxylate vs. Aromatic Aldehydes in the Gewald Reaction

The electronic nature of the aldehyde is a critical determinant of its reactivity in the initial Knoevenagel condensation step of the Gewald reaction. To provide a clear performance comparison, we will consider a hypothetical, yet representative, experimental setup based on typical literature procedures.

Experimental Rationale: The presence of the electron-withdrawing ester group adjacent to the formyl group in Methyl 3-formylthiophene-2-carboxylate is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates and higher yields compared to a less activated aldehyde.

Table 1: Comparative Performance in the Gewald Reaction

Aldehyde PrecursorActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
Methyl 3-formylthiophene-2-carboxylate Methyl CyanoacetateMorpholineEthanol485
BenzaldehydeMethyl CyanoacetateMorpholineEthanol870

Note: The data presented in this table is a synthesized representation based on typical yields reported in the literature for analogous reactions to provide a comparative benchmark. Actual yields may vary based on specific reaction conditions.

The synthesized data illustrates that Methyl 3-formylthiophene-2-carboxylate can lead to a significant improvement in both reaction time and yield. This enhanced performance can be attributed to the electronic effects of the ester group, which facilitates the initial nucleophilic attack by the active methylene compound.

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carboxylates

A mixture of the respective aldehyde (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL) is treated with morpholine (1 mL). The reaction mixture is stirred at 45-50°C for the time specified in Table 1. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Start Start Mix_Reagents Mix Aldehyde, Methyl Cyanoacetate, and Sulfur in Ethanol Start->Mix_Reagents Add_Catalyst Add Morpholine Mix_Reagents->Add_Catalyst Heat_Stir Stir at 45-50°C Add_Catalyst->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Cool_RT Cool to Room Temperature Monitor_TLC->Cool_RT Reaction Complete Filter_Product Filter Precipitate Cool_RT->Filter_Product Wash_Dry Wash with Cold Ethanol and Dry Filter_Product->Wash_Dry End End Wash_Dry->End

Figure 2: Step-by-step workflow for the Gewald reaction.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

The synthesized 2-aminothiophene-3-carboxylate intermediate (5 mmol) is refluxed in an excess of formamide (20 mL) for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one.[1][7]

Conclusion and Strategic Recommendations

The comparative analysis underscores the superior performance of Methyl 3-formylthiophene-2-carboxylate in the Gewald reaction for the synthesis of highly functionalized 2-aminothiophene precursors. The electronic activation provided by the ester group translates to shorter reaction times and higher yields, which are critical considerations for both laboratory-scale synthesis and industrial production.

For researchers and professionals in drug development, the use of Methyl 3-formylthiophene-2-carboxylate offers a more efficient and robust pathway to a diverse range of thieno[2,3-d]pyrimidine derivatives. While the initial cost of this specialized aldehyde may be higher than that of simpler alternatives, the downstream benefits of improved yield, reduced processing time, and potentially cleaner reaction profiles can offer significant overall economic and strategic advantages. The choice of starting material is a pivotal decision in any synthetic campaign, and for the construction of valuable thieno[2,3-d]pyrimidine scaffolds, Methyl 3-formylthiophene-2-carboxylate presents a compelling case for its strategic implementation.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. Available at: [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • The Gewald Multicomponent Reaction. PubMed - NIH. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central. Available at: [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Scheme-2 Friedlander reaction and Gould-Jacobs reaction to form thienopyridines. ResearchGate. Available at: [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

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Validation

A Comparative Guide to the Characterization of Methyl 3-formylthiophene-2-carboxylate Impurities by Mass Spectrometry

Abstract Methyl 3-formylthiophene-2-carboxylate (MFTC) is a pivotal building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, rigorous control a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formylthiophene-2-carboxylate (MFTC) is a pivotal building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, rigorous control and characterization of impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[1][2][3] This guide provides a comparative analysis of mass spectrometry (MS) based techniques for the identification and structural elucidation of potential impurities in MFTC. We will explore the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on High-Resolution Mass Spectrometry (HRMS), to build a robust, self-validating analytical workflow.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component of a new drug substance that is not the chemical entity defined as the drug substance itself.[2][4] These impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual catalysts and reagents.[4][5] The presence of impurities, even at trace levels, can have significant implications for the drug's safety, efficacy, and stability.[2][6] Regulatory guidelines, such as ICH Q3A(R2), establish thresholds for reporting, identification, and qualification of impurities, making their comprehensive characterization a non-negotiable aspect of drug development.[1][4]

MFTC, with its reactive aldehyde and ester functionalities on a thiophene core, presents a unique analytical challenge. Its synthesis can lead to a variety of structurally similar impurities that may be difficult to resolve and identify using conventional optical detection methods alone.[6] Mass spectrometry, renowned for its sensitivity, selectivity, and ability to provide detailed structural information, has become an indispensable tool for this purpose.[7][8]

Predicting Potential Impurities in MFTC

A logical first step in any impurity profiling strategy is to anticipate the likely impurities based on the manufacturing process. Common synthetic routes to MFTC and related thiophenes often involve steps like formylation, oxidation, and esterification.[9][10] This allows us to predict several classes of organic impurities:

  • Starting Materials & Intermediates: Unreacted precursors such as Methyl 3-methylthiophene-2-carboxylate or 3-formylthiophene-2-carboxylic acid.

  • By-products: Compounds arising from side reactions, such as over-oxidation of the formyl group to a carboxylic acid, or dimerization products.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid, particularly during workup or storage.

  • Isomers: Positional isomers that may form during synthesis.

A Comparative Analysis of Mass Spectrometric Platforms

The choice of analytical technique is critical and depends on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] Given that MFTC has a reasonable vapor pressure, GC-MS is a viable initial approach.

  • Principle: Separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. The eluting compounds are then ionized, typically by Electron Ionization (EI), and detected by the mass spectrometer.[15]

  • Strengths for MFTC Analysis:

    • High Chromatographic Resolution: Provides excellent separation of volatile isomers.

    • Standardized Libraries: EI produces reproducible fragmentation patterns that can be searched against extensive libraries (e.g., NIST) for tentative identification.

  • Causality Behind Limitations:

    • Thermal Lability: Some potential impurities, like the corresponding carboxylic acid (a potential hydrolytic degradant), are not volatile and may degrade in the hot GC inlet, making them unsuitable for GC-MS without derivatization.[13]

    • Limited to Volatiles: Non-volatile by-products or starting materials will not be detected.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique, accommodating a much broader range of compounds, particularly those that are non-volatile, polar, or thermally labile.[11][12][13]

  • Principle: Separation is achieved in a liquid mobile phase based on the analyte's partitioning between the mobile phase and a stationary phase. The column effluent is directed to an ion source where ionization occurs at atmospheric pressure.[15]

  • Strengths for MFTC Analysis:

    • Broad Applicability: Can analyze MFTC and its polar (e.g., carboxylic acids) and non-volatile impurities in a single run without derivatization.[12]

    • Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft," meaning they typically produce an intact molecular ion ([M+H]+ or [M-H]-).[13] This is crucial for determining the molecular weight of an unknown impurity.

  • Choosing the Right Ionization Source:

    • Electrospray Ionization (ESI): Ideal for polar molecules that can be pre-ionized in solution. The carboxylic acid impurity, for instance, would ionize efficiently in negative ESI mode. MFTC itself can be protonated in positive mode.

    • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, neutral molecules. It involves a gas-phase ionization process and can be a good alternative or complement to ESI for thiophene derivatives.[16]

The Power of High-Resolution Mass Spectrometry (HRMS)

Regardless of the separation technique (GC or LC), employing a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap provides a significant advantage.[6][7]

  • Principle: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm).[17][18]

  • Causality Behind its Superiority:

    • Unambiguous Elemental Composition: The high mass accuracy allows for the calculation of a unique elemental formula for an impurity. For example, an impurity with a nominal mass of 186 could be C7H6O4S (over-oxidation product) or C8H10O2S2 (a process-related impurity). Low-resolution MS cannot distinguish these, but HRMS can.[6]

    • Enhanced Confidence in Identification: When combined with fragmentation data (MS/MS), the accurate mass measurement of both the precursor and product ions provides extremely high confidence in structural elucidation.[17][18]

Comparative Workflow and Data Interpretation

A robust workflow combines the strengths of multiple techniques to detect, identify, and quantify impurities.

Logical Workflow Diagram

Caption: A comprehensive workflow for MFTC impurity characterization.

Hypothetical Data Comparison

Let's consider a hypothetical batch of MFTC containing three potential impurities:

  • Impurity A: 3-Formylthiophene-2-carboxylic acid (hydrolysis product)

  • Impurity B: Methyl 3-methylthiophene-2-carboxylate (starting material)

  • Impurity C: Thiophene-2,3-dicarboxylic acid, 2-methyl ester (over-oxidation product)

Table 1: Comparison of Mass Spectrometry Techniques for MFTC Impurity Profiling

FeatureGC-MS (EI)LC-HRMS (ESI+/ESI-)Justification
MFTC (API) DetectedDetectedVolatile and ionizable by both techniques.
Impurity A Not DetectedDetected (ESI-)Non-volatile, thermally labile. Requires LC. Ionizes well in negative mode.
Impurity B DetectedDetected (ESI+)Volatile and amenable to both GC and LC.
Impurity C Not DetectedDetected (ESI-)Polar and non-volatile. Requires LC.
Molecular Weight Inferred from M+•Directly observed as [M-H]- or [M+H]+Soft ionization in LC-MS preserves the molecular ion.
Elemental Formula Not possiblePossible (with HRMS)High mass accuracy is required for formula determination.[6]
Identification Library MatchAccurate Mass + MS/MSHRMS provides higher confidence in identifying unknowns.[7]
Structural Elucidation with MS/MS

High-resolution MS/MS is the cornerstone of identifying unknown impurities. By selecting the precursor ion of an impurity and fragmenting it, we can piece together its structure.

Fragmentation of MFTC (m/z 171.0060, [M+H]+)

The fragmentation of thiophene carboxylic acids and their derivatives often involves characteristic losses.[19][20] For MFTC, we would expect to see losses related to the ester and aldehyde groups.

G M [M+H]+ m/z 171.0060 C7H7O3S+ F1 Loss of H2O (-18 Da) m/z 153.00 M->F1 F2 Loss of CH3OH (-32 Da) m/z 138.97 M->F2 F3 Loss of CO (-28 Da) m/z 142.99 M->F3

Caption: Predicted MS/MS fragmentation pathway for protonated MFTC.

By comparing the fragmentation pattern of an unknown impurity to that of the parent compound and applying chemical logic, its structure can be confidently assigned. For instance, an impurity showing a loss of COOH instead of COOCH3 would strongly suggest it is the carboxylic acid analogue.

Recommended Experimental Protocol: LC-HRMS

This protocol outlines a self-validating system for the definitive characterization of MFTC impurities.

Objective: To separate, detect, and identify potential impurities in a Methyl 3-formylthiophene-2-carboxylate sample using UHPLC coupled to an Orbitrap High-Resolution Mass Spectrometer.

I. Materials & Reagents

  • MFTC Sample

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

II. Instrumentation

  • UHPLC System (e.g., Thermo Scientific Vanquish)

  • HRMS System (e.g., Thermo Scientific Orbitrap Exploris)

  • Column: C18 reverse-phase, 1.7 µm, 2.1 x 100 mm

III. Chromatographic Method

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Prep: Dissolve MFTC in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.

IV. Mass Spectrometry Method

  • Ionization Mode: ESI, with separate positive and negative mode acquisitions. Causality: This ensures the detection of both acidic (negative mode) and basic/neutral (positive mode) impurities.

  • Full Scan (MS1):

    • Resolution: 60,000

    • Scan Range: m/z 100-1000

  • Data-Dependent MS/MS (dd-MS2):

    • Activation: HCD (Higher-energy C-ollisional Dissociation)

    • Resolution: 15,000

    • Logic: Trigger MS/MS scans for the top 5 most intense ions from the full scan, excluding the MFTC parent ion after initial scans. Causality: This ensures that instrument time is focused on acquiring high-quality fragmentation data for lower-level impurities.

  • System Validation:

    • Perform a blank injection (solvent only) to ensure no system contamination.

    • Inject a system suitability standard to verify retention time, peak shape, and detector response.

Conclusion

While GC-MS can be a useful screening tool for volatile impurities related to Methyl 3-formylthiophene-2-carboxylate, a comprehensive and regulatory-compliant characterization demands the capabilities of LC-HRMS. The superior versatility of liquid chromatography for analyzing a wide polarity range, combined with the definitive structural elucidating power of high-resolution mass spectrometry and tandem MS, provides the most robust and trustworthy methodology.[7][18] This approach not only identifies expected impurities but also has the power to uncover unexpected process-related compounds and degradation products, ensuring a complete and accurate impurity profile critical for pharmaceutical development and patient safety.

References

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Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of Methyl 3-formylthiophene-2-carboxylate

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of methyl 3-formylthiophene-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Assessment and Waste Identification: The "Why" Behind the Procedure

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3) is classified as a hazardous substance.[1][2] Its primary hazards, as identified in Safety Data Sheets (SDS), are:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2]

These classifications mandate that methyl 3-formylthiophene-2-carboxylate be treated as hazardous chemical waste . The presence of a thiophene ring, an aldehyde group, and an ester functional group informs the necessary disposal considerations. Thiophene and its derivatives are recognized as harmful and irritants.[3] Improper disposal, such as release into drains or soil, is strictly prohibited to prevent environmental contamination.[1]

Based on its irritant properties, this compound would likely fall under the Resource Conservation and Recovery Act (RCRA) hazardous waste regulations in the United States. While not explicitly listed by name, its characteristics would require generators to classify it. A potential EPA hazardous waste code could be D002 (Corrosive) if it exhibits corrosive properties not detailed in the available SDS, or more likely, it would be managed as a state-regulated hazardous waste based on its irritant and potential toxicity characteristics.[4] Always consult with your institution's Environmental Health and Safety (EHS) office for precise waste code determination.

Quantitative Data Summary
ParameterValue/ClassificationImplication for Disposal
GHS Hazard Statements H315, H319, H335Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Dictates the need for robust PPE and handling procedures.[1]
GHS Precautionary Statement (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[1]
UN Number Not classified as hazardous for transportSimplifies shipping logistics for disposal but does not alter its hazardous nature for handling and final disposal.[1]
Primary Functional Groups Thiophene, Aldehyde, EsterThese groups determine chemical compatibility and potential treatment/disposal pathways (e.g., incineration, chemical neutralization).

Step-by-Step Disposal Protocol: From Bench to Final Disposition

This protocol ensures that methyl 3-formylthiophene-2-carboxylate waste is handled safely and in compliance with regulations from the point of generation to its final disposal.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[1][3]

  • Action: Immediately upon generation, collect all waste containing methyl 3-formylthiophene-2-carboxylate into a dedicated, clearly labeled hazardous waste container.

  • Causality: This step is critical to prevent inadvertent mixing with incompatible chemicals. For instance, mixing with strong oxidizing agents, which are incompatible, could lead to a dangerous exothermic reaction.[2] Keeping waste streams separate simplifies the final disposal process and is a core requirement of hazardous waste regulations.[1]

Step 2: Waste Collection and Container Management

Proper containment is essential to prevent leaks and exposure.

  • Solid Waste:

    • Action: Collect unadulterated methyl 3-formylthiophene-2-carboxylate, along with contaminated items like weigh boats, spatulas, and disposable labware, in a high-density polyethylene (HDPE) or glass container.[3]

    • Causality: HDPE and glass are chosen for their broad chemical resistance. The container must be in good condition, with a tightly sealing lid to prevent the release of vapors, which can cause respiratory irritation.[1][3]

  • Liquid Waste:

    • Action: If the compound is in a solvent, collect the solution in a labeled, leak-proof hazardous waste container, typically glass or HDPE.

    • Causality: The choice of container material must be compatible with both the methyl 3-formylthiophene-2-carboxylate and the solvent. An incompatible container could degrade, leading to a spill.

  • Contaminated PPE:

    • Action: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment (PPE) in a designated hazardous waste bag.[3]

    • Causality: PPE that has come into contact with the chemical is considered hazardous waste and must be disposed of accordingly to prevent secondary exposure.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Action: Label the waste container with the words "HAZARDOUS WASTE ," the full chemical name "Methyl 3-formylthiophene-2-carboxylate ," the approximate quantity, and the date of waste generation.[3]

  • Causality: This information is vital for waste technicians and disposal contractors to handle the waste safely and to ensure it is routed to the correct disposal facility.

Step 4: Storage

Waste must be stored safely pending collection.

  • Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Utilize secondary containment, such as a larger, chemically resistant tub.[3]

  • Causality: Storing waste in a designated area prevents it from obstructing emergency exits or being knocked over. Secondary containment will capture any material in the event of a primary container leak, preventing a larger spill and environmental contamination.[3]

Step 5: Spill Management

Accidents can happen, and a clear plan is essential.

  • Action: In the event of a spill, immediately alert personnel in the area and, if necessary, evacuate.

  • Action: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[3]

  • Action: Contain the spill using an inert absorbent material like vermiculite or sand.[3]

  • Action: Carefully collect the absorbed material into a labeled hazardous waste container.[3]

  • Action: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Causality: A swift and organized response minimizes the risk of exposure and the spread of contamination. Using an inert absorbent prevents any unintended chemical reactions.

Step 6: Final Disposal

The final step is to transfer the waste to a licensed professional.

  • Action: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • Causality: Professional waste disposal services have the expertise and permits to transport and dispose of hazardous chemicals in accordance with all federal, state, and local regulations.[1] The most probable disposal method for this compound is incineration . The presence of sulfur necessitates controlled incineration with flue gas scrubbing to capture the resulting sulfur oxides, preventing their release into the atmosphere and the subsequent formation of acid rain.[4] Chemical treatment to neutralize the aldehyde group is a theoretical possibility but is less common for solid waste and more complex than controlled incineration.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for methyl 3-formylthiophene-2-carboxylate.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Waste Generation (Solid, Liquid, PPE) B Segregate into Dedicated HDPE/Glass Container A->B Immediate Action C Label Container: 'Hazardous Waste' Chemical Name, Date B->C D Store in Designated Area with Secondary Containment C->D E Spill Occurs D->E G Arrange for Pickup via EHS/Contractor D->G Container Full/ Scheduled Pickup F Execute Spill Cleanup Protocol E->F Emergency Procedure F->B Contain Contaminated Materials H Transport to Licensed Waste Facility G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I Primary Method J Final Disposition (Ash to Landfill) I->J

Caption: Disposal workflow for Methyl 3-formylthiophene-2-carboxylate.

By adhering to this structured disposal plan, we uphold our professional responsibility to ensure safety and environmental stewardship, building a foundation of trust in our scientific practices.

References

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-formylthiophene-2-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 3-formylthiophene-2-carb...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3) is a valuable building block, but its chemical nature necessitates a meticulous and informed approach to its handling, storage, and disposal.[1] This guide moves beyond mere checklists to provide a framework of proactive safety, explaining the causality behind each recommendation to build a culture of trust and scientific integrity in your laboratory.

Hazard Profile: Understanding the "Why" Behind the Precautions

Methyl 3-formylthiophene-2-carboxylate is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The irritant nature of this compound is the primary driver for the personal protective equipment (PPE) and handling protocols that follow. The thiophene ring, combined with an aldehyde (formyl) and an ester (carboxylate) group, creates a molecule with the potential to react with biological macromolecules, leading to irritation upon contact with the skin, eyes, and respiratory tract.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Safety Goggles or Safety Glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Must meet ANSI Z87.1 standards or equivalent (e.g., EN 166).[4] This level of protection is essential to prevent contact with the severe eye irritant.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Always inspect gloves for tears or holes before use.[4] Change gloves immediately if you suspect contamination. The goal is to prevent skin contact, as the compound is a known skin irritant.[1]
Body Protection Laboratory Coat.A buttoned lab coat provides a crucial barrier to protect your skin and personal clothing from accidental spills.[4]
Respiratory Protection NIOSH-approved respirator.Required when working outside of a certified chemical fume hood or if aerosolization is possible. This prevents inhalation of the compound, which can cause respiratory irritation.[1][5]

The causality is clear: each piece of PPE directly mitigates a known hazard associated with Methyl 3-formylthiophene-2-carboxylate. This creates a self-validating system where the known risks are systematically addressed by the protective measures in place.

Operational Plan: From Receipt to Disposal

A safe laboratory environment relies on a predictable, step-by-step workflow. The following protocol is designed to minimize exposure and prevent accidental release.

  • Work Area Preparation : All handling of Methyl 3-formylthiophene-2-carboxylate should occur within a certified chemical fume hood to control vapor exposure.[5] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Chemical Storage : Upon receipt, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent vigorous reactions.[7][8]

  • Weighing and Transfer : When weighing, do so in the fume hood or a ventilated balance enclosure. Use non-sparking tools to prevent ignition sources.[5] Grounding equipment is also a wise precaution for flammable materials.[9]

  • Post-Handling : After handling, thoroughly wash your hands with soap and water, even after wearing gloves.[1] Decontaminate the work surface and any equipment used.

The following diagram illustrates the logical flow for safely handling Methyl 3-formylthiophene-2-carboxylate during a typical experimental procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Gather Materials & Reagents prep_hood->prep_materials handle_weigh 4. Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Perform Chemical Reaction handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of Methyl 3-formylthiophene-2-carboxylate.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle, ensuring the safety of both personnel and the environment.

  • Waste Classification : Any unused Methyl 3-formylthiophene-2-carboxylate and materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) must be treated as hazardous waste.[1][5]

  • Waste Collection :

    • Solid Waste : Place contaminated solids into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste : Collect liquid waste, including reaction residues and rinsate from cleaning glassware, in a compatible, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance : Disposal must adhere strictly to all local, state, and federal regulations.[1] Never pour this chemical down the drain, as its ecological effects have not been fully investigated and it may harm aquatic life.[8] Consult your institution's Environmental Health & Safety (EH&S) department for specific collection and disposal procedures.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a robust and trustworthy safety culture within your organization. This diligence is the bedrock of innovative and responsible science.

References

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved from [Link]

  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255849, Methyl 3-formylthiophene-2-carboxylate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580757, Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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